Cyclohexyl(phenyl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl(phenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYKZBKCLHBUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872858 | |
| Record name | Cyclohexyl(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945-49-3 | |
| Record name | α-Cyclohexylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanol, cyclohexylphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 945-49-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexyl(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cyclohexyl(phenyl)methanol basic properties
An In-depth Technical Guide to the Core Properties of Cyclohexyl(phenyl)methanol
Introduction
This compound, also known as cyclohexylphenylcarbinol, is a secondary alcohol distinguished by its unique molecular architecture, which incorporates both a bulky, alicyclic cyclohexyl group and a planar, aromatic phenyl group attached to a carbinol center.[1][2] This structural combination imparts a specific set of steric and electronic properties that make it a valuable intermediate in the synthesis of a wide range of fine chemicals, pharmaceuticals, and agrochemicals.[1] Its hydroxyl group serves as a versatile handle for numerous chemical transformations, while the lipophilic nature of the hydrocarbon rings can influence the biological activity and membrane permeability of derivative compounds.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and analytical characterization of this compound for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Profile
The distinct physical and chemical characteristics of this compound are foundational to its application in synthetic chemistry. These properties dictate its behavior in reaction media, its isolation and purification, and its structural elucidation.
Core Physicochemical Properties
A summary of the key physicochemical data for this compound is presented below. This data is essential for experimental design, including solvent selection, reaction temperature control, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈O | [2][3][4][5] |
| Molecular Weight | 190.28 g/mol | [2][3][5][6] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 48°C (71-72°C for (R)-enantiomer) | [3][6][7] |
| Boiling Point | 305.1°C at 760 mmHg | [3][6][8] |
| Density | 1.039 g/cm³ | [3][6][8] |
| Flash Point | 128.1°C | [3][8] |
| pKa | 14.36 ± 0.20 (Predicted) | [4] |
| LogP | 3.30 | [3][8] |
| Refractive Index | 1.55 | [3][8] |
Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and structural confirmation of this compound.
-
Infrared (IR) Spectroscopy : As a secondary alcohol, its IR spectrum is characterized by a strong, broad O-H stretching absorption in the region of 3300-3600 cm⁻¹, with the specific position depending on the degree of hydrogen bonding.[9] A strong C-O stretching absorption is also expected near 1050 cm⁻¹.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton on the carbinol carbon (CH-OH) is deshielded by the adjacent oxygen and will appear in the 3.4 to 4.5 δ range.[9] The protons of the phenyl group will resonate in the aromatic region (typically 7.0-7.5 δ), while the protons of the cyclohexyl ring will produce complex signals in the aliphatic region (typically 1.0-2.0 δ).
-
¹³C NMR : The carbon atom bonded to the hydroxyl group is significantly deshielded, with its signal appearing in the 50 to 80 δ range.[9]
-
-
Mass Spectrometry : The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight (190.28). The fragmentation pattern will be influenced by the stable benzyl and cyclohexyl cations that can be formed.
Synthesis and Chemical Reactivity
The chemical utility of this compound is rooted in its accessible synthesis routes and the versatile reactivity of its secondary alcohol functional group.
Established Synthetic Routes
The most common and efficient method for synthesizing this compound is through the nucleophilic addition of a Grignard reagent to a ketone precursor.[1]
This protocol describes the synthesis via the reaction of phenylmagnesium bromide with cyclohexyl(phenyl)methanone.
Step 1: Grignard Reagent Formation
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, add magnesium turnings.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to initiate the formation of phenylmagnesium bromide. The reaction is exothermic and should be controlled.
Step 2: Nucleophilic Addition
-
Cool the flask containing the Grignard reagent in an ice bath (0°C).
-
Dissolve cyclohexyl(phenyl)methanone in anhydrous diethyl ether.
-
Slowly add the ketone solution to the Grignard reagent with continuous stirring. The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the ketone.[1]
Step 3: Acidic Workup
-
After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step protonates the intermediate alkoxide to yield the final alcohol product.
Step 4: Extraction and Purification
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: Grignard synthesis of this compound.
Core Reactivity
The reactivity of this compound is dominated by its secondary hydroxyl group, though the steric bulk of the adjacent cyclohexyl and phenyl rings can influence reaction kinetics, sometimes slowing reactions but also enhancing selectivity.[1]
-
Oxidation : The secondary alcohol can be readily oxidized to the corresponding ketone, cyclohexyl(phenyl)methanone, using common oxidizing agents such as chromic acid (Jones reagent) or pyridinium chlorochromate (PCC).[1] This transformation is fundamental in multi-step syntheses where the ketone is a required intermediate.
-
Substitution : The hydroxyl group can be substituted by other functional groups, such as halides. This is typically achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.[1]
-
Esterification : In the presence of an acid catalyst, this compound reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.[1] The rate of this reaction can be influenced by the steric hindrance around the hydroxyl group.[1]
Caption: Key chemical transformations of this compound.
Applications in Research and Development
This compound serves as a pivotal building block in several areas of chemical R&D.
-
Pharmaceutical Synthesis : Its structure is a precursor in the synthesis of various therapeutic agents. The lipophilic character imparted by the cyclohexyl and phenyl groups can be leveraged to enhance biological activity and membrane permeability.[1] For instance, it is a known precursor in the synthesis of certain derivatives that exhibit affinity for benzodiazepine receptors.[1][5] The development of methods for its chiral synthesis is of particular interest, as stereochemistry is often critical for pharmacological activity.[1]
-
Fine Chemical Intermediate : The versatile reactivity of the hydroxyl group allows it to be a starting point for a diverse array of more complex molecules used in various industries.[1]
-
Agrochemicals : The molecular scaffold of this compound and its derivatives is utilized in the development of new pesticides and herbicides, where modifications can be made to target specific biological pathways in pests.[1]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
-
Hazard Identification : According to GHS classifications, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][10][11]
-
Toxicological Information : An intravenous LD50 (lethal dose, 50% kill) in mice has been reported as 100 mg/kg.[3] However, comprehensive toxicological properties have not been thoroughly investigated.[12] It is not listed as a carcinogen by ACGIH, IARC, or NTP.[3]
-
Handling and PPE : Use in a well-ventilated area is recommended.[3][4] Standard personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn to avoid skin and eye contact.[3][4] In case of contact, flush the affected area with plenty of water.[3]
-
Stability and Storage : The compound is generally stable but is incompatible with strong oxidizing agents.[3] Hazardous decomposition products include carbon monoxide and carbon dioxide.[3] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4]
References
- 1. This compound | 945-49-3 | Benchchem [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS#:945-49-3 | Chemsrc [chemsrc.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound | 945-49-3 | AAA94549 [biosynth.com]
- 6. chembk.com [chembk.com]
- 7. Page loading... [wap.guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. This compound | 945-49-3 [sigmaaldrich.com]
- 11. alpha-Cyclohexylbenzenemethanol | C13H18O | CID 95668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. capotchem.cn [capotchem.cn]
An In-Depth Technical Guide to the Chemical Structure Elucidation of Cyclohexyl(phenyl)methanol
Introduction
Cyclohexyl(phenyl)methanol is a secondary alcohol that serves as a versatile intermediate in the synthesis of a wide range of fine chemicals and pharmaceuticals.[1] Its unique molecular architecture, featuring a bulky cyclohexyl group and a planar phenyl group attached to a carbinol center, imparts distinct steric and electronic properties that are crucial for its reactivity and application.[1] Accurate structural elucidation of this molecule is paramount for quality control, reaction monitoring, and the development of novel synthetic methodologies.
This in-depth technical guide provides a comprehensive overview of the analytical techniques employed to unequivocally determine the chemical structure of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of modern spectroscopic methods. The guide moves beyond a simple recitation of techniques, delving into the causality behind experimental choices and emphasizing a self-validating system of protocols for trustworthy and reproducible results.
I. Foundational Analysis: Elemental Composition and Molecular Weight
Before delving into the intricacies of molecular connectivity, the first step in structure elucidation is to determine the molecular formula. This is typically achieved through a combination of mass spectrometry and elemental analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] For this compound (C₁₃H₁₈O), high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol.
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column, which separates the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Data Interpretation:
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight of 190.28 g/mol .[1][3] HRMS would provide a more precise mass, confirming the molecular formula C₁₃H₁₈O.
Fragmentation Pattern
A key feature of EI-MS is the fragmentation of the molecular ion into smaller, characteristic ions. Understanding these fragmentation pathways provides valuable structural information.[2][4] For this compound, key fragmentation patterns include:
-
Loss of a cyclohexyl radical: This results in a prominent peak corresponding to the [M - C₆H₁₁]⁺ ion.
-
Loss of a phenyl radical: This leads to a peak for the [M - C₆H₅]⁺ ion.
-
Loss of a water molecule: Dehydration of the alcohol can produce a peak at [M - H₂O]⁺.
-
Formation of the tropylium ion: Rearrangement of the benzyl portion can lead to the stable tropylium ion at m/z 91, a common feature for compounds containing a benzyl group.
-
Formation of the phenyl cation: A peak at m/z 77 corresponds to the [C₆H₅]⁺ ion.
The base peak in the mass spectrum is often the most stable fragment ion. For benzyl alcohol and its derivatives, a fragment with m/z 79 is frequently observed as the base peak, arising from the loss of a neutral carbon monoxide molecule from a precursor ion.[4][5]
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 945-49-3 | [1][3][6] |
| Molecular Formula | C₁₃H₁₈O | [1][3][6] |
| Molecular Weight | 190.28 g/mol | [1][3][6] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 48 - 50 °C | [1] |
| Boiling Point | 305.1 °C at 760 mmHg | [7] |
II. Unraveling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[8][9] It provides detailed information about the chemical environment of individual atoms, allowing for the determination of the carbon-hydrogen framework and the connectivity of different functional groups. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in a 5mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The sample is placed in the strong magnetic field of the NMR spectrometer and irradiated with radiofrequency pulses. The resulting signals are detected and Fourier transformed to produce the NMR spectrum.
Data Interpretation:
The ¹H NMR spectrum of this compound in CDCl₃ typically shows the following signals:
-
Phenyl Protons (δ 7.20–7.40 ppm): A multiplet in this region corresponds to the five aromatic protons of the phenyl group.[1]
-
Methine Proton (CH-OH): A characteristic signal for the proton attached to the carbon bearing the hydroxyl group and the two rings. Its chemical shift is influenced by the electronegativity of the oxygen atom.[1]
-
Hydroxyl Proton (-OH, δ ~4.37 ppm): The chemical shift of the hydroxyl proton can vary depending on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet and its signal can be exchanged with D₂O.[1]
-
Cyclohexyl Protons (δ 0.85–2.10 ppm): The eleven protons of the cyclohexyl group typically appear as a complex series of overlapping multiplets in the upfield region.[1]
¹³C NMR Spectroscopy
Carbon-13 NMR provides a map of the carbon skeleton of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental setup is similar to ¹H NMR, but the spectrometer is tuned to the ¹³C nucleus. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Data Interpretation:
The ¹³C NMR spectrum of this compound will exhibit distinct signals for the different carbon environments:
-
Aromatic Carbons (δ 125–140 ppm): The carbons of the phenyl ring resonate in this downfield region.[1]
-
Carbinol Carbon (C-OH, δ ~75-80 ppm): The carbon atom bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen atom and appears in this characteristic range.[1]
-
Cyclohexyl Carbons (δ 25–35 ppm): The carbons of the cyclohexyl ring appear in the aliphatic region of the spectrum.[1]
DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT is a useful NMR technique for distinguishing between CH, CH₂, and CH₃ groups.[10]
-
DEPT-90: Only signals from CH carbons will appear.
-
DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will appear as negative peaks.
This information is invaluable for assigning the signals in the cyclohexyl portion of the molecule.
Table 2: Typical Spectroscopic Data for this compound
| Spectrum Type | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ 0.85–2.10 (m, 11H, cyclohexyl), δ ~1.9 (s, 1H, OH), δ 4.37 (d, 1H, CH-OH), δ 7.20–7.40 (m, 5H, phenyl) | [1] |
| ¹³C NMR (CDCl₃) | Peaks in the ranges of δ 26.0–45.0 (cyclohexyl), δ ~79.0 (carbinol), and δ 126.0–143.0 (aromatic) confirm the carbon skeleton. | [1][11] |
| Infrared (IR) | Confirms the presence of a hydroxyl (-OH) group (broad peak ~3400 cm⁻¹) and aromatic C-H stretches (~3030 cm⁻¹). | [1] |
III. Identifying Functional Groups: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[2][8]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.
-
Data Acquisition: An infrared beam is passed through the crystal, and the sample absorbs specific frequencies of IR radiation corresponding to the vibrational energies of its chemical bonds. The transmitted light is detected, and a Fourier transform is applied to generate the IR spectrum.
Data Interpretation:
The IR spectrum of this compound will display characteristic absorption bands:
-
O-H Stretch (Alcohol): A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is a definitive indicator of the hydroxyl group, with the broadening due to hydrogen bonding.
-
C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of C-H bonds in the phenyl ring.
-
C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H bonds of the cyclohexyl group.
-
C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental stretching vibrations around 1450-1600 cm⁻¹ are indicative of the aromatic ring.
-
C-O Stretch (Alcohol): A strong absorption band in the 1000-1260 cm⁻¹ region corresponds to the stretching vibration of the C-O single bond.
IV. The Integrated Approach to Structure Elucidation
The true power of these analytical techniques lies in their combined application.[2][12] No single method provides all the necessary information, but together they form a robust, self-validating system for structure elucidation.
Workflow for Structure Elucidation
The following diagram illustrates a logical workflow for the structure elucidation of this compound, integrating the data from each analytical technique.
Caption: Integrated workflow for the structure elucidation of this compound.
This integrated approach ensures that the proposed structure is consistent with all of the acquired experimental data, providing a high degree of confidence in the final assignment.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. Mass spectrometry provides the molecular formula and key fragmentation information, infrared spectroscopy identifies the essential functional groups, and nuclear magnetic resonance spectroscopy reveals the detailed carbon-hydrogen framework and connectivity. By integrating the data from these methods, researchers can confidently and accurately determine the structure of this important chemical intermediate, ensuring its quality and facilitating its use in further research and development.
References
- 1. This compound | 945-49-3 | Benchchem [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. alpha-Cyclohexylbenzenemethanol | C13H18O | CID 95668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:945-49-3 | Chemsrc [chemsrc.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. azom.com [azom.com]
- 11. rsc.org [rsc.org]
- 12. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
Spectroscopic data of Cyclohexyl(phenyl)methanol
An In-depth Technical Guide to the Spectroscopic Characterization of Cyclohexyl(phenyl)methanol
Introduction
This compound (CAS No: 945-49-3) is a secondary alcohol featuring both a bulky alicyclic cyclohexyl group and an aromatic phenyl group attached to a carbinol center.[1][2] This unique structural arrangement imparts a combination of steric hindrance and electronic effects that make it a valuable intermediate in the synthesis of fine chemicals and more complex molecules.[1] Accurate and unambiguous structural elucidation is paramount for its application in research and drug development. This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound, offering both theoretical underpinnings and practical, field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Properties
-
IUPAC Name: this compound[4]
The presence of the hydroxyl group, along with the distinct cyclohexyl and phenyl moieties, gives rise to a characteristic spectroscopic fingerprint that can be definitively analyzed using a suite of analytical methods.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[1]
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the resulting peaks to determine the relative number of protons responsible for each signal.
-
Caption: Workflow for ¹H NMR analysis of this compound.
¹H NMR Spectral Data Summary
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Cyclohexyl Protons | 0.85–2.10 | Multiplet (m) | 12H |
| Methine Proton (-CH-OH) | ~4.37 | Multiplet (m) | 1H |
| Phenyl Protons | 7.20–7.40 | Multiplet (m) | 5H |
| Hydroxyl Proton (-OH) | ~4.37 (can vary) | Multiplet (m) | 1H |
Note: Data is compiled from representative spectra in CDCl₃.[1]
Expert Interpretation of the ¹H NMR Spectrum
-
Cyclohexyl Protons (δ 0.85–2.10): The protons of the cyclohexyl group appear as a complex multiplet in the upfield region.[1] This complexity is due to the various axial and equatorial protons in the chair conformation of the ring and their extensive spin-spin coupling.[1] The integration value of 12H confirms the presence of the cyclohexyl ring and the hydroxyl proton.
-
Phenyl Protons (δ 7.20–7.40): The five protons of the phenyl group resonate in the downfield aromatic region as a multiplet, which is characteristic of a monosubstituted benzene ring.[1]
-
Methine Proton (δ ~4.37): The single proton attached to the carbon bearing the hydroxyl group and the two rings (the carbinol proton) is deshielded by the adjacent electronegative oxygen atom, causing its signal to appear downfield relative to the other aliphatic protons.[1]
-
Hydroxyl Proton (δ ~4.37, variable): The chemical shift of the -OH proton is highly variable and depends on factors like concentration, solvent, and temperature due to hydrogen bonding.[5][6] It often appears as a broad signal. A D₂O exchange experiment can be performed to confirm this peak; upon adding a drop of D₂O, the -OH proton is replaced by deuterium, causing its signal to disappear from the spectrum.[6]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 75 MHz or higher field NMR spectrometer is typically used.
-
Data Acquisition:
-
Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each unique carbon atom.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
Employ a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
¹³C NMR Spectral Data Summary
| Carbon Type | Chemical Shift (δ, ppm) |
| Cyclohexyl Carbons | 26.0–35.0 |
| Carbinol Carbon (-C-OH) | 75.0–80.0 |
| Aromatic Carbons (Phenyl) | 125.0–143.6 |
Note: Data is compiled from representative spectra in CDCl₃.[1]
Expert Interpretation of the ¹³C NMR Spectrum
-
Cyclohexyl Carbons (δ 26.0–35.0): The signals for the six carbons of the cyclohexyl ring appear in the aliphatic region of the spectrum.[1]
-
Carbinol Carbon (δ 75.0–80.0): The carbon atom bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen atom, causing its resonance to appear downfield in the 75-80 ppm range.[1][6] This is a highly diagnostic signal for the presence of a secondary alcohol.
-
Aromatic Carbons (δ 125.0–143.6): The carbons of the phenyl ring resonate in the characteristic aromatic region.[1] The full range of carbon signals confirms the presence of both the alicyclic and aromatic frameworks.[1]
Section 2: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: A small amount of neat this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum to produce the final IR spectrum of the compound.
-
IR Spectral Data Summary
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Hydrogen Bonded) | 3300–3500 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000–3100 | Medium |
| C-H Stretch (Aliphatic) | 2850–3000 | Strong |
| C=C Stretch (Aromatic) | 1450–1600 | Medium |
| C-O Stretch (Secondary Alcohol) | 1075–1150 | Strong |
Note: Data compiled from various sources.[5][7][8]
Expert Interpretation of the IR Spectrum
-
O-H Stretch (3300–3500 cm⁻¹): The most prominent feature in the IR spectrum of this compound is a strong, broad absorption in this region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[5][8] The broadness is a direct result of intermolecular hydrogen bonding.[5]
-
C-H Stretches (2850–3100 cm⁻¹): The sharp peaks just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexyl ring. The weaker absorptions above 3000 cm⁻¹ are characteristic of the C-H stretches of the sp² hybridized carbons in the phenyl ring.[9]
-
C-O Stretch (1075–1150 cm⁻¹): A strong absorption in this range is indicative of the C-O stretching vibration. For secondary alcohols, this peak typically appears between 1075 and 1150 cm⁻¹.[8] This helps to distinguish it from primary and tertiary alcohols.[8]
Caption: Key IR vibrational modes for this compound.
Section 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum.
Mass Spectrometry Data Summary
| m/z | Proposed Fragment Identity | Significance |
| 190 | [M]⁺ | Molecular Ion |
| 173 | [M - OH]⁺ | Loss of hydroxyl radical |
| 107 | [C₇H₇O]⁺ or [C₈H₁₁]⁺ | Common Fragment |
| 79 | [C₆H₇]⁺ | Phenyl-related fragment |
Note: Data compiled from representative spectra.[1]
Expert Interpretation of the Mass Spectrum
-
Molecular Ion Peak ([M]⁺ at m/z 190): The peak at m/z 190 corresponds to the molecular weight of this compound (190.28 g/mol ), confirming its molecular formula.[1][4]
-
Fragmentation Pattern: The fragmentation pattern provides valuable structural information.
-
Loss of a Hydroxyl Group (m/z 173): A common fragmentation pathway for alcohols is the loss of the hydroxyl radical (•OH), resulting in a fragment ion at [M-17]⁺.
-
Alpha-Cleavage: Cleavage of the bond between the carbinol carbon and the cyclohexyl or phenyl ring is also a characteristic fragmentation pathway for secondary alcohols.[6] The loss of the cyclohexyl group can lead to a prominent peak.
-
Other Significant Peaks (m/z 107, 79): The base peak is often observed at m/z 107, with another significant peak at m/z 79, which are characteristic fragments providing further evidence for the overall structure.[1]
-
Section 4: Safety and Handling
This compound is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.[4][10] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[10][11] All work should be conducted in a well-ventilated area or a chemical fume hood.[10][12]
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when synthesized, confirms the molecular structure, functional groups, and connectivity of the molecule. This guide provides the essential protocols and interpretive knowledge for researchers to confidently identify and verify this important chemical intermediate.
References
- 1. This compound | 945-49-3 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 945-49-3 | AAA94549 [biosynth.com]
- 4. alpha-Cyclohexylbenzenemethanol | C13H18O | CID 95668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 7. rsc.org [rsc.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Phenylmethanol [applets.kcvs.ca]
- 10. This compound | CAS#:945-49-3 | Chemsrc [chemsrc.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. echemi.com [echemi.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of Cyclohexyl(phenyl)methanol: From Structural Analysis to Spectral Interpretation
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of cyclohexyl(phenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of the molecule and correlates them with its distinct spectral features. We will explore the theoretical underpinnings of the expected spectrum, present a detailed protocol for data acquisition, and conduct a thorough interpretation of the experimental data. The guide emphasizes the causality behind spectral phenomena, such as chemical shifts and coupling constants, arising from the molecule's unique combination of a flexible cyclohexyl ring, a rigid phenyl group, and a chiral carbinol center.
Introduction
This compound is a secondary alcohol containing both aliphatic and aromatic moieties, making it a valuable model system for understanding the interplay of different structural elements in NMR spectroscopy.[1] Its structure, featuring a chiral center, a bulky cyclohexyl group, and an anisotropic phenyl ring, gives rise to a ¹H NMR spectrum with distinct and informative regions.[1] Accurate interpretation of this spectrum is crucial for structural verification, purity assessment, and understanding conformational dynamics, which are paramount activities in chemical synthesis and drug development. This guide will serve as a self-validating workflow, moving from theoretical prediction to experimental validation and detailed analysis.
Structural and Stereochemical Considerations
To predict and interpret the ¹H NMR spectrum, a foundational understanding of the molecule's structure is essential. This compound (C₁₃H₁₈O) possesses several key features that dictate its spectral appearance.[2][3][4]
-
The Phenyl Group: The five protons on the benzene ring are in a distinct electronic environment due to aromatic ring currents, causing them to appear in the downfield region of the spectrum (typically δ 7.0-8.5 ppm).[5][6][7]
-
The Cyclohexyl Group: This aliphatic ring is not planar and rapidly interconverts between chair conformations at room temperature. This leads to eleven protons in a complex, shielded environment, appearing in the upfield region (typically δ 0.8-2.1 ppm).[1] The protons can be in either axial or equatorial positions, which have slightly different chemical shifts.[8][9][10] However, due to rapid ring flipping, an averaged signal is often observed.[11]
-
The Benzylic Methine Proton (CH-OH): This single proton is attached to the chiral carbon, which is also bonded to the electronegative oxygen atom and the phenyl ring. This unique position results in significant deshielding, placing its signal downfield from the other aliphatic protons.[6]
-
The Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent. It often appears as a broad singlet due to chemical exchange with trace amounts of water or acid in the solvent.[1]
Below is a diagram illustrating the molecular structure with protons labeled for subsequent discussion.
Caption: Labeled structure of this compound.
Experimental Protocol for ¹H NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized protocol is essential. The following steps represent a field-proven methodology for acquiring the ¹H NMR spectrum of small organic molecules like this compound.
Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[5] CDCl₃ is a common choice, and its residual proton signal appears at ~7.26 ppm.[12]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference peak at δ 0.00 ppm.[5][13]
-
-
Instrument Setup & Calibration:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Insert the sample into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the TMS and solvent signals.
-
-
Data Acquisition Parameters:
-
Pulse Angle: Use a 30-45 degree pulse angle to balance signal intensity and relaxation time.[5]
-
Spectral Width: Set the spectral width to encompass all expected proton signals, typically from -1 to 12 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is usually sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used to allow for adequate spin-lattice relaxation between pulses.[5]
-
Number of Scans: Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.[5]
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative ratios of the protons.
-
Caption: Standard workflow for NMR data acquisition and processing.
Analysis and Interpretation of the Experimental Spectrum
The experimental ¹H NMR spectrum of this compound reveals several distinct signals. The following table summarizes typical data obtained in CDCl₃.
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Haromatic | ~ 7.25 - 7.40 | Multiplet | 5H | Phenyl group protons |
| Ha (Benzylic) | ~ 4.35 - 4.45 | Doublet | 1H | -CH(OH)- |
| Hhydroxyl | Variable (e.g., ~1.9) | Broad Singlet | 1H | -OH |
| Hb-k (Cyclohexyl) | ~ 0.90 - 2.05 | Multiplet | 11H | Cyclohexyl ring protons |
Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument.
Detailed Signal Assignment and Rationale
-
Aromatic Region (δ 7.25 - 7.40 ppm): The signals for the five protons of the phenyl ring appear as a complex multiplet in this downfield region.[5] This is a characteristic chemical shift for aromatic protons due to the deshielding effect of the ring current.[14] The complexity arises from small differences in the chemical shifts of the ortho, meta, and para protons and their mutual spin-spin coupling.
-
Benzylic Methine Proton (Ha, δ ~4.4 ppm): A single proton signal appears as a doublet around 4.4 ppm.[15] Its downfield position relative to other aliphatic protons is attributed to two key factors:
-
Inductive Effect: The adjacent electronegative oxygen atom withdraws electron density, deshielding the proton.
-
Anisotropic Effect: Its proximity to the π-system of the phenyl ring further contributes to its deshielding. The signal is split into a doublet due to coupling with the single proton on the adjacent carbon of the cyclohexyl ring (Hb). The observed coupling constant (J) is typically in the range of 6-8 Hz.[15]
-
-
Cyclohexyl Region (δ 0.90 - 2.05 ppm): This upfield region contains the signals for the remaining eleven protons of the cyclohexyl ring.[1] The signals are highly overlapped, forming a complex multiplet. This complexity is a result of:
-
Small Chemical Shift Differences: Axial and equatorial protons on the same carbon are chemically non-equivalent and have slightly different chemical shifts.[8][9] Axial protons are generally more shielded (appear at a lower ppm value) than their equatorial counterparts.[8]
-
Complex Coupling: Each proton is coupled to its geminal and vicinal neighbors, leading to intricate splitting patterns. The magnitude of vicinal coupling (³JHH) depends on the dihedral angle as described by the Karplus relationship, with large couplings (~10-13 Hz) for axial-axial interactions and smaller couplings (~2-5 Hz) for axial-equatorial and equatorial-equatorial interactions.[16] At room temperature, rapid chair-flipping averages the axial and equatorial environments, simplifying the spectrum to some extent but still resulting in a broad, complex multiplet.
-
-
Hydroxyl Proton (Variable): The -OH proton signal is often a broad singlet that can appear over a wide range of chemical shifts.[1][14] Its broadness is due to rapid chemical exchange with other labile protons (like trace water) in the sample, which decouples it from the benzylic proton. Its position is sensitive to concentration, temperature, and solvent.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. The key diagnostic signals include the downfield multiplet for the phenyl protons, the characteristic doublet for the benzylic proton around 4.4 ppm, and the complex upfield multiplet for the cyclohexyl protons. Each signal's chemical shift, multiplicity, and integration directly reflect the unique electronic and steric environment of the protons within the molecule. This guide provides a robust framework for understanding these relationships, from theoretical prediction to the practical acquisition and interpretation of high-quality spectral data, empowering researchers in their chemical analysis endeavors.
References
- 1. This compound | 945-49-3 | Benchchem [benchchem.com]
- 2. alpha-Cyclohexylbenzenemethanol | C13H18O | CID 95668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. PubChemLite - this compound (C13H18O) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. brainly.com [brainly.com]
- 9. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. proprep.com [proprep.com]
- 11. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chem.washington.edu [chem.washington.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. rsc.org [rsc.org]
- 16. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]
Mass spectrometry fragmentation pattern of Cyclohexyl(phenyl)methanol
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Cyclohexyl(phenyl)methanol
Introduction: The Structural Elucidation Imperative
For researchers and professionals in drug development and chemical sciences, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent work is built. This compound (C₁₃H₁₈O, Molar Mass: 190.28 g/mol ) presents a unique structural motif, combining alicyclic and aromatic functionalities at a secondary alcohol center[1][2]. This guide provides an in-depth analysis of its characteristic fragmentation pattern under Electron Ionization (EI) Mass Spectrometry (MS). Understanding these fragmentation pathways is not merely an academic exercise; it is a critical tool for confirming identity, identifying impurities, and elucidating the structures of related metabolites in complex matrices.
As a secondary benzylic alcohol, the fragmentation of this compound is governed by the energetic competition between several well-established chemical processes. The stability of the resulting fragment ions, particularly resonance-stabilized benzylic carbocations, dictates the appearance of the mass spectrum[3][4]. This guide will deconstruct these pathways, offering a logical framework for interpreting the mass spectrum of this compound and its analogs.
Core Fragmentation Mechanisms in EI-MS
Electron Ionization is an energetic process that imparts significant internal energy to the analyte molecule, inducing dissociation[5]. For an alcohol like this compound, the initial ionization event typically involves the removal of a non-bonding electron from the oxygen atom, forming a molecular ion (M⁺•)[6]. This energetically unstable radical cation then undergoes a series of predictable cleavage and rearrangement reactions to yield a characteristic pattern of fragment ions. The primary pathways relevant to this molecule are:
-
Alpha (α) Cleavage: This is the most significant fragmentation route for alcohols[6][7]. It involves the homolytic cleavage of a carbon-carbon bond adjacent to the oxygen-bearing carbon. The stability of the resulting radical and, more importantly, the oxonium cation, drives this process.
-
Dehydration: The elimination of a neutral water molecule (H₂O, 18 Da) is a common fragmentation pathway for alcohols, particularly cyclic and long-chain variants[4].
-
Charge-Site Initiated Cleavage: The positive charge on the ionized molecule can induce bond cleavages at other locations, leading to the formation of characteristic ions from the constituent rings.
Deconstructing the Fragmentation Pattern of this compound (m/z 190)
The mass spectrum of this compound is a composite of several competing fragmentation pathways originating from the molecular ion at m/z 190. While the molecular ion peak itself is often of low abundance for secondary alcohols, its fragmentation products provide a definitive structural signature[4].
Primary Fragmentation Pathways
The initial fragmentation of the molecular ion is dominated by α-cleavage and dehydration.
-
α-Cleavage with Loss of the Cyclohexyl Radical: The cleavage of the bond between the carbinol carbon and the cyclohexyl ring results in the loss of a cyclohexyl radical (•C₆H₁₁, 83 Da). This pathway forms the resonance-stabilized α-hydroxybenzyl cation at m/z 107 . Due to the significant stability imparted by the delocalization of the positive charge into the phenyl ring, this is often the base peak or one of the most abundant ions in the spectrum[3][8].
-
α-Cleavage with Loss of the Phenyl Radical: The alternative α-cleavage involves the loss of a phenyl radical (•C₆H₅, 77 Da). This pathway yields the cyclohexyl-stabilized oxonium ion at m/z 113 . While this ion is stable, it lacks the extensive resonance stabilization of the m/z 107 fragment, and is therefore expected to be of lower relative abundance.
-
Dehydration (Loss of H₂O): The elimination of a water molecule from the molecular ion produces a fragment at m/z 172 (190 - 18). This ion, [C₁₃H₁₆]⁺•, represents the radical cation of phenylcyclohexene or a related isomer.
Secondary Fragmentation and Characteristic Lower-Mass Ions
The abundant primary fragments undergo further dissociation to produce a series of informative lower-mass ions.
-
Phenyl Cation (m/z 77): The highly stable phenyl cation, [C₆H₅]⁺, is a ubiquitous feature in the mass spectra of aromatic compounds. It can be formed via the loss of a neutral carbon monoxide (CO, 28 Da) molecule from the m/z 107 ion[9].
-
Cyclohexyl Cation (m/z 83) and Related Fragments: The cyclohexyl cation, [C₆H₁₁]⁺, is observed at m/z 83. This ion can subsequently lose ethene (C₂H₄, 28 Da) through ring cleavage to produce a prominent ion at m/z 55 .
Summary of Key Diagnostic Ions
The following table summarizes the key ions expected in the EI mass spectrum of this compound. The relative abundances are predictive, based on established principles of ion stability.
| m/z | Proposed Ion Structure/Formula | Expected Relative Abundance | Causality of Formation |
| 190 | [C₁₃H₁₈O]⁺• | Low | Molecular Ion |
| 172 | [C₁₃H₁₆]⁺• | Low to Moderate | Loss of neutral H₂O (Dehydration) from the molecular ion |
| 113 | [C₇H₁₃O]⁺ | Moderate | α-cleavage: Loss of a phenyl radical from the molecular ion |
| 107 | [C₇H₇O]⁺ | Base Peak | α-cleavage: Loss of a cyclohexyl radical; highly stabilized by phenyl ring resonance |
| 83 | [C₆H₁₁]⁺ | High | Cyclohexyl cation formed via charge-site initiated cleavage |
| 77 | [C₆H₅]⁺ | High | Phenyl cation, formed from loss of CO from m/z 107 |
| 55 | [C₄H₇]⁺ | High | Loss of ethene from the cyclohexyl cation (m/z 83) |
Experimental Protocol: Acquiring a Reference Mass Spectrum
This protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source. The use of GC is ideal for separating the analyte from the solvent and any potential impurities prior to MS analysis[1].
Methodology
-
Sample Preparation:
-
Prepare a 100-1000 µg/mL solution of this compound in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
-
Instrumentation: Gas Chromatograph
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is suitable.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Instrumentation: Mass Spectrometer
-
Interface Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation and allows for library matching[5].
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40 - 400. This range will capture all relevant fragments and the molecular ion.
-
Data Acquisition: Full Scan Mode.
-
-
Data Analysis:
-
Extract the mass spectrum from the apex of the chromatographic peak corresponding to this compound.
-
Compare the acquired spectrum against the fragmentation pattern detailed in this guide and with reference libraries such as NIST/EPA/NIH.
-
Conclusion
The electron ionization mass spectrum of this compound is highly characteristic and informative. The fragmentation is dominated by a logical and predictable α-cleavage, leading to a stable, high-abundance ion at m/z 107. The presence of this ion, in conjunction with the molecular ion at m/z 190 (if observed), the dehydration product at m/z 172, and characteristic phenyl (m/z 77) and cyclohexyl (m/z 83, 55) fragments, provides a robust and self-validating system for the positive identification of the molecule. This in-depth understanding is indispensable for any scientist engaged in the synthesis, analysis, or development of compounds containing this important structural feature.
References
- 1. This compound | 945-49-3 | Benchchem [benchchem.com]
- 2. alpha-Cyclohexylbenzenemethanol | C13H18O | CID 95668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. whitman.edu [whitman.edu]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to Cyclohexyl(phenyl)methanol (CAS 945-49-3)
Authored for Researchers, Scientists, and Drug Development Professionals
This compound, identified by CAS number 945-49-3, is a secondary alcohol that holds a significant position as a versatile intermediate in the landscape of fine chemical synthesis.[1] Its molecular architecture, which uniquely combines a bulky, non-planar cyclohexyl group with a planar phenyl ring attached to a carbinol center, imparts a distinct set of steric and electronic properties.[1] These characteristics make it a valuable precursor in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] For instance, it is a known precursor in the synthesis of certain biphenyl derivatives that exhibit affinity for benzodiazepine receptors.[1][2] This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, providing field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
The fundamental properties of a compound are the bedrock of its application. The identity and purity of this compound are unequivocally established through a combination of physical measurements and spectroscopic analysis.
Core Properties
A summary of the key physical and chemical properties is presented below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 945-49-3 | [1][3][][5] |
| Molecular Formula | C₁₃H₁₈O | [1][][6] |
| Molecular Weight | 190.28 g/mol | [1][][6] |
| Appearance | White crystalline solid / Solid-Low Melt | [1][7][8] |
| Melting Point | 48-50 °C | [1][3][] |
| Boiling Point | 305.1 °C at 760 mmHg | [3][] |
| Density | 1.039 g/cm³ | [3][] |
| Solubility | Soluble in common organic solvents (ethanol, chloroform, ether) | [1] |
| InChI Key | QDYKZBKCLHBUHU-UHFFFAOYSA-N | [][6][7] |
Spectroscopic Elucidation
Spectroscopic analysis provides a definitive fingerprint for the structural confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for structural elucidation, offering detailed insights into the proton and carbon environments of the molecule.[1]
-
¹H NMR (CDCl₃) : The spectrum reveals distinct signals for each proton type. The five protons of the phenyl group typically appear as a multiplet between δ 7.20–7.40 ppm. The protons of the cyclohexyl group are observed as a complex multiplet in the upfield region, generally between δ 0.85 and 2.10 ppm. A diagnostic signal for the hydroxyl proton (-OH) is also present.[1]
-
¹³C NMR (CDCl₃) : The carbon spectrum maps the molecule's skeleton. Aromatic carbons of the phenyl group resonate from δ 125 to 140 ppm. The cyclohexyl ring carbons appear in the aliphatic region (δ 25–35 ppm). The most characteristic signal is the carbinol carbon (the carbon bonded to the -OH group), which is deshielded by the oxygen and appears further downfield, around δ 75 to 80 ppm.[1]
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of this compound will prominently feature a broad absorption band characteristic of the hydroxyl (-OH) group stretch, typically in the region of 3200-3600 cm⁻¹. It also shows characteristic absorptions for aromatic C-H stretches.[1]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound.[9] The molecular ion peak (M+) would be expected at m/z 190.28. Fragmentation patterns can provide further structural information.
Synthesis and Mechanistic Pathways
The synthesis of this compound is primarily achieved through well-established and reliable organic reactions. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.
Established Synthetic Routes
Two principal methods dominate the synthesis of this alcohol:
-
Grignard Reaction : This is a common and highly effective method.[1] It involves the nucleophilic addition of a Grignard reagent, such as phenylmagnesium bromide, to the carbonyl carbon of cyclohexyl phenyl ketone. The reaction proceeds via a tetrahedral intermediate, which, upon acidic workup, yields the final secondary alcohol.[1] The causality behind this choice is the high reactivity and nucleophilicity of the Grignard reagent, which efficiently attacks the electrophilic carbonyl carbon.
Caption: Primary synthetic routes to this compound.
Chemical Reactivity and Strategic Transformations
The reactivity of this compound is dominated by its secondary alcohol functional group. The presence of the bulky cyclohexyl and phenyl substituents introduces significant steric hindrance around the carbinol center, which can influence reaction kinetics and selectivity.[1]
-
Oxidation : The secondary alcohol can be readily oxidized to the corresponding ketone, cyclohexyl(phenyl)methanone, using common oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.[1]
-
Esterification : Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) in the presence of an acid catalyst yields the corresponding esters. The steric bulk around the hydroxyl group can affect the rate of this reaction.
-
Substitution : The hydroxyl group can be substituted by other functional groups. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl halide.[1]
Caption: Key chemical transformations of this compound.
Applications in Drug Development and Advanced Synthesis
The unique structural features of this compound make it a valuable building block for various advanced applications.
-
Intermediate in Fine Chemical Synthesis : It serves as a crucial intermediate for a wide array of fine chemicals. Its versatile hydroxyl group allows for the creation of diverse molecular architectures.[1]
-
Pharmaceutical Scaffolding : The lipophilic nature imparted by the cyclohexyl and phenyl groups can enhance biological activity and membrane permeability in drug candidates.[1] Its structure is a known component in the synthesis of molecules targeting benzodiazepine receptors.[1][2]
-
Chiral Auxiliary in Asymmetric Synthesis : The chiral enantiomers of related structures, like trans-2-phenyl-1-cyclohexanol, are powerful chiral auxiliaries.[11][12][13] A chiral auxiliary is a group temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions, a critical strategy in modern drug development where a specific enantiomer is often the active agent.[11][13] The development of methods to produce enantiomerically pure forms of this compound is therefore of significant interest.[1]
-
Agrochemical Development : The core structure can be modified to design new pesticides and herbicides with specific biological targets.[1]
Experimental Protocols
To ensure reproducibility and success, detailed and validated protocols are essential.
Protocol: Synthesis via Grignard Reaction
This protocol describes a standard lab-scale synthesis.
-
Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., CaCl₂), and an addition funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reagent Preparation : In the addition funnel, place a solution of cyclohexyl phenyl ketone in anhydrous diethyl ether or THF. In the reaction flask, place magnesium turnings and a small crystal of iodine. Add a solution of bromobenzene in anhydrous ether dropwise to the magnesium to initiate the Grignard reagent formation (phenylmagnesium bromide).
-
Reaction Execution : Once the Grignard reagent has formed, cool the flask in an ice bath (0 °C). Add the ketone solution from the addition funnel dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reflux.
-
Reaction Monitoring & Quenching : After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup and Purification : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield pure this compound.
Protocol: NMR Spectroscopic Characterization
This protocol outlines the standard procedure for obtaining NMR spectra.
-
Sample Preparation : Accurately weigh 10-20 mg of purified this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).[9]
-
Data Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Subsequently, acquire a proton-decoupled ¹³C NMR spectrum.[9]
-
Data Processing : Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis : Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign all signals and confirm the molecular structure.[9]
Caption: Standard workflow for NMR analysis.[9]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical substance.
-
Hazards : this compound may cause skin, eye, and respiratory tract irritation.[14][15] It may be harmful if swallowed, inhaled, or absorbed through the skin.[14]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[14][15] Use in a well-ventilated area or under a fume hood.[16]
-
Storage : Store in a cool, dry place in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[14][16]
-
First Aid : In case of contact, flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, wash out the mouth with water. Seek medical attention in all cases of exposure.[14]
Conclusion
This compound (CAS 945-49-3) is more than a simple secondary alcohol; it is a strategically important intermediate whose unique combination of steric and electronic features provides a versatile platform for synthetic innovation. Its well-defined synthesis, characterized reactivity, and proven utility as a scaffold for pharmacologically active molecules and as a potential chiral auxiliary make it a compound of enduring interest. For researchers in drug discovery and fine chemical synthesis, a thorough understanding of this molecule's properties and protocols is a key enabler for the development of novel and complex chemical entities.
References
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- 6. alpha-Cyclohexylbenzenemethanol | C13H18O | CID 95668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 945-49-3 [sigmaaldrich.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]
- 11. Chiral auxiliary - Wikiwand [wikiwand.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Chiral_auxiliary [chemeurope.com]
- 14. This compound | CAS#:945-49-3 | Chemsrc [chemsrc.com]
- 15. Page loading... [guidechem.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Technical Guide to the Biological Activity Screening of Cyclohexyl(phenyl)methanol
Abstract
Cyclohexyl(phenyl)methanol is a secondary alcohol incorporating both a bulky alicyclic cyclohexyl group and an aromatic phenyl group.[1][2][3] This unique structural arrangement suggests the potential for diverse biological activities, yet comprehensive screening data for this specific molecule remains limited in publicly accessible literature. However, the broader class of compounds containing cyclohexyl and phenyl motifs has demonstrated a range of pharmacological properties, including antimicrobial and anticancer activities.[4][5][6] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic biological activity screening of this compound. We will detail the rationale behind assay selection, provide step-by-step experimental protocols for key in vitro assays, and discuss the interpretation of potential outcomes. The methodologies outlined herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of robust and reliable data.
Introduction: The Rationale for Screening this compound
The chemical architecture of this compound, characterized by a hydroxyl group attached to a carbon bearing both a cyclohexyl and a phenyl ring, presents an intriguing scaffold for biological investigation.[1][7] The lipophilic nature of the molecule may facilitate its interaction with and disruption of microbial cell membranes.[1] While direct biological data is sparse, the activities of structurally related compounds provide a strong impetus for a comprehensive screening cascade. For instance, derivatives of cyclohexyl-phenyl-methanone oxime have shown potential as antimicrobial and anticancer agents.[4][5] This suggests that the core cyclohexyl-phenyl moiety may be a valuable pharmacophore.
This guide will focus on a primary screening panel designed to assess three key areas of potential biological activity:
-
Antimicrobial Activity: To determine if this compound can inhibit the growth of or kill bacteria and fungi.
-
Cytotoxic Activity: To evaluate the compound's potential to kill mammalian cells, a crucial first step in assessing anticancer potential and general toxicity.
-
Antioxidant Activity: To measure the molecule's capacity to neutralize free radicals, an activity implicated in various disease pathologies.
The following sections will provide detailed protocols for a selection of robust and widely used in vitro assays in these areas.
Preliminary Steps: Compound Handling and Solubilization
Prior to initiating any biological assays, it is critical to ensure the purity and proper handling of the test compound.
Compound Acquisition and Characterization: this compound should be obtained from a reputable supplier, with its identity and purity confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.[2][8]
Solubility Testing: The solubility of this compound in various solvents must be determined to prepare appropriate stock solutions for biological assays. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening of small molecules due to its ability to dissolve a wide range of compounds and its miscibility with aqueous media.
Tier 1 Screening: A Panel of In Vitro Bioassays
The initial screening phase employs a battery of well-established in vitro assays to provide a broad overview of the compound's potential biological effects.
3.1. Antimicrobial Activity Screening
The increasing prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. The structural features of this compound, particularly its lipophilicity, suggest a potential for antimicrobial effects.[1] We will employ two standard methods to screen for activity against a panel of representative Gram-positive and Gram-negative bacteria, as well as a fungal strain.
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]
Experimental Protocol:
-
Preparation of Bacterial/Fungal Inoculum: Culture the selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in appropriate broth media. Dilute the cultures to achieve a standardized concentration (typically ~5 x 10^5 CFU/mL).
-
Preparation of Test Compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control (microorganism with a known antimicrobial agent), a negative control (microorganism with no compound), and a sterility control (broth medium only).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation:
| Microbial Strain | MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | |
| Escherichia coli (Gram-negative) | |
| Candida albicans (Fungus) |
This is a qualitative to semi-quantitative method that provides a visual confirmation of antimicrobial activity.[9][10]
Experimental Protocol:
-
Preparation of Agar Plates: Pour sterile molten agar medium appropriate for the test microorganism into Petri dishes and allow it to solidify.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.
-
Application of Test Compound: Add a fixed volume of the this compound stock solution and its dilutions into the wells.
-
Controls: Use a known antibiotic as a positive control and the solvent (DMSO) as a negative control.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Visualization of Experimental Workflow:
References
- 1. This compound | 945-49-3 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. GSRS [precision.fda.gov]
- 8. This compound | 945-49-3 [chemicalbook.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Renaissance of a Classic Scaffold: A Technical Guide to the Potential Applications of Cyclohexyl(phenyl)methanol Derivatives
Abstract
The cyclohexyl(phenyl)methanol scaffold, a foundational structure in medicinal chemistry, has given rise to a diverse array of therapeutic agents. From the well-established anticholinergic effects of trihexyphenidyl in Parkinson's disease to emerging evidence of anticancer and potential antiviral and neuroprotective activities, this versatile chemical entity continues to be a fertile ground for drug discovery. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the current and prospective therapeutic applications of this compound derivatives. We will delve into the mechanistic underpinnings of their action, present detailed experimental protocols for their evaluation, and explore the structure-activity relationships that govern their biological effects. This guide aims to be a definitive resource, fostering further innovation and exploration into this promising class of compounds.
Introduction: The Enduring Relevance of the this compound Core
The this compound core, characterized by a central methanol unit bearing both a cyclohexyl and a phenyl group, provides a unique combination of steric bulk and lipophilicity. This deceptively simple architecture has proven to be a remarkably successful template for the design of biologically active molecules. The most prominent example is Trihexyphenidyl, an antimuscarinic agent that has been a mainstay in the symptomatic treatment of Parkinson's disease for decades.[1][2][3] However, limiting the therapeutic potential of this scaffold to its anticholinergic properties would be a significant oversight.
Recent research has illuminated the potential of this compound derivatives in other critical therapeutic areas, including oncology and virology. This guide will explore these applications in detail, providing the scientific rationale and experimental frameworks necessary to advance research and development in these fields.
Anticholinergic Applications: Beyond Parkinson's Disease
The primary and most well-understood therapeutic application of this compound derivatives lies in their ability to act as anticholinergic agents, specifically as muscarinic receptor antagonists.
Mechanism of Action: Restoring Dopaminergic-Cholinergic Balance
In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of the cholinergic system in the striatum. This imbalance contributes significantly to the motor symptoms of the disease, such as tremor and rigidity. Trihexyphenidyl, a key this compound derivative, acts as a non-selective antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M1 and M4 subtypes.[4] By blocking the action of acetylcholine in the striatum, trihexyphenidyl helps to restore the functional equilibrium between the dopaminergic and cholinergic systems, thereby alleviating parkinsonian symptoms.[2][5]
Caption: Anticholinergic mechanism of Trihexyphenidyl in the striatum.
Pharmacokinetics of Trihexyphenidyl
Trihexyphenidyl is readily absorbed from the gastrointestinal tract, with an onset of action within one hour of oral administration.[1][6] Its peak activity is observed after 2 to 3 hours, and the duration of action is dose-dependent, lasting from 6 to 12 hours.[1] The elimination half-life is estimated to be between 5 and 10 hours.[6]
| Pharmacokinetic Parameter | Value | Reference |
| Onset of Action (Oral) | 1 hour | [1][6] |
| Peak Activity | 2-3 hours | [1] |
| Duration of Action | 6-12 hours | [1] |
| Elimination Half-life | 5-10 hours | [6] |
Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a method to determine the binding affinity of a test compound for muscarinic receptors using a competitive radioligand binding assay.
Materials:
-
Test compound (e.g., a this compound derivative)
-
Radioligand (e.g., [³H]-QNB - quinuclidinyl benzilate)
-
Muscarinic receptor source (e.g., rat brain cortex homogenate)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step.
-
Binding Assay: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Anticancer Potential: Targeting Sigma-2 Receptors
A growing body of evidence suggests that derivatives of this compound may possess significant anticancer activity, primarily through their interaction with sigma-2 (σ2) receptors. These receptors are overexpressed in a variety of tumor cells, making them an attractive target for cancer therapy.[7]
The Sigma-2 Receptor as a Therapeutic Target
The σ2 receptor is a transmembrane protein that has been implicated in cell proliferation, apoptosis, and the regulation of intracellular calcium levels.[7] Agonists of the σ2 receptor have been shown to induce apoptosis in cancer cells through various mechanisms, including the production of reactive oxygen species (ROS) and the activation of caspase-dependent and -independent pathways.[2][7]
This compound Derivatives as Sigma-2 Receptor Ligands
Several studies have explored the development of sigma-2 receptor ligands based on various chemical scaffolds. While specific this compound derivatives with extensive SAR data as sigma-2 ligands are still emerging, the structural features of this scaffold make it a promising candidate for designing selective and potent ligands. The lipophilic nature of the cyclohexyl and phenyl rings can facilitate binding to the hydrophobic pockets of the receptor.
Table of Cytotoxicity Data for Representative Sigma-2 Receptor Ligands:
| Compound | Cell Line | IC50 (µM) | Reference |
| PB28 | Panc02 (Pancreatic) | 15.6 ± 1.3 | [2] |
| PB183 | Panc02 (Pancreatic) | 11.4 ± 1.1 | [2] |
| PB221 | Panc02 (Pancreatic) | 12.3 ± 1.1 | [2] |
| F281 | Panc02 (Pancreatic) | 18.2 ± 1.2 | [2] |
| PB282 | Panc02 (Pancreatic) | 21.7 ± 1.3 | [2] |
Note: While these compounds are not direct this compound derivatives, they represent the class of sigma-2 ligands and provide a benchmark for future development.
Signaling Pathway: Sigma-2 Receptor-Mediated Apoptosis
Caption: Proposed signaling pathway for sigma-2 receptor-mediated apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is commonly used to measure cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the test compound.
Emerging Frontiers: Antiviral and Neuroprotective Applications
While the anticholinergic and anticancer properties of this compound derivatives are the most extensively studied, preliminary evidence and structural analogies suggest their potential in other therapeutic areas.
Potential Antiviral Activity
The piperidine moiety, present in trihexyphenidyl and other derivatives, is a common structural feature in many antiviral compounds.[8][9] This raises the possibility that this compound derivatives containing a piperidine or other nitrogen-containing heterocycles could exhibit antiviral activity. Further research is warranted to screen libraries of these compounds against a panel of viruses to identify potential lead candidates.
Experimental Workflow: High-Throughput Antiviral Screening
Caption: A generalized workflow for high-throughput screening of antiviral compounds.
Neuroprotection in Alzheimer's Disease: A Hypothetical Framework
Given the role of cholinergic dysfunction in Alzheimer's disease, the anticholinergic properties of some this compound derivatives could be a double-edged sword. However, the potential for these compounds to interact with other targets relevant to Alzheimer's pathology, such as sigma-2 receptors, which are also implicated in the cellular uptake of amyloid-beta, presents an intriguing avenue for exploration. Furthermore, the development of derivatives that selectively target specific muscarinic receptor subtypes could offer a more nuanced approach to modulating cholinergic signaling in the context of Alzheimer's disease. Further research is needed to investigate whether derivatives can be designed to inhibit amyloid-beta aggregation or tau hyperphosphorylation.
Synthesis Strategies: Building a Diverse Chemical Library
The therapeutic potential of the this compound scaffold can be fully realized through the synthesis of diverse libraries of derivatives.
Core Synthesis: Friedel-Crafts Acylation and Reduction
A common route to the this compound core involves a two-step process. First, a Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride, catalyzed by a Lewis acid such as aluminum chloride, yields cyclohexyl phenyl ketone. Subsequent reduction of the ketone, for example with sodium borohydride, affords the desired this compound.[5]
Derivatization Strategies
The hydroxyl group of the this compound core serves as a key handle for further derivatization.[5]
-
Esterification: Reaction with various carboxylic acids or their derivatives can produce a wide range of esters with potentially altered pharmacokinetic and pharmacodynamic properties.
-
Etherification: Formation of ethers can also be used to modify the lipophilicity and metabolic stability of the parent compound.
-
Introduction of Amino Groups: The synthesis of derivatives containing amino functionalities, such as the piperidine ring in trihexyphenidyl, is crucial for exploring anticholinergic and other activities. This can be achieved through multi-step synthetic sequences.
Conclusion and Future Directions
The this compound scaffold has a rich history in medicinal chemistry and continues to demonstrate remarkable therapeutic potential. While its role in the management of Parkinson's disease is well-established, the emerging evidence for its utility in oncology, and the unexplored possibilities in virology and other neurodegenerative diseases, underscore the importance of continued research into this versatile chemical class.
Future efforts should focus on:
-
Structure-Based Drug Design: Elucidating the crystal structures of target proteins, such as the sigma-2 receptor, in complex with this compound derivatives will enable more rational drug design.
-
High-Throughput Screening: Screening large and diverse libraries of these derivatives against a wide range of biological targets is essential for identifying novel therapeutic leads.
-
Pharmacokinetic Optimization: Fine-tuning the pharmacokinetic properties of lead compounds will be critical for their successful clinical development.
By leveraging modern drug discovery technologies and a deeper understanding of the underlying biology, the full therapeutic potential of this compound derivatives can be unlocked, leading to the development of new and effective treatments for a range of human diseases.
References
- 1. lornajane.net [lornajane.net]
- 2. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. graphviz.org [graphviz.org]
- 5. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Putative Binding of Cyclohexyl(phenyl)methanol at the Benzodiazepine Receptor of the GABA-A Receptor Complex
For correspondence: [email protected]
Abstract
The γ-aminobutyric acid type A (GABA-A) receptor is a cornerstone of inhibitory neurotransmission in the central nervous system (CNS) and the target for a wide array of therapeutic agents.[1] The benzodiazepine binding site on this receptor complex is a critical allosteric modulatory center, traditionally targeted by classic benzodiazepines, Z-drugs, and other novel ligands.[2] This technical guide presents a pioneering exploration into the hypothetical binding of a novel chemical entity, cyclohexyl(phenyl)methanol, at this therapeutically significant site. Lacking direct precedent, this document is structured as a comprehensive research proposal, delineating the scientific rationale, a hypothetical binding model, and a rigorous, multi-faceted validation strategy. We provide detailed in-silico, in-vitro, and electrophysiological protocols to investigate this putative interaction, aimed at guiding researchers and drug development professionals in the exploration of new chemical scaffolds for GABA-A receptor modulation.
Introduction: The GABA-A Receptor and the Benzodiazepine Binding Site - A Target of Enduring Significance
The GABA-A receptor is a pentameric ligand-gated ion channel, predominantly composed of α, β, and γ subunits, that mediates fast synaptic inhibition by conducting chloride ions upon binding of the neurotransmitter GABA.[1][2] This action leads to hyperpolarization of the neuronal membrane, thereby reducing neuronal excitability. The benzodiazepine receptor is not a distinct entity but rather an allosteric binding site located at the interface of the α and γ subunits of the GABA-A receptor.[2] Ligands that bind to this site do not directly activate the receptor but modulate the effect of GABA.[3] These modulators can be classified based on their effect:
-
Positive Allosteric Modulators (PAMs): Enhance the effect of GABA, leading to anxiolytic, sedative, anticonvulsant, and myorelaxant effects. Classic benzodiazepines like diazepam are PAMs.[4]
-
Negative Allosteric Modulators (NAMs) or Inverse Agonists: Reduce the effect of GABA, often producing anxiogenic and proconvulsant effects.[5]
-
Neutral Antagonists: Bind to the site without affecting GABA's efficacy but block the effects of both PAMs and NAMs. Flumazenil is a notable example.[6]
The immense therapeutic success of benzodiazepines has driven extensive research into the structural and chemical requirements for ligand binding at this site. This has led to the development of detailed pharmacophore models that describe the key molecular features necessary for recognition and binding.[7][8]
The Investigational Compound: this compound
This compound is a secondary alcohol with the chemical formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol .[9][10] Its structure is characterized by a central carbinol group to which a bulky, non-planar cyclohexyl ring and a planar phenyl ring are attached.[7] This unique combination of aliphatic and aromatic moieties results in a distinct steric and electronic profile.
| Property | Value | Source |
| CAS Number | 945-49-3 | [7][9] |
| Molecular Formula | C₁₃H₁₈O | [9] |
| Molecular Weight | 190.28 g/mol | [9][10] |
| Appearance | White crystalline solid | [9] |
| Synthesis Routes | Grignard reaction, Friedel-Crafts acylation | [7][11] |
A Hypothetical Binding Model: this compound at the Benzodiazepine Site
While there are no existing studies on the interaction between this compound and the benzodiazepine receptor, its structural features present intriguing possibilities for binding. We propose a hypothetical binding model based on established pharmacophore models of the benzodiazepine binding site, which typically include a combination of hydrogen bond acceptors, hydrogen bond donors, and hydrophobic/aromatic regions.
The phenyl ring of this compound could engage in π-π stacking or hydrophobic interactions with aromatic residues within the binding pocket, such as α1Tyr159, α1Tyr209, and γ2Phe77, which are known to be crucial for the binding of classical benzodiazepines.[12][13] The bulky cyclohexyl group could occupy a hydrophobic pocket, contributing to the overall binding affinity. The hydroxyl group of the carbinol center could act as a hydrogen bond donor or acceptor, potentially interacting with key residues like α1His101 or α1Thr206.[3][12][14]
Figure 1: Hypothetical binding interactions of this compound.
A Rigorous Validation Strategy: In-Silico and In-Vitro Approaches
To investigate the proposed binding of this compound to the benzodiazepine receptor, a multi-pronged approach is essential. This strategy combines computational modeling with experimental validation to build a comprehensive understanding of the potential interaction.
Figure 2: A comprehensive workflow for validating the binding hypothesis.
In-Silico Screening: Molecular Docking Studies
Molecular docking serves as a powerful initial step to predict the binding pose and estimate the binding affinity of this compound at the benzodiazepine binding site.
Experimental Protocol: Molecular Docking
-
Receptor Model Preparation:
-
Obtain a high-resolution crystal structure of a GABA-A receptor, preferably in complex with a known benzodiazepine ligand, from the Protein Data Bank (PDB). Alternatively, generate a homology model of the desired GABA-A receptor subtype (e.g., α1β2γ2) using a suitable template.[15][16]
-
Prepare the receptor structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to titratable residues.
-
Define the binding site based on the co-crystallized ligand or known critical residues of the benzodiazepine binding pocket.[14][17]
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Perform energy minimization of the ligand structure using a suitable force field.
-
-
Molecular Docking:
-
Analysis of Docking Results:
-
Analyze the top-ranked binding poses to identify key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the receptor.[13]
-
Compare the predicted binding mode with the initial hypothesis.
-
Estimate the binding free energy to predict the binding affinity.
-
In-Vitro Binding Assays: Radioligand Displacement
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. A competitive displacement assay will be employed to determine if and with what affinity this compound binds to the benzodiazepine site.[20][21]
Experimental Protocol: Radioligand Displacement Assay
-
Receptor Source Preparation:
-
Prepare crude membrane fractions from rat cerebral cortex, a tissue rich in GABA-A receptors, through homogenization and centrifugation.[6]
-
Alternatively, use cell lines (e.g., HEK-293) recombinantly expressing specific GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) to assess subtype selectivity.[17]
-
-
Radioligand:
-
Assay Procedure:
-
In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a saturating concentration of a known unlabeled benzodiazepine, e.g., diazepam).
-
Incubate at a defined temperature (e.g., 4°C) for a sufficient time to reach equilibrium.[6]
-
-
Separation and Detection:
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assays: Electrophysiology
To determine if the binding of this compound has a functional consequence on the GABA-A receptor, electrophysiological studies are essential. The two-electrode voltage-clamp (TEVC) technique using Xenopus oocytes or whole-cell patch-clamp recordings from mammalian cells expressing GABA-A receptors will be used to measure GABA-evoked currents in the presence and absence of the test compound.[2][22][23]
Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Drug Application:
-
Apply a low concentration of GABA (EC₅-EC₂₀) to elicit a baseline current.
-
Co-apply the same concentration of GABA with increasing concentrations of this compound.
-
Measure the change in the amplitude of the GABA-evoked current.
-
-
Data Analysis:
-
Normalize the current potentiation or inhibition to the baseline GABA response.
-
Plot the percentage modulation against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition) and the maximum efficacy.
-
Structure-Activity Relationship (SAR) Studies and Lead Optimization
Should this compound demonstrate significant binding and functional activity, a systematic SAR study would be the next logical step. This involves the synthesis and testing of a series of analogues to identify the key structural features responsible for its activity and to optimize its potency, selectivity, and pharmacokinetic properties.[24]
Proposed Modifications for SAR Studies:
-
Phenyl Ring Substitution: Introduce electron-donating and electron-withdrawing groups at various positions of the phenyl ring to probe electronic effects.
-
Cyclohexyl Ring Modification: Replace the cyclohexyl ring with other cyclic or acyclic alkyl groups of varying sizes to investigate steric requirements.
-
Carbinol Group Modification: Esterify or etherify the hydroxyl group to explore the importance of the hydrogen bonding capacity.
In-Vitro ADME Profiling
Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial to evaluate its potential as a drug candidate.[25][26] A panel of in-vitro ADME assays should be conducted to assess its drug-like properties.[27]
Key In-Vitro ADME Assays:
-
Solubility: Determine the aqueous solubility at different pH values.
-
Permeability: Assess the ability to cross biological membranes using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays. For a CNS-targeting compound, blood-brain barrier (BBB) permeability is of particular interest and can be initially assessed using in-vitro models like the MDCK-MDR1 assay.[25][27]
-
Metabolic Stability: Evaluate the stability in the presence of liver microsomes or hepatocytes to predict its metabolic fate.
-
Plasma Protein Binding: Determine the extent of binding to plasma proteins, which influences the free drug concentration.[27]
Concluding Remarks and Future Directions
This technical guide has laid out a comprehensive and scientifically rigorous framework for the investigation of a novel hypothesis: the binding of this compound to the benzodiazepine receptor of the GABA-A receptor complex. While no direct evidence currently exists for this interaction, the structural characteristics of the molecule, when viewed in the context of established benzodiazepine pharmacophore models, provide a compelling rationale for its exploration.
The detailed in-silico, in-vitro, and electrophysiological protocols provided herein offer a clear roadmap for researchers to validate this hypothesis. The successful demonstration of binding and functional modulation would open up a new chemical scaffold for the development of novel allosteric modulators of the GABA-A receptor. Such discoveries are of paramount importance in the quest for more selective and safer therapeutics for a range of neurological and psychiatric disorders. The journey from a hypothetical interaction to a potential therapeutic agent is long and challenging, but it begins with the systematic and rigorous scientific inquiry outlined in this guide.
References
- 1. A Review of the Updated Pharmacophore for the Alpha 5 GABA(A) Benzodiazepine Receptor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural requirements for ligand interactions at the benzodiazepine recognition site of the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Structural requirements for the binding of benzodiazepines to their peripheral-type sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of a pharmacophore model for identification of novel ligands for the benzodiazepine binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An updated unified pharmacophore model of the benzodiazepine binding site on gamma-aminobutyric acid(a) receptors: correlation with comparative models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Some insights into the binding mechanism of the GABAA receptor: a combined docking and MM-GBSA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Homology modeling and atomic level binding study of GABA(A) receptor with novel enaminone amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.stmjournals.com [journals.stmjournals.com]
- 18. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 19. A radioreceptor assay to study the affinity of benzodiazepines and their receptor binding activity in human plasma including their active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 25. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
- 27. symeres.com [symeres.com]
The Pivotal Role of the Hydroxyl Group in the Reactivity of Cyclohexyl(phenyl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexyl(phenyl)methanol, a secondary alcohol bearing both a bulky alicyclic and a planar aromatic substituent, presents a unique stereoelectronic environment that dictates the reactivity of its hydroxyl group. This technical guide provides a comprehensive analysis of the hydroxyl group's central role in the key transformations of this molecule. We will delve into the intricate interplay of steric and electronic effects that govern its behavior in oxidation, esterification, nucleophilic substitution, and dehydration reactions. This document serves as a detailed resource, offering not only theoretical insights but also actionable experimental protocols to empower researchers in harnessing the synthetic potential of this compound.
Introduction: The Unique Structural Landscape of this compound
This compound, with its IUPAC name this compound[1], is a secondary alcohol characterized by a hydroxyl group attached to a carbon that is bonded to both a cyclohexyl and a phenyl group. This unique structural amalgamation creates a fascinating platform for studying the nuanced reactivity of the hydroxyl moiety. The bulky, non-planar cyclohexyl group imposes significant steric hindrance around the carbinol center, while the phenyl group introduces electronic effects through its π-system.[2] Understanding the balance of these competing influences is paramount to predicting and controlling the chemical behavior of this versatile synthetic intermediate.
This guide will systematically explore the reactivity of the hydroxyl group in this compound, providing a foundational understanding for its application in organic synthesis and drug development.
Synthesis and Spectroscopic Characterization
A robust understanding of a molecule's reactivity begins with its synthesis and structural confirmation.
Synthetic Routes
The predominant methods for synthesizing this compound include:
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction is a common and effective method. It typically involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with cyclohexanecarbaldehyde, or cyclohexylmagnesium bromide with benzaldehyde.[3]
-
Reduction of Cyclohexyl Phenyl Ketone: The precursor ketone, cyclohexyl phenyl ketone, can be synthesized via a Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride.[2][4] Subsequent reduction of the ketone with a suitable reducing agent, such as sodium borohydride, yields this compound.
Experimental Protocol: Synthesis via Grignard Reaction
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Spectroscopic Profile
The structure of this compound is unequivocally confirmed by spectroscopic methods.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20–7.40 (m, 5H, Ar-H), 4.37 (d, 1H, CH-OH), 1.00–2.10 (m, 11H, cyclohexyl-H), 1.80 (br s, 1H, OH)[2][5] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 143.6 (Ar-C), 128.3 (Ar-CH), 127.2 (Ar-CH), 126.3 (Ar-CH), 79.5 (CH-OH), 45.0, 29.4, 28.9, 26.5, 26.2, 26.1 (cyclohexyl-C)[5] |
| IR (thin film, cm⁻¹) | ν 3443 (br, O-H stretch), 3031 (sp² C-H stretch), 2927 (sp³ C-H stretch), 1494, 1450 (C=C stretch, aromatic), 1064 (C-O stretch)[5] |
The Hydroxyl Group as the Epicenter of Reactivity
The hydroxyl group is the fulcrum of this compound's chemical transformations. Its reactivity is modulated by the flanking cyclohexyl and phenyl substituents.
Oxidation to Cyclohexyl Phenyl Ketone
The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, cyclohexyl phenyl ketone. This transformation is a cornerstone in organic synthesis, providing access to a key carbonyl compound.[2]
Mechanism of Oxidation with PCC
Caption: Mechanism of oxidation of this compound using PCC.
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
-
To a stirred solution of this compound in dichloromethane (DCM), add pyridinium chlorochromate (PCC) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude cyclohexyl phenyl ketone, which can be further purified by column chromatography.
Esterification: The Influence of Steric Hindrance
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives. The bulky cyclohexyl group can sterically hinder the approach of the acylating agent, potentially slowing the reaction rate compared to less hindered secondary alcohols.[2]
Experimental Protocol: Esterification with Acyl Chloride
-
In a flask equipped with a stirrer and under an inert atmosphere, dissolve this compound in a suitable solvent such as dichloromethane or THF.[6]
-
Add a base, typically a tertiary amine like triethylamine or pyridine, to act as an acid scavenger.[6]
-
Cool the solution in an ice bath.
-
Slowly add the acyl chloride (e.g., acetyl chloride) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
-
Purify the ester by column chromatography or distillation.
Nucleophilic Substitution: The Role of the Benzylic Position
The carbon bearing the hydroxyl group is a benzylic-like secondary carbon. This position enhances the rate of nucleophilic substitution reactions that proceed through a carbocation intermediate (Sₙ1 mechanism) due to the resonance stabilization of the resulting carbocation by the adjacent phenyl ring.[7][8] However, the secondary nature of the carbon also allows for Sₙ2 reactions with strong nucleophiles under appropriate conditions.
Mechanism of Sₙ1 Reaction with HBr
Caption: Sₙ1 mechanism for the reaction of this compound with HBr.
Experimental Protocol: Substitution with Thionyl Chloride (Sₙi)
-
To a cooled solution of this compound in a suitable solvent (e.g., diethyl ether), slowly add thionyl chloride.
-
The reaction can be performed with or without a base like pyridine. In the absence of pyridine, the reaction often proceeds with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism.[9]
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or gently warmed to drive the reaction to completion.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the excess thionyl chloride and solvent are carefully removed under reduced pressure.
-
The crude product is then purified, often by distillation under reduced pressure.
Dehydration to Alkenes
Acid-catalyzed dehydration of this compound leads to the formation of alkenes. Due to the formation of a resonance-stabilized benzylic carbocation intermediate, this reaction proceeds readily via an E1 mechanism. The regioselectivity of the elimination will favor the formation of the most stable alkene, which is typically the one where the double bond is in conjugation with the phenyl ring.
Conclusion
The hydroxyl group in this compound is a highly versatile functional handle whose reactivity is finely tuned by the unique steric and electronic environment created by the adjacent cyclohexyl and phenyl groups. The steric bulk of the cyclohexyl ring can modulate reaction rates, while the phenyl group's ability to stabilize carbocation intermediates via resonance significantly influences the pathways of substitution and elimination reactions. A thorough understanding of these principles, coupled with the experimental protocols provided, will enable researchers to effectively utilize this compound as a valuable building block in the synthesis of complex organic molecules for a wide range of applications, from materials science to medicinal chemistry.
References
- 1. alpha-Cyclohexylbenzenemethanol | C13H18O | CID 95668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 945-49-3 | Benchchem [benchchem.com]
- 3. journals.iau.ir [journals.iau.ir]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The benzene ring alters the reactivity of a neighboring group in ... | Study Prep in Pearson+ [pearson.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Match the reactions in List-I with the mechanisms for the formation of th.. [askfilo.com]
Synonyms for Cyclohexyl(phenyl)methanol like cyclohexyl phenyl carbinol
An In-Depth Technical Guide to Cyclohexyl(phenyl)methanol and its Chemical Synonyms
Abstract
This compound, a secondary alcohol featuring both a bulky alicyclic cyclohexyl group and an aromatic phenyl group, is a compound of significant interest in synthetic and medicinal chemistry. Its unique steric and electronic properties make it a valuable building block for a wide range of fine chemicals, pharmaceuticals, and agrochemicals.[1] This guide provides a comprehensive technical overview of this compound, beginning with its systematic nomenclature and common synonyms to ensure clear identification. It delves into its core physicochemical and spectroscopic properties, offers detailed, field-proven protocols for its synthesis, explores its key chemical transformations, and discusses its applications in modern research and drug development. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile chemical intermediate.
Nomenclature and Chemical Identification
Precise identification is paramount in chemical research and development. This compound is known by several names, which can vary between commercial suppliers and literature sources. Understanding these synonyms is crucial for effective information retrieval and unambiguous communication.
Primary IUPAC Name and Structure
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[2][3] Its structure consists of a central carbon atom (a carbinol center) bonded to a hydrogen atom, a hydroxyl group (-OH), a cyclohexyl ring, and a phenyl ring.
Common Synonyms
In literature and commercial catalogs, several synonyms are frequently used to refer to this compound. Recognizing these alternatives is essential for comprehensive literature searches.
-
Cyclohexyl phenyl carbinol[4]
-
[Hydroxy(phenyl)methyl]cyclohexane[4]
-
Cyclohexanemethanol, alpha-phenyl-[5]
-
Phenylcyclohexylmethanol[5]
Chemical Identifiers
For unambiguous database searching and regulatory compliance, a variety of chemical identifiers are used. The most critical identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 945-49-3 (for racemate) | [1][2][4][7] |
| Molecular Formula | C₁₃H₁₈O | [3][4][7] |
| IUPAC Name | This compound | [2][3] |
| InChI | 1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2 | [1][2][4] |
| InChIKey | QDYKZBKCLHBUHU-UHFFFAOYSA-N | [1][2][4][7] |
| SMILES | C1CCC(CC1)C(C2=CC=CC=C2)O | [5] |
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis and analysis.
Key Physicochemical Properties
The combination of the lipophilic cyclohexyl and phenyl groups with the polar hydroxyl group imparts distinct physical properties to the molecule.
| Property | Value | Source(s) |
| Molecular Weight | 190.28 g/mol | [1][3][4] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 48°C | [7][8] |
| Boiling Point | 305.1°C at 760 mmHg | [7][8] |
| Density | 1.039 g/cm³ | [7][8] |
| LogP | 3.30030 | [7][8] |
| pKa (Predicted) | 14.36 ± 0.20 | [5] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment.
-
¹H NMR : In a deuterated chloroform (CDCl₃) solvent, the ¹H NMR spectrum typically shows a multiplet for the five protons of the phenyl group in the aromatic region (δ 7.20-7.40 ppm).[1] A characteristic signal also appears for the methine proton, which is the hydrogen attached to the carbinol carbon.[1] The protons of the cyclohexyl ring will appear as a series of complex multiplets in the aliphatic region (typically δ 0.9-2.0 ppm).
-
¹³C NMR : The spectrum will show distinct signals for the aromatic carbons of the phenyl ring, the carbons of the cyclohexyl ring, and the carbinol carbon bearing the hydroxyl group. For a related compound, (–)-Cyclohexyl[4-(phenyl)phenyl]methanol, the carbinol carbon appears at δ 79.2 ppm, while the cyclohexyl carbons resonate between δ 26.1 and 45.0 ppm.[9]
-
Infrared (IR) Spectroscopy : A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic groups will appear around 2850-3100 cm⁻¹, and C=C stretching from the aromatic ring will be seen near 1450-1600 cm⁻¹.[9]
Synthesis Methodologies
The synthesis of this compound can be achieved through several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Caption: Primary synthetic pathways to this compound.
Method 1: Reductive Synthesis from Cyclohexyl Phenyl Ketone
This is one of the most common and straightforward methods, involving the reduction of the corresponding ketone, cyclohexyl phenyl ketone (also known as benzoylcyclohexane).
-
Principle and Mechanistic Insight : This pathway utilizes a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous or acidic workup to yield the final secondary alcohol. Sodium borohydride is often preferred for its milder nature and compatibility with protic solvents like methanol or ethanol, making it a safer and more convenient choice for many laboratory settings.[10]
-
Experimental Protocol: Sodium Borohydride Reduction [10]
-
Dissolution : In a round-bottom flask, dissolve cyclohexyl phenyl ketone (1.0 eq) in a suitable solvent such as methanol (e.g., 10 mL per gram of ketone).
-
Cooling : Cool the solution in an ice bath to 0-5°C with continuous stirring.
-
Addition of Reducing Agent : Add sodium borohydride (NaBH₄, ~1.0 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10°C. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway conditions.
-
Reaction Monitoring : Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching : Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the pH is slightly acidic (pH ~6), which neutralizes excess NaBH₄ and hydrolyzes the borate esters.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Method 2: Synthesis via Grignard Reaction
The Grignard reaction provides a powerful carbon-carbon bond-forming strategy to construct the carbinol framework.[11] Two primary Grignard routes are viable.
-
Principle and Mechanistic Insight : Grignard reagents (R-MgX) act as potent nucleophiles due to the highly polarized carbon-magnesium bond.[1] The reaction involves the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of an aldehyde or ketone.[1][11] This forms a magnesium alkoxide salt, which is then hydrolyzed in an acidic workup step to produce the alcohol.[1] The entire process must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be readily destroyed by even trace amounts of water or other protic sources.[11]
Caption: Generalized mechanism of Grignard synthesis of an alcohol.
-
Experimental Protocol: Phenylmagnesium Bromide with Cyclohexanecarboxaldehyde
-
Apparatus Setup : Assemble a three-necked flask, equipped with a dropping funnel, a reflux condenser with a drying tube (e.g., CaCl₂), and a magnetic stirrer. All glassware must be rigorously flame-dried or oven-dried to remove moisture.
-
Grignard Reagent Formation : Place magnesium turnings (1.1 eq) in the flask under a nitrogen or argon atmosphere. Add a small portion of a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once initiated (indicated by cloudiness and gentle reflux), add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
Addition of Aldehyde : After the magnesium is consumed, cool the resulting Grignard solution in an ice bath. Add a solution of cyclohexanecarboxaldehyde (1.0 eq) in anhydrous ether dropwise from the dropping funnel. Causality: The reaction is highly exothermic; slow addition and cooling are necessary to maintain control.
-
Hydrolysis (Workup) : After the addition is complete, stir the mixture for an additional 30-60 minutes. Quench the reaction by slowly pouring it over a mixture of ice and a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification : Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure. Purify the crude product via column chromatography or recrystallization.
-
Key Chemical Transformations
The hydroxyl group in this compound is a key functional handle that allows for a variety of subsequent chemical transformations, making it a versatile intermediate.[1]
Caption: Major chemical reactions of this compound.
-
Oxidation : The secondary alcohol can be readily oxidized to the corresponding ketone, cyclohexyl(phenyl)methanone, using a variety of standard oxidizing agents such as Pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.[1]
-
Esterification : Reaction with a carboxylic acid or its derivative (like an acyl chloride) in the presence of an acid catalyst yields the corresponding ester. The steric bulk of the cyclohexyl and phenyl groups can influence the rate of this reaction.[1]
-
Substitution : The hydroxyl group can be replaced by a halide (e.g., Cl, Br) through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively. This converts the alcohol into a better leaving group for subsequent nucleophilic substitution reactions.[1]
Applications in Research and Development
The unique structure of this compound, combining lipophilic and polar features, makes it a valuable scaffold in several areas of chemical and pharmaceutical research.
-
Versatile Synthetic Intermediate : It serves as a crucial intermediate in the synthesis of a wide array of fine chemicals.[1] Its reactivity allows for the creation of diverse molecular architectures for various applications.[1]
-
Medicinal Chemistry and Drug Discovery : The lipophilic nature of the cyclohexyl and phenyl groups can potentially enhance biological activity and cell membrane permeability of drug candidates.[1]
-
Benzodiazepine Receptor Ligands : It is a known precursor in the synthesis of certain biphenyl derivatives that have demonstrated an affinity for benzodiazepine receptors, suggesting potential applications in neurology and psychiatry.[1][12]
-
Mitofusin Activators : Derivatives of phenyl-[hydroxycyclohexyl] carboxamides have been designed as small molecule mitofusin activators. These compounds are being investigated as a novel therapeutic approach for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), which are associated with mitochondrial fragmentation.[13][14]
-
-
Agrochemicals : The molecular framework of this compound is utilized in the development of new pesticides and herbicides, where modifications to the structure can be tailored to target specific biological pathways in pests and weeds.[1]
Safety and Handling
Proper handling of this compound is essential for laboratory safety.
-
Hazard Identification :
-
GHS Classification : The compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][5]
-
Precautionary Statements : Recommended precautions include avoiding breathing dust/vapor, washing hands thoroughly after handling, and using only in well-ventilated areas.[5]
-
-
Recommended Handling and Storage :
-
Incompatibilities : Avoid contact with strong oxidizing agents, as this can lead to vigorous reactions.[7]
Conclusion
This compound, also widely known as cyclohexyl phenyl carbinol, is more than a simple secondary alcohol. It is a strategically important chemical entity whose distinct structural features are leveraged across synthetic chemistry, drug discovery, and materials science. A firm grasp of its nomenclature, properties, synthesis, and reactivity is fundamental for any researcher or scientist looking to exploit its full potential. The methodologies and applications detailed in this guide provide a solid foundation for its effective use in the laboratory and in the development of next-generation chemical products and therapeutics.
References
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- 2. This compound | 945-49-3 [sigmaaldrich.com]
- 3. alpha-Cyclohexylbenzenemethanol | C13H18O | CID 95668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | CAS#:945-49-3 | Chemsrc [chemsrc.com]
- 8. nbinno.com [nbinno.com]
- 9. rsc.org [rsc.org]
- 10. prepchem.com [prepchem.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. This compound | 945-49-3 | AAA94549 [biosynth.com]
- 13. Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of Cyclohexyl(phenyl)methanol via Grignard Reaction
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of cyclohexyl(phenyl)methanol, a valuable secondary alcohol, utilizing the Grignard reaction.[1][2][3][4] This protocol details the formation of the cyclohexylmagnesium bromide Grignard reagent and its subsequent nucleophilic addition to benzaldehyde.[1][5] We delve into the underlying mechanistic principles, provide a detailed, step-by-step experimental procedure, and discuss critical parameters for process optimization and troubleshooting. The aim is to equip researchers with the necessary knowledge to perform this synthesis efficiently and safely, yielding a high-purity product.
Introduction: The Significance of this compound and the Grignard Reaction
This compound is a key structural motif found in various biologically active molecules and serves as a versatile intermediate in organic synthesis.[6] Its synthesis is a classic example of the power and versatility of the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[3][7] Discovered by Victor Grignard in 1900, this organometallic reaction involves the addition of an organomagnesium halide (the Grignard reagent) to the carbonyl group of an aldehyde or ketone.[7]
The reaction of cyclohexylmagnesium bromide with benzaldehyde provides a direct and efficient route to the desired secondary alcohol.[1][8] Understanding the nuances of this reaction is crucial for maximizing yield and purity, and for troubleshooting potential issues. This guide will provide the in-depth technical details necessary for successful synthesis.
Reaction Mechanism: A Tale of Nucleophiles and Electrophiles
The Grignard synthesis of this compound proceeds in two primary stages: the formation of the Grignard reagent and its subsequent reaction with the carbonyl compound.
2.1. Formation of Cyclohexylmagnesium Bromide
The process begins with the reaction of bromocyclohexane with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[9] The ether is not merely a solvent; it plays a crucial role in stabilizing the Grignard reagent by coordinating with the magnesium atom.[4] The carbon-magnesium bond is highly polarized, with the carbon atom bearing a partial negative charge, rendering it a potent nucleophile.[3][7]
2.2. Nucleophilic Addition to Benzaldehyde
The nucleophilic cyclohexyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of benzaldehyde.[5][10] This addition breaks the pi bond of the carbonyl group, forming a tetrahedral alkoxide intermediate.[10][11]
2.3. Acidic Workup
The final step is an acidic workup, where a dilute acid (e.g., hydrochloric acid or sulfuric acid) is added to protonate the alkoxide, yielding the final product, this compound, and magnesium salts.[3]
Figure 1: General workflow for the Grignard synthesis of this compound.
Detailed Experimental Protocol
3.1. Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Magnesium Turnings | Mg | 24.31 | 2.67 g (110 mmol) | Must be dry and free of oxide layer. |
| Bromocyclohexane | C₆H₁₁Br | 163.06 | 16.31 g (100 mmol) | Anhydrous. |
| Benzaldehyde | C₇H₆O | 106.12 | 10.61 g (100 mmol) | Freshly distilled to remove benzoic acid. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | Must be completely dry. |
| Iodine | I₂ | 253.81 | 1-2 small crystals | To initiate the reaction. |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | ~100 mL | For quenching the reaction. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying the organic layer. |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | For workup. |
3.2. Equipment
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Addition funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
3.3. Procedure
Part A: Preparation of the Grignard Reagent (Cyclohexylmagnesium Bromide)
-
Glassware Preparation: All glassware must be scrupulously dried in an oven at 120°C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.[12] The Grignard reaction is highly sensitive to water.[7]
-
Initiation: Place the magnesium turnings and a small crystal of iodine in the three-necked flask.[13] Gently warm the flask with a heat gun until violet iodine vapors are observed. This helps to activate the magnesium surface.[13] Allow the flask to cool to room temperature.
-
Solvent Addition: Add approximately 20 mL of anhydrous diethyl ether to the flask, enough to cover the magnesium turnings.[13]
-
Reagent Addition: In the addition funnel, prepare a solution of bromocyclohexane in 50 mL of anhydrous diethyl ether. Add about 5 mL of this solution to the magnesium suspension.
-
Reaction Initiation: The reaction should start spontaneously, indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray solution. If the reaction does not start, gentle warming with the palm of your hand or a warm water bath may be necessary.[12]
-
Controlled Addition: Once the reaction has initiated, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.[14] The addition should take approximately 30-45 minutes.[14]
-
Completion of Formation: After the addition is complete, continue to stir the mixture and gently reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[15] The final Grignard reagent should be a cloudy, grayish-brown solution. Cool the flask to room temperature.
Part B: Reaction with Benzaldehyde
-
Cooling: Cool the Grignard reagent solution in an ice-water bath.
-
Aldehyde Addition: Prepare a solution of freshly distilled benzaldehyde in 50 mL of anhydrous diethyl ether in the addition funnel. Add this solution dropwise to the cooled and stirred Grignard reagent. Maintain the temperature below 10°C during the addition to minimize side reactions.[16]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion. The mixture will likely become a thick, viscous slurry.
Part C: Workup and Purification
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing about 100 g of crushed ice and 100 mL of saturated aqueous ammonium chloride solution.[17] This will quench the reaction and hydrolyze the magnesium alkoxide. Stir until all the solids have dissolved. An alternative is to use dilute hydrochloric or sulfuric acid, but ammonium chloride is milder and can help prevent the dehydration of the secondary alcohol product.[12][13]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.[18]
-
Washing: Combine all the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (if an acidic workup was used) and 50 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product, a pale yellow oil or a low-melting solid, can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel.[6]
Process Optimization and Troubleshooting
| Parameter | Optimal Condition | Rationale and Troubleshooting |
| Moisture Control | Strictly anhydrous conditions | The Grignard reagent is a strong base and will be quenched by water, reducing the yield.[7][9] If the reaction fails to initiate, it is often due to wet glassware or reagents. |
| Reaction Initiation | Spontaneous or with gentle warming | If the reaction is sluggish, adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the magnesium surface.[9] Crushing the magnesium turnings under ether can also expose a fresh surface. |
| Temperature Control | 0-10°C during aldehyde addition | Exothermic reaction. Low temperature minimizes side reactions such as enolization and reduction of the aldehyde.[2] |
| Reagent Purity | Freshly distilled benzaldehyde | Benzaldehyde can oxidize to benzoic acid, which will quench the Grignard reagent. |
| Workup | Saturated NH₄Cl or dilute acid | Acidic workup can sometimes lead to dehydration of the secondary alcohol, especially if heated.[12] Using saturated ammonium chloride is a milder alternative. |
Common Side Reactions:
-
Wurtz Coupling: Reaction of the Grignard reagent with unreacted bromocyclohexane to form bicyclohexyl. This is minimized by slow addition of the alkyl halide.
-
Reduction of Benzaldehyde: The Grignard reagent can act as a reducing agent, converting benzaldehyde to benzyl alcohol. This is more prevalent with bulky Grignard reagents and at higher temperatures.[2]
-
Enolization of the Aldehyde: If the aldehyde has alpha-protons, the Grignard reagent can act as a base, leading to enolate formation. This is not a significant issue with benzaldehyde.[2]
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Appearance: White crystalline solid or colorless oil.[19]
-
Melting Point: 60-62°C (for the pure compound).
-
Spectroscopic Analysis:
-
¹H NMR (CDCl₃): The spectrum will show characteristic signals for the phenyl protons, the cyclohexyl protons, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton.[6]
-
¹³C NMR (CDCl₃): Will show the expected number of signals for the unique carbon atoms in the molecule.
-
IR Spectroscopy: A broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol is a key diagnostic peak.
-
Conclusion
The Grignard reaction provides a robust and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly by ensuring anhydrous conditions and maintaining appropriate temperatures, high yields of the pure product can be achieved. This application note serves as a detailed guide for researchers to successfully implement this important synthetic transformation.
References
- 1. Illustrated Glossary of Organic Chemistry - Grignard reaction [chem.ucla.edu]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. This compound | 945-49-3 | Benchchem [benchchem.com]
- 7. Grignard reaction - Wikipedia [en.wikipedia.org]
- 8. Illustrated Glossary of Organic Chemistry - Grignard reaction [chem.ucla.edu]
- 9. cerritos.edu [cerritos.edu]
- 10. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. tsijournals.com [tsijournals.com]
- 19. This compound | CymitQuimica [cymitquimica.com]
Application Note & Protocol: High-Fidelity Catalytic Hydrogenation of Cyclohexyl Phenyl Ketone to Cyclohexyl(phenyl)methanol
Abstract
The reduction of ketones to secondary alcohols is a cornerstone transformation in organic synthesis, pivotal to the production of fine chemicals, pharmaceuticals, and fragrances.[1][2] Cyclohexyl(phenyl)methanol, a valuable secondary alcohol, serves as a key synthetic intermediate. This document provides a comprehensive guide to the catalytic hydrogenation of cyclohexyl phenyl ketone, its precursor. We delve into the mechanistic underpinnings of both heterogeneous and homogeneous catalysis, offer detailed, field-proven experimental protocols, and present troubleshooting strategies to ensure high-yield, high-purity synthesis. This guide is intended for researchers, chemists, and process development professionals seeking a robust and reproducible methodology for this important chemical reduction.
Introduction: The Significance of Ketone Reduction
The conversion of the carbonyl group in a ketone to a hydroxyl group is a fundamental synthetic operation that creates a chiral center and introduces a versatile functional group for further molecular elaboration.[1] this compound, with its characteristic bulky cyclohexyl and phenyl substituents, is an important building block in medicinal chemistry and materials science. Catalytic hydrogenation stands out as the preferred industrial method for this transformation due to its high efficiency, atom economy (utilizing H₂ as the reductant), and the ability to employ reusable catalysts, aligning with the principles of green chemistry.[3] This process involves the addition of a hydrogen molecule across the carbon-oxygen double bond, a reaction that requires a catalyst to proceed at a practical rate.[1]
Mechanistic Foundations of Catalytic Hydrogenation
The mechanism of ketone hydrogenation is highly dependent on the type of catalyst employed—heterogeneous or homogeneous. Understanding these pathways is critical for catalyst selection and reaction optimization.
Heterogeneous Catalysis: The Surface Reaction
In heterogeneous catalysis, the reaction occurs on the surface of a solid catalyst, typically a noble metal like Palladium (Pd), Platinum (Pt), or Rhodium (Rh) dispersed on a high-surface-area support such as activated carbon.[1] The most widely accepted model is a variation of the Horiuti-Polanyi mechanism, which involves the following key steps:[4]
-
Adsorption: Both the hydrogen gas (H₂) and the cyclohexyl phenyl ketone substrate adsorb onto the catalyst surface.
-
H₂ Dissociation: The H-H bond in molecular hydrogen is cleaved on the metal surface to form adsorbed atomic hydrogen (M-H).
-
Stepwise Hydrogen Addition: The adsorbed ketone undergoes sequential addition of two hydrogen atoms. The carbonyl oxygen first interacts with the surface, and a hydrogen atom is transferred to the carbonyl carbon to form a half-hydrogenated intermediate (an alkoxy species). A second hydrogen atom is then transferred to the oxygen, yielding the this compound product.[4]
-
Desorption: The final alcohol product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
Caption: General mechanism for heterogeneous ketone hydrogenation.
Homogeneous Catalysis: The Metal-Ligand Bifunctional Mechanism
Homogeneous catalysts, such as Ruthenium- or Rhodium-phosphine complexes, operate in the same phase as the reactants. Many modern, highly efficient catalysts function via a "metal-ligand bifunctional" or "outer-sphere" mechanism.[5][6] This pathway does not require the ketone to directly coordinate to the metal center.
Instead, the mechanism involves a concerted transfer of a hydride (H⁻) from the metal and a proton (H⁺) from a ligand (often an amine or alcohol moiety) to the carbonyl group via a six-membered cyclic transition state.[5] This cooperative action between the metal and the ligand is key to the high activity and selectivity of these catalysts.[5][7]
Catalyst Selection: A Comparative Overview
The choice of catalyst is the most critical parameter influencing the reaction's success, affecting rate, selectivity, and operational conditions.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Heterogeneous | 5-10% Pd/C, PtO₂, Raney Ni | 1-50 bar H₂, 25-80 °C | Easy to separate from product, reusable, robust, cost-effective for large scale. | Lower selectivity for complex molecules, may require higher pressures/temperatures, potential for over-reduction.[8] |
| Homogeneous | [RuCl₂(PPh₃)₃], [Rh(COD)Cl]₂ + ligand | 1-30 bar H₂, 20-60 °C | High activity and selectivity, mild reaction conditions, tunable via ligand modification.[7][9] | Difficult to separate from product, catalyst cost and sensitivity, potential for ligand degradation. |
| Transfer | Ru(II)/diamine complexes, Knölker's Fe-catalyst | Isopropanol or Formic acid as H₂ source | Avoids high-pressure H₂ gas, excellent for lab-scale, high selectivity.[3][6][10] | Generates stoichiometric byproducts (acetone, CO₂), may require higher catalyst loading. |
Detailed Experimental Protocols
Safety First: All hydrogenation reactions should be conducted in a well-ventilated fume hood. Handling hydrogen gas requires specialized equipment (e.g., a balloon setup for atmospheric pressure or a certified autoclave for high pressure) and adherence to safety protocols. Catalysts like Pd/C can be pyrophoric when dry and should be handled with care.
Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a standard, reliable method for the reduction of cyclohexyl phenyl ketone at atmospheric pressure.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Cyclohexyl Phenyl Ketone | 188.26 | 5.00 g | 26.55 | 1.0 |
| 10% Palladium on Carbon (50% wet) | N/A | 500 mg | N/A | 10 wt% (dry basis: 5 wt%) |
| Methanol (Solvent) | 32.04 | 100 mL | N/A | N/A |
Step-by-Step Methodology
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add cyclohexyl phenyl ketone (5.00 g, 26.55 mmol).
-
Solvent Addition: Add 100 mL of methanol to the flask and stir until the ketone is fully dissolved.
-
Inerting: Fit the flask with a gas inlet adapter connected to a nitrogen/vacuum manifold and a balloon, and a stopper. Purge the system by evacuating and backfilling with nitrogen three times to ensure an inert atmosphere.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (500 mg, 50% wet with water) to the reaction mixture under a positive flow of nitrogen. Causality Note: Adding the catalyst under an inert atmosphere prevents it from coming into contact with air, which can reduce its activity and create a fire hazard.
-
Hydrogen Introduction: Evacuate the flask one final time and backfill with hydrogen gas from a balloon. Maintain a slight positive pressure of hydrogen throughout the reaction.
-
Reaction: Stir the reaction mixture vigorously at room temperature (approx. 25 °C). Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical mobile phase for TLC is 20% ethyl acetate in hexanes. The product, this compound, will have a lower Rf value than the starting ketone. The reaction is typically complete within 4-8 hours.
-
Workup - Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: Do not allow the filter cake to dry completely, as dry Pd/C is pyrophoric. Wash the filter cake with a small amount of methanol and keep it wet until proper disposal.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification & Characterization: The crude this compound is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Caption: Experimental workflow for hydrogenation using Pd/C.
Protocol 2: Homogeneous Transfer Hydrogenation using a Ruthenium Catalyst
This protocol uses isopropanol as the hydrogen source in a transfer hydrogenation reaction, avoiding the need for high-pressure hydrogen gas. It is adapted from principles established for Ru-catalyzed ketone reductions.[3][10]
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (µmol) | Equivalents |
| Cyclohexyl Phenyl Ketone | 188.26 | 1.00 g (5.31 mmol) | 5310 | 1.0 |
| [RuCl₂(p-cymene)]₂ | 612.39 | 16.3 mg | 26.6 | 0.005 (0.5 mol%) |
| (S,S)-TsDPEN | 436.56 | 24.3 mg | 55.6 | 0.0105 |
| Isopropanol (Solvent/H₂ Source) | 60.10 | 20 mL | N/A | N/A |
| Potassium tert-butoxide (Base) | 112.21 | 60 mg | 535 | 0.1 |
Step-by-Step Methodology
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine [RuCl₂(p-cymene)]₂ (16.3 mg, 0.005 eq) and the chiral ligand (S,S)-TsDPEN (24.3 mg, 0.0105 eq). Add 10 mL of degassed isopropanol.
-
Activation: Add potassium tert-butoxide (60 mg, 0.1 eq) to the catalyst solution. Stir the mixture at room temperature for 15-20 minutes. The solution should change color, indicating the formation of the active catalytic species. Causality Note: A strong base is often required to deprotonate the ligand or precatalyst, generating the active, coordinatively unsaturated species necessary for the catalytic cycle.[5][7]
-
Substrate Addition: To this activated catalyst solution, add a solution of cyclohexyl phenyl ketone (1.00 g, 5.31 mmol) in 10 mL of degassed isopropanol via syringe.
-
Reaction: Heat the reaction mixture to 50 °C and stir.
-
Monitoring: Monitor the reaction progress by GC or TLC until the starting material is fully consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding 5 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to separate the alcohol from residual catalyst and ligand components.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | 1. Inactive catalyst.2. Insufficient H₂ pressure/supply.3. Insufficient reaction time. | 1. Use fresh catalyst; ensure proper inert atmosphere handling.2. For Pd/C, ensure the H₂ balloon remains inflated; consider switching to a Parr shaker for higher pressure.3. Allow the reaction to run longer, monitoring periodically. |
| Low Yield | 1. Mechanical loss during workup.2. Catalyst poisoning. | 1. Ensure efficient extraction and careful handling during filtration and concentration.2. Ensure starting materials and solvent are pure. Some functional groups (e.g., thiols) can poison noble metal catalysts. |
| Formation of Side-Products | 1. Over-reduction: Hydrogenation of the phenyl ring to a cyclohexyl ring.2. Hydrogenolysis: Cleavage of the C-O bond (less common for this substrate). | 1. This is a significant challenge, especially with Rh or Ru catalysts under harsh conditions.[11] Use milder conditions (lower temperature/pressure). Pd/C is generally more selective for the ketone over the aromatic ring under mild conditions.[8]2. Use a less aggressive catalyst or milder conditions. |
Conclusion
The catalytic hydrogenation of cyclohexyl phenyl ketone is a highly efficient and versatile method for synthesizing this compound. Heterogeneous catalysis with Pd/C offers a simple, scalable, and robust protocol suitable for large-scale production. For finer control, higher selectivity, or asymmetric synthesis, homogeneous and transfer hydrogenation systems provide powerful alternatives, albeit with more complex workup procedures. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can achieve high-fidelity reduction, yielding the desired product in excellent purity and yield.
References
- 1. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples | Study.com [study.com]
- 2. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02701A [pubs.rsc.org]
- 3. Metal-catalysed Reduction - Wordpress [reagents.acsgcipr.org]
- 4. "Rational Design of Supported Metal Catalysts for Carbonyl Reduction Du" by Xin Gao [surface.syr.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The mechanism for the hydrogenation of ketones catalyzed by Knölker's iron-catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Performance of homogeneous catalysts viewed in dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Performance of homogeneous catalysts viewed in dynamics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Enantioselective Synthesis of Chiral Secondary Alcohols
Introduction: The Central Role of Chirality in Modern Chemistry
Chiral secondary alcohols are fundamental building blocks in the synthesis of a vast array of high-value molecules, most notably active pharmaceutical ingredients (APIs), agrochemicals, and fragrances.[1][2] The specific three-dimensional arrangement of atoms, or stereochemistry, at the hydroxyl-bearing carbon center dictates the biological activity and physiological properties of the final product. Consequently, the ability to selectively synthesize one enantiomer over the other is a critical objective in modern organic synthesis.[3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and widely adopted methods for the enantioselective synthesis of chiral secondary alcohols, focusing on practical protocols, mechanistic insights, and troubleshooting strategies.
Core Strategies for Asymmetric Ketone Reduction
The most direct and atom-economical approach to chiral secondary alcohols is the asymmetric reduction of prochiral ketones.[4][5] This can be broadly categorized into three highly effective methodologies: metal-catalyzed asymmetric hydrogenation and transfer hydrogenation, stoichiometric reduction using chiral catalysts, and biocatalytic reduction. Each strategy offers unique advantages concerning substrate scope, operational simplicity, and scalability.
Asymmetric Hydrogenation & Transfer Hydrogenation: The Power of Ruthenium and Iridium Catalysts
Asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are powerful tools for the enantioselective reduction of ketones.[1][6] Pioneered by Noyori and others, these methods utilize chiral transition metal complexes, typically of Ruthenium (Ru) or Iridium (Ir), to facilitate the stereoselective delivery of hydrogen to a carbonyl group.[2][7]
Noyori Asymmetric Hydrogenation
Noyori's groundbreaking work led to the development of Ru(II) catalysts bearing a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which can reduce a wide range of ketones with exceptional enantioselectivity using molecular hydrogen (H₂).[8][9]
Mechanism of Action: The catalytic cycle involves the coordination of the ketone to the chiral Ru-complex, followed by the insertion of the carbonyl group into the Ru-H bond via a six-membered ring transition state.[8][9] The stereochemistry of the resulting alcohol is determined by the chirality of the BINAP ligand, which creates a chiral pocket that favors the binding of one prochiral face of the ketone over the other.[10]
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pharmtech.com [pharmtech.com]
- 6. Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Cyclohexyl(phenyl)methanol as an intermediate in fine chemical synthesis
An Application Guide for the Synthesis and Use of Cyclohexyl(phenyl)methanol in Fine Chemical Synthesis
Abstract
This compound is a pivotal secondary alcohol that serves as a versatile intermediate in the landscape of fine chemical synthesis. Its unique molecular architecture, which combines a bulky alicyclic cyclohexyl group and an aromatic phenyl group, imparts distinct steric and electronic properties that are leveraged in the development of complex molecules.[1] This guide provides an in-depth exploration of this compound, covering its primary synthetic routes, detailed experimental protocols, characterization methodologies, and key applications, particularly in the pharmaceutical and agrochemical sectors. The content is designed for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable laboratory procedures.
Introduction: The Strategic Importance of a Versatile Intermediate
In organic synthesis, secondary alcohols are a cornerstone functional group, primarily due to their accessibility and their capacity for transformation into other critical moieties, most notably ketones through oxidation.[1] this compound (CAS No. 945-49-3) exemplifies this utility.[2][3] The molecule's structure is a hybrid of aliphatic and aromatic features, providing a scaffold that can be tailored for various applications. The lipophilic nature of the cyclohexyl and phenyl rings can enhance biological activity and membrane permeability in derivative compounds, making it a valuable building block for therapeutic agents.[1] For instance, it is a known precursor in the synthesis of certain derivatives that exhibit affinity for benzodiazepine receptors.[1][4] This guide will elucidate the common pathways to this intermediate and its subsequent chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 945-49-3 | [1][2][3] |
| Molecular Formula | C₁₃H₁₈O | [1][2][3] |
| Molecular Weight | 190.28 g/mol | [1][2][3] |
| Appearance | White crystalline solid | [1][5] |
| Melting Point | 48 - 50 °C | [1] |
| IUPAC Name | This compound | [2] |
| InChI Key | QDYKZBKCLHBUHU-UHFFFAOYSA-N | [2][3][6] |
Synthetic Pathways to this compound
The synthesis of this compound is predominantly achieved via two reliable and scalable routes: the Grignard reaction and the reduction of a ketone precursor. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Pathway A: Grignard Reaction
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds.[7] It involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on the electrophilic carbon of a carbonyl group.[1] For this compound, this can be approached in two ways:
-
Phenylmagnesium bromide reacting with cyclohexanecarboxaldehyde.
-
Cyclohexylmagnesium bromide reacting with benzaldehyde.
The mechanism involves the formation of a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final secondary alcohol.[1]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic sources, including water.[7][8] Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used to prevent the reagent from being quenched.
-
Initiation: The reaction between magnesium metal and the organohalide can sometimes be slow to start. A small crystal of iodine or a few drops of a pre-formed Grignard solution can be used to activate the magnesium surface.[7]
-
Temperature Control: The reaction is exothermic. It is often initiated at room temperature and then cooled to moderate the rate of addition of the carbonyl compound, preventing side reactions.[7]
Caption: Grignard synthesis workflow.
Pathway B: Reduction of Cyclohexyl Phenyl Ketone
This two-step approach first involves the synthesis of cyclohexyl phenyl ketone, which is then reduced to the target alcohol.
-
Friedel-Crafts Acylation: Cyclohexyl phenyl ketone is prepared via the Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride.[1] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, such as aluminum trichloride (AlCl₃).[1]
-
Reduction: The resulting ketone is then reduced to this compound. This can be achieved using various reducing agents.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent:
-
Sodium borohydride (NaBH₄): A mild and selective reagent, safe to use in alcoholic solvents like methanol or ethanol. It is often the preferred choice for laboratory-scale synthesis due to its ease of handling.
-
Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent that must be used in anhydrous aprotic solvents (e.g., ether, THF). It offers high yields but requires more stringent safety precautions.
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pd/C) is a clean method, often used in industrial settings.[9][10]
-
Caption: Ketone reduction synthesis workflow.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol: Synthesis via Grignard Reaction (using Phenylmagnesium Bromide)
This protocol details the reaction of phenylmagnesium bromide with cyclohexanecarboxaldehyde.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Cyclohexanecarboxaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (optional, as initiator)
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Dropping funnel, oven-dried
-
Condenser, oven-dried
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Setup: Assemble the dry three-neck flask with the dropping funnel, condenser, and a gas inlet for an inert atmosphere (e.g., nitrogen or argon). Place magnesium turnings in the flask.
-
Reagent Preparation: In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Initiation: Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and gentle refluxing of the ether), add a tiny crystal of iodine or warm the flask gently.
-
Grignard Formation: Once the reaction begins, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).
-
Carbonyl Addition: Prepare a solution of cyclohexanecarboxaldehyde in anhydrous diethyl ether. Cool the Grignard solution in an ice bath and add the aldehyde solution dropwise from the dropping funnel.
-
Quenching: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. Cool the flask again in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, then dry it over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexanes.
Protocol: Purification and Characterization
A self-validating protocol requires rigorous confirmation of the product's identity and purity.
Purification (Column Chromatography):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate).
-
Monitoring: The separation is monitored by Thin Layer Chromatography (TLC), visualizing spots under a UV lamp. The Rf value for the product is typically around 0.4-0.5 in 10% ethyl acetate/hexanes.
Characterization (Spectroscopy): The structure of the purified product must be confirmed.
Table 2: Key Spectroscopic Data for this compound
| Spectrum Type | Key Signals / Peaks | Interpretation | Reference(s) |
| ¹H NMR (CDCl₃) | δ 7.40–7.20 (m, 5H) | Protons of the phenyl group | [1] |
| δ 4.37 (d, 1H) | Carbinol proton (-CHOH) | [1] | |
| δ 2.10–0.85 (m, 11H) | Protons of the cyclohexyl group | [1] | |
| δ ~2.0 (br s, 1H) | Hydroxyl proton (-OH) | ||
| ¹³C NMR (CDCl₃) | δ ~143.6, ~128.3, ~127.2, ~126.5 | Aromatic carbons | [1] |
| δ ~79.0 | Carbinol carbon (-CHOH) | ||
| δ ~44.0, ~29.0, ~26.5, ~26.0 | Cyclohexyl carbons | [1] | |
| Infrared (IR) | ~3400 cm⁻¹ (broad) | O-H stretch of the alcohol | [1] |
| ~3100-3000 cm⁻¹ | Aromatic C-H stretch | [1] | |
| ~2950-2850 cm⁻¹ | Aliphatic C-H stretch | [1] |
Applications in Fine Chemical Synthesis
The true value of this compound lies in its role as a versatile synthetic intermediate. The hydroxyl group is the primary site of reactivity, allowing for numerous transformations.[1]
Caption: Reactivity and transformations.
-
Oxidation to Ketones: The secondary alcohol can be easily oxidized to the corresponding ketone, cyclohexyl phenyl ketone.[1] This is a fundamental transformation, as ketones are themselves versatile precursors for more complex molecules.
-
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group and replaced by other nucleophiles, such as halides.[1] These halogenated derivatives are valuable intermediates for introducing further functionality.
-
Esterification: Reaction with carboxylic acids or their derivatives (like acyl chlorides) yields esters, which are prevalent in fragrances and as protecting groups in multi-step syntheses.
-
Chiral Synthesis: The carbinol center is a stereocenter. The development of methods for the asymmetric synthesis of (R)- or (S)-cyclohexyl(phenyl)methanol is of high interest, as stereochemistry is often critical for the pharmacological activity of a drug molecule.[1][11] Biocatalytic reduction of the ketone precursor using ketoreductases is a modern, green approach to achieving high enantioselectivity.[1]
References
- 1. This compound | 945-49-3 | Benchchem [benchchem.com]
- 2. alpha-Cyclohexylbenzenemethanol | C13H18O | CID 95668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS: 945-49-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. This compound | 945-49-3 | AAA94549 [biosynth.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. GSRS [precision.fda.gov]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. cerritos.edu [cerritos.edu]
- 9. US20120108874A1 - Process for preparing a phenylcyclohexane - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
Application Notes and Protocols for the Oxidation of Cyclohexyl(phenyl)methanol to Cyclohexyl Phenyl Ketone
Introduction: The Strategic Importance of Ketone Synthesis
The transformation of secondary alcohols to ketones is a cornerstone of modern organic synthesis. This oxidation reaction is pivotal in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and fragrances.[1] Cyclohexyl phenyl ketone, the target molecule of this guide, serves as a valuable intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents.[2] Its synthesis from cyclohexyl(phenyl)methanol is a classic example of a secondary alcohol oxidation, where the choice of oxidant and reaction conditions is critical to achieving high yield and purity.[1][3]
The distinct steric and electronic properties of the cyclohexyl and phenyl groups attached to the carbinol carbon of this compound present unique challenges and opportunities in its oxidation. The bulky cyclohexyl group can influence the kinetics of the reaction, while the phenyl group can affect the electronic environment of the reaction center.[1] This guide provides an in-depth analysis of various methodologies for this transformation, offering detailed protocols and the scientific rationale behind the experimental choices to empower researchers in their synthetic endeavors.
Methodology Overview: A Comparative Analysis of Oxidation Strategies
Several reliable methods exist for the oxidation of secondary alcohols to ketones.[3][4] The choice of a specific method depends on factors such as the scale of the reaction, the presence of other functional groups in the substrate, and considerations of cost, toxicity, and environmental impact. Here, we will delve into three widely employed and mechanistically distinct approaches: the Swern Oxidation, the Pyridinium Chlorochromate (PCC) Oxidation, and the TEMPO-catalyzed Oxidation.
| Oxidation Method | Key Reagents | Typical Reaction Conditions | Advantages | Disadvantages |
| Swern Oxidation | Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine | Low temperature (-78 °C), anhydrous conditions | Mild conditions, high yields, wide functional group tolerance[5][6][7] | Production of malodorous dimethyl sulfide, requires cryogenic temperatures, evolution of toxic CO and CO2 gases[5][7][8] |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Anhydrous dichloromethane (DCM), room temperature | Readily available reagent, simple procedure, mild oxidant[3][9][10] | Chromium-based reagent (toxic), requires stoichiometric amounts, potential for over-oxidation if water is present[10][11] |
| TEMPO-catalyzed Oxidation | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), co-oxidant (e.g., NaOCl or O2/Cu(I)) | Varies with co-oxidant, often mild conditions | Catalytic use of TEMPO, environmentally benign co-oxidants can be used, high selectivity[12][13][14] | Catalyst can be expensive, optimization of co-oxidant and reaction conditions may be required[12][14] |
Reaction Mechanisms: Understanding the "How" and "Why"
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols. The mechanisms for the three highlighted oxidation methods are distinct, each involving a unique activation of the alcohol's hydroxyl group.
Swern Oxidation Mechanism
The Swern oxidation proceeds through an "activated DMSO" species.[5][6] First, dimethyl sulfoxide (DMSO) reacts with oxalyl chloride at low temperatures to form the highly electrophilic chloro(dimethyl)sulfonium chloride, with the release of carbon monoxide and carbon dioxide.[5][7] The alcohol then attacks the sulfur atom of this intermediate, forming an alkoxysulfonium salt. The addition of a hindered base, typically triethylamine, deprotonates the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide.[4][5] This ylide undergoes a concerted intramolecular elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[5]
Caption: Workflow of the Swern Oxidation.
PCC Oxidation Mechanism
The oxidation of alcohols with Pyridinium Chlorochromate (PCC) involves the formation of a chromate ester.[3][9] The alcohol's oxygen atom performs a nucleophilic attack on the chromium atom of PCC.[9][11] Following a proton transfer, a chromate ester is formed. A base, which can be pyridine, the chloride ion, or another molecule of the alcohol, then abstracts a proton from the carbon bearing the oxygen.[3] This initiates an elimination reaction where the C-H bond breaks, a C=O double bond forms, and the chromium is reduced from Cr(VI) to Cr(IV).[3][9]
References
- 1. This compound | 945-49-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Swern Oxidation: Reaction Mechanism, Steps & Key Examples [vedantu.com]
- 8. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Mechanism of the Copper/TEMPO Alcohol Oxidation - ChemistryViews [chemistryviews.org]
- 13. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 14. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Nucleophilic Substitution at the Hydroxyl Group of Cyclohexyl(phenyl)methanol
Abstract
Cyclohexyl(phenyl)methanol is a secondary benzylic alcohol, a structural motif of significant interest in medicinal chemistry and materials science. The hydroxyl group at its benzylic position serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution. This guide provides a detailed exploration of the mechanistic principles and practical laboratory protocols for performing these transformations. We delve into the dichotomy between the unimolecular (SN1) and bimolecular (SN2) substitution pathways, offering researchers the foundational knowledge to control reaction outcomes. Detailed, validated protocols for halogenation, esterification, and etherification are presented, complete with explanations of experimental choices and expected outcomes, to empower scientists in drug development and synthetic chemistry.
Mechanistic Considerations: SN1 vs. SN2 Pathways
The reactivity of this compound is dictated by its structure: a secondary alcohol adjacent to a phenyl ring. This benzylic position is uniquely capable of stabilizing a positive charge, making it amenable to both SN1 and SN2 reaction pathways. The choice between these mechanisms is not arbitrary and can be precisely controlled by the selection of reagents, solvents, and reaction conditions.
The SN1 Pathway: A Carbocation-Driven Mechanism
Secondary benzylic alcohols like this compound are particularly prone to react via an SN1 mechanism due to the resonance stabilization of the resulting carbocation intermediate by the adjacent phenyl ring.[1][2] This pathway is a two-step process:
-
Formation of a Good Leaving Group and Ionization: The hydroxyl group (-OH) is inherently a poor leaving group. In the presence of a strong acid (e.g., HBr) or a Lewis acid, it is protonated to form an oxonium ion (-OH₂⁺), which is an excellent leaving group.[1] This group then departs, forming a planar, sp²-hybridized secondary benzylic carbocation. This slow, rate-determining step is unimolecular, as its rate depends only on the concentration of the substrate.[3]
-
Nucleophilic Attack: A nucleophile attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face, typically resulting in a racemic or near-racemic mixture of products if the starting alcohol is chiral.[4]
Polar protic solvents (e.g., water, ethanol) are ideal for SN1 reactions as they can solvate and stabilize both the carbocation intermediate and the leaving group.[5][6]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 3. 11.4 The SN1 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
Use of Cyclohexyl(phenyl)methanol in pharmaceutical synthesis
An In-Depth Technical Guide to the Application of Cyclohexyl(phenyl)methanol in Pharmaceutical Synthesis
Authored by: A Senior Application Scientist
Abstract
This compound is a versatile secondary alcohol that serves as a pivotal intermediate in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients (APIs). Its unique molecular architecture, which combines a bulky, non-planar cyclohexyl group with a planar phenyl ring, imparts distinct steric and electronic properties that are highly valuable in medicinal chemistry.[1] This guide provides a comprehensive overview of the applications of this compound in pharmaceutical synthesis, with a primary focus on its role as a key precursor in the manufacture of anticholinergic drugs. We will delve into the mechanistic underpinnings of its synthesis and subsequent transformations, provide detailed, field-proven experimental protocols, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
In the landscape of organic synthesis, secondary alcohols are a cornerstone class of compounds due to the reactivity of the hydroxyl (-OH) group.[1] This functional group can be readily oxidized to a ketone or substituted, enabling the construction of complex molecular frameworks essential for pharmacologically active molecules.[1]
This compound stands out due to the specific combination of its substituents:
-
Cyclohexyl Group: This bulky, alicyclic group introduces significant steric hindrance. This can be strategically leveraged to influence reaction kinetics and enhance stereoselectivity in certain transformations.[1] Its lipophilic nature can also be crucial for improving the membrane permeability of a final drug product.[1]
-
Phenyl Group: The aromatic ring provides a site for various electrophilic substitution reactions and can engage in π-stacking interactions, which can be important for receptor binding.
-
Secondary Alcohol: The hydroxyl group is the primary site of reactivity, serving as a handle for oxidation, substitution, and esterification reactions.[1]
This combination makes this compound and its derivatives valuable scaffolds in drug discovery, notably in the development of agents targeting the central nervous system. For instance, certain biphenyl derivatives incorporating this structure have shown an affinity for benzodiazepine receptors.[1][2]
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | [3][4][5] |
| Synonyms | α-Cyclohexylbenzyl alcohol, Cyclohexylphenylcarbinol | [5][6] |
| CAS Number | 945-49-3 | [3][4] |
| Molecular Formula | C₁₃H₁₈O | [2][4][7] |
| Molecular Weight | 190.28 g/mol | [2][5][7] |
| Appearance | Solid-Low Melt / White Crystalline Solid | [3][8] |
| Melting Point | 48°C | [6] |
| Boiling Point | 305.1°C at 760 mmHg | [6] |
Core Application: Synthesis of the Anticholinergic Agent Trihexyphenidyl
The most prominent pharmaceutical application of a this compound-like core is in the synthesis of Trihexyphenidyl (marketed as Artane).[9] This synthetic antimuscarinic agent is a cornerstone therapy for managing symptoms of Parkinson's disease and drug-induced extrapyramidal symptoms by blocking cholinergic pathways.[9][10][11] The chemical structure of Trihexyphenidyl is 1-cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol, featuring the critical tertiary alcohol with cyclohexyl and phenyl substituents.[10][12]
The classical and commercially significant synthesis involves a Grignard reaction, a powerful carbon-carbon bond-forming method.[10][11]
Workflow for Trihexyphenidyl Synthesis
The synthesis is a convergent process, typically involving two main stages: a Mannich reaction to prepare a key intermediate, followed by a Grignard reaction to install the cyclohexyl group and form the final tertiary alcohol.[9][10][11]
Protocol 1: Synthesis of Trihexyphenidyl Hydrochloride via Grignard Reaction
This protocol is based on established manufacturing processes and incorporates modern safety enhancements by suggesting Methyl tert-butyl ether (MTBE) as a safer alternative to diethyl ether.[10][12]
Rationale for Solvent Choice: Diethyl ether is traditionally used for Grignard reactions but poses significant safety risks due to its high volatility and low boiling point (34.6°C). MTBE has a higher boiling point (55.2°C) and is less volatile, enhancing the safety profile of the process and allowing for higher reaction temperatures, which can improve yield.[10]
Materials:
-
Cyclohexyl bromide
-
Magnesium turnings
-
Anhydrous Methyl tert-butyl ether (MTBE)
-
ω-(1-piperidyl)propiophenone (Mannich base intermediate)
-
Hydrochloric acid (concentrated and 2.5 N)
-
Ammonia solution
-
Decolorizing charcoal
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place magnesium turnings (38.8 parts).
-
Add a solution of cyclohexyl bromide (261 parts) in anhydrous MTBE (700 parts by volume) dropwise to the magnesium.
-
Maintain the internal temperature at 55-65°C to initiate and sustain the Grignard reaction. After the addition is complete, reflux the mixture for an additional 60-90 minutes to ensure the complete formation of cyclohexylmagnesium bromide.[10]
-
-
Grignard Addition:
-
Prepare a solution of ω-(1-piperidyl)propiophenone (174 parts) in dry MTBE (600 parts by volume).
-
Slowly add this solution to the prepared Grignard reagent. The addition rate should be controlled to maintain a gentle reflux without external heating.[12]
-
After the addition is complete, continue stirring the reaction mixture at 55-65°C for an additional 2-2.5 hours.[10]
-
-
Work-up and Hydrolysis:
-
Isolation and Purification of the Free Base:
-
Separate the aqueous layer.
-
Cool the aqueous solution and make it alkaline with ammonia. This will precipitate the crude 3-(1-piperidyl)-1-cyclohexyl-1-phenyl-1-propanol (Trihexyphenidyl free base).[12]
-
Collect the resulting white solid by filtration and air dry.[12] The melting point of the pure free base is 114.3-115.0°C.[12][13]
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude free base in hot water (approx. 2,500 parts at 95°C).[12]
-
Treat the hot solution with decolorizing charcoal and clarify by filtration.[12]
-
Cool the filtrate. The Trihexyphenidyl hydrochloride will precipitate.
-
Collect the crystalline product. It melts with decomposition at approximately 258.5°C.[9][12]
-
| Parameter | Specification | Rationale |
| Solvent | Anhydrous MTBE | Higher boiling point and lower volatility than diethyl ether, improving safety and yield.[10] |
| Reaction Temp. | 55-65°C | Ensures efficient formation and reaction of the Grignard reagent.[10] |
| Reaction Time | 2-2.5 hours (post-addition) | Allows for the complete conversion of starting materials.[10] |
| Work-up | Acidic (HCl) | Hydrolyzes the magnesium alkoxide salt intermediate and separates the product into the aqueous layer for purification.[12] |
| Final Form | Hydrochloride Salt | Improves stability and water solubility for pharmaceutical formulation.[9] |
General Synthetic Utility of this compound
Beyond its direct lineage to Trihexyphenidyl, this compound is a valuable starting material for a range of chemical transformations, allowing access to other important intermediates.
Key Chemical Transformations
Protocol 2: Synthesis of the Precursor this compound
The starting material itself is typically synthesized via a two-step process starting from cyclohexanecarboxylic acid. This involves converting the acid to an acyl chloride, followed by a Friedel-Crafts acylation and subsequent reduction.[1][14]
Step A: Friedel-Crafts Acylation to form Cyclohexyl Phenyl Ketone
-
Preparation of Cyclohexanecarbonyl Chloride: In a round-bottom flask, react cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) (approx. 1.5 equivalents) and heat to reflux for 2-3 hours until gas evolution ceases. Distill the mixture under reduced pressure to obtain pure cyclohexanecarbonyl chloride.[14]
-
Friedel-Crafts Reaction: In a separate flask, create a mixture of benzene and a Lewis acid catalyst, typically anhydrous aluminum trichloride (AlCl₃).[1][14] Cool the mixture in an ice bath.
-
Add the prepared cyclohexanecarbonyl chloride dropwise to the benzene/AlCl₃ mixture.
-
After the addition, allow the reaction to proceed until completion (monitor by TLC).
-
Perform an acidic work-up to quench the reaction and remove the catalyst. The resulting organic layer contains cyclohexyl phenyl ketone.
Step B: Reduction to this compound
The ketone precursor is then reduced to the secondary alcohol.
-
Dissolve the cyclohexyl phenyl ketone from the previous step in a suitable solvent (e.g., methanol or ethanol).
-
Add a reducing agent such as sodium borohydride (NaBH₄) in portions while stirring at 0°C.
-
Allow the mixture to warm to room temperature and stir until the reaction is complete.
-
Quench the reaction with a weak acid and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield pure this compound.
Protocol 3: Oxidation to Cyclohexyl(phenyl)methanone
The oxidation of the secondary alcohol to its corresponding ketone is a fundamental transformation, yielding an intermediate that is also a precursor for heterocyclic compounds.[1][15]
-
Dissolve this compound in a suitable solvent like dichloromethane (DCM).
-
Add an oxidizing agent, such as Pyridinium chlorochromate (PCC), portion-wise at room temperature.
-
Stir the mixture for several hours until the starting material is fully consumed (monitor by TLC).
-
Upon completion, filter the mixture through a pad of silica gel or celite to remove the chromium byproducts.
-
Wash the filter pad with additional DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude cyclohexyl(phenyl)methanone, which can be further purified if necessary.
Conclusion
This compound is more than a simple alcohol; it is a strategic building block whose unique structural features are exploited in the synthesis of complex pharmaceutical agents. Its central role in the production of Trihexyphenidyl highlights its industrial importance. The protocols detailed in this guide provide a robust framework for the synthesis and transformation of this versatile intermediate. For researchers in drug development, the lipophilic nature and reactive handle of the this compound scaffold offer a promising platform for designing novel bioactive molecules with potentially enhanced pharmacological properties.
References
- 1. This compound | 945-49-3 | Benchchem [benchchem.com]
- 2. This compound | 945-49-3 | AAA94549 [biosynth.com]
- 3. This compound | 945-49-3 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. alpha-Cyclohexylbenzenemethanol | C13H18O | CID 95668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. GSRS [precision.fda.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. TRIHEXYPHENIDYLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 12. Trihexylphenedyl | 144-11-6 [chemicalbook.com]
- 13. Trihexyphenidyl Hydrochloride [drugfuture.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Application of Cyclohexyl(phenyl)methanol in the Development of Next-Generation Agrochemicals
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Abstract: This document provides a comprehensive technical guide on the application of cyclohexyl(phenyl)methanol as a versatile starting material in the synthesis of novel agrochemicals. We will explore its chemical attributes that make it a valuable scaffold, detail synthetic pathways to promising fungicidal agents, and provide robust protocols for efficacy testing. The focus is on leveraging the unique structural and stereochemical properties of this compound to develop effective and potentially more sustainable crop protection solutions.
Introduction: The Untapped Potential of this compound in Agrochemical Design
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. In this context, the selection of appropriate starting materials is of paramount importance, as it dictates the novelty, synthetic accessibility, and ultimately, the biological activity of the resulting compounds. This compound, a secondary alcohol bearing both a bulky alicyclic cyclohexyl group and an aromatic phenyl group, presents itself as a compelling, yet underexplored, scaffold for agrochemical innovation.[1]
The unique steric and electronic environment of this compound offers several advantages in the design of bioactive molecules.[1] The lipophilic nature of the cyclohexyl and phenyl rings can enhance the permeability of derived compounds across biological membranes, a critical factor for reaching target sites in pathogens or weeds.[1] Furthermore, the secondary alcohol functionality serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of various pharmacophores and the fine-tuning of physicochemical properties.
This guide will focus on the application of this compound in the development of fungicides, a class of agrochemicals where new modes of action are desperately needed to combat the rise of resistant pathogens. We will also touch upon its potential in the synthesis of herbicides and plant growth regulators.
Chemical Properties and Reactivity
This compound is a white crystalline solid with a molecular weight of 190.28 g/mol and the chemical formula C₁₃H₁₈O.[2] Its structure, featuring a chiral center at the carbinol carbon, opens the possibility for the development of stereospecific agrochemicals, which can lead to increased efficacy and reduced off-target effects.
The reactivity of this compound is dominated by its secondary alcohol group. Key transformations relevant to agrochemical synthesis include:
-
Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, cyclohexyl(phenyl)methanone. This ketone is a versatile intermediate for further functionalization.
-
Esterification: Reaction with carboxylic acids or their derivatives yields esters, which can have a broad range of biological activities. The steric hindrance from the cyclohexyl and phenyl groups can influence the rate of this reaction.[1]
-
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., by protonation or conversion to a tosylate) to allow for the introduction of various nucleophiles.[1]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O | [2] |
| Molecular Weight | 190.28 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| CAS Number | 945-49-3 | [2] |
Synthetic Pathways to Agrochemicals
The true potential of this compound lies in its role as a precursor to more complex, biologically active molecules. Below, we outline a representative synthetic pathway to a hypothetical triazole fungicide, a class of compounds known for their effectiveness against a broad spectrum of fungal pathogens.
Synthesis of Cyclohexyl(phenyl)methanone: The Key Intermediate
The oxidation of this compound to cyclohexyl(phenyl)methanone is a critical first step in many synthetic routes.
Protocol 1: Oxidation of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Oxidant: Slowly add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography to yield pure cyclohexyl(phenyl)methanone.
Synthesis of a Triazole Fungicide Precursor
The resulting cyclohexyl(phenyl)methanone can then be used to synthesize a variety of agrochemical scaffolds. Here, we illustrate the synthesis of an α-haloketone, a key precursor for many heterocyclic compounds, including triazoles.
Protocol 2: α-Bromination of Cyclohexyl(phenyl)methanone
-
Dissolution: Dissolve cyclohexyl(phenyl)methanone (1 equivalent) in a suitable solvent like carbon tetrachloride.
-
Initiation: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reaction: Reflux the mixture and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-bromoketone, which can be used in the next step without further purification.
Formation of the Triazole Ring
The α-bromoketone can then be reacted with a suitable triazole precursor to form the final fungicidal compound.
References
Synthesis of Halogenated Cyclohexyl(phenyl)methanol Derivatives: An In-depth Technical Guide for Researchers
Introduction
Halogenated cyclohexyl(phenyl)methanol derivatives represent a class of organic compounds with significant potential in medicinal chemistry and drug development. The incorporation of halogen atoms into the this compound scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications can lead to enhanced therapeutic efficacy and novel pharmacological profiles.[1][2] This technical guide provides a comprehensive overview of the synthetic pathways to these valuable compounds, detailing established protocols, mechanistic insights, and characterization techniques. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize and explore this promising chemical space.
The core structure, this compound, combines a bulky, alicyclic cyclohexyl group with an aromatic phenyl ring, creating a unique steric and electronic environment.[3] Halogenation, the strategic introduction of fluorine, chlorine, bromine, or iodine, can be achieved at various positions, most notably at the benzylic carbon (α-position), to yield α-halo-cyclohexyl(phenyl)methanols, or on the phenyl or cyclohexyl rings. This guide will primarily focus on the synthesis of α-halogenated derivatives, which are particularly valuable as synthetic intermediates.[3]
Strategic Approaches to Synthesis
The synthesis of halogenated this compound derivatives can be broadly approached through two primary strategies:
-
Synthesis of the this compound Backbone Followed by Halogenation: This is a convergent approach where the parent alcohol is first synthesized and then subjected to halogenation. However, direct halogenation of the alcohol can sometimes lead to side products or rearrangements. A more common and controlled method involves the oxidation of the alcohol to the corresponding ketone, followed by α-halogenation and subsequent reduction back to the halogenated alcohol.
-
Assembly of Halogenated Precursors: This strategy involves the use of halogenated starting materials that are then assembled to form the final product.
This guide will detail the more prevalent and versatile first approach, outlining the key reactions and providing step-by-step protocols.
Part 1: Synthesis of the this compound Precursor
The synthesis of the non-halogenated this compound is the foundational step. Two well-established and reliable methods are the Grignard reaction and a multi-step route involving Friedel-Crafts acylation followed by reduction.
Method 1: Grignard Reaction
The Grignard reaction is a powerful tool for carbon-carbon bond formation and offers a direct route to this compound.[3] This reaction typically involves the addition of a Grignard reagent to a carbonyl compound. For the synthesis of this compound, two variations are common:
-
Phenylmagnesium bromide addition to cyclohexanecarboxaldehyde.
-
Cyclohexylmagnesium bromide addition to benzaldehyde.
The mechanism involves the nucleophilic attack of the organomagnesium halide on the electrophilic carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide.
Workflow for Grignard Synthesis of this compound
Caption: Grignard synthesis of this compound.
Detailed Protocol: Synthesis of this compound via Grignard Reaction
Materials:
-
Benzaldehyde
-
Cyclohexylmagnesium bromide (2M in diethyl ether)
-
Anhydrous diethyl ether
-
15% Sulfuric acid (H₂SO₄)
-
Magnesium sulfate (MgSO₄)
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet.
-
Place a stirred solution of benzaldehyde (32 mmol) in 20 mL of anhydrous diethyl ether in the flask and cool to 0 °C in an ice bath.
-
Slowly add cyclohexylmagnesium bromide (37 mmol, 2M in diethyl ether) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the mixture for 1 hour under a nitrogen atmosphere at room temperature.
-
Cool the reaction mixture back to 0 °C and cautiously add 15 mL of water, followed by 30 mL of 15% H₂SO₄.
-
Stir the mixture for 20 minutes at 0 °C.
-
Transfer the mixture to a separatory funnel and add 20 mL of diethyl ether. Separate the organic layer.
-
Extract the aqueous layer twice more with 10-mL portions of diethyl ether.
-
Combine the organic phases and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to afford the crude product.
-
The product can be purified by recrystallization or column chromatography to yield pure this compound.
Method 2: Friedel-Crafts Acylation and Subsequent Reduction
This two-step sequence provides an alternative route to the precursor alcohol. It begins with the Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride to form cyclohexyl phenyl ketone, which is then reduced to this compound.
Workflow for Friedel-Crafts Acylation and Reduction
Caption: Friedel-Crafts acylation and reduction route.
Detailed Protocol: Synthesis of Cyclohexyl Phenyl Ketone via Friedel-Crafts Acylation
Materials:
-
Anhydrous benzene
-
Cyclohexanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Gas outlet connected to a trap
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a gas outlet, place anhydrous aluminum chloride and anhydrous benzene. The molar ratio of AlCl₃ to the acyl chloride should be approximately 1.1:1.
-
Cool the flask in an ice bath.
-
Slowly add cyclohexanecarbonyl chloride dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude cyclohexyl phenyl ketone. The product can be purified by distillation or recrystallization.
Detailed Protocol: Reduction of Cyclohexyl Phenyl Ketone to this compound
Materials:
-
Cyclohexyl phenyl ketone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve cyclohexyl phenyl ketone in methanol in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add sodium borohydride in portions with stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent to yield this compound.
Part 2: Halogenation of the Cyclohexyl Phenyl Ketone Intermediate
The most common strategy for synthesizing α-halogenated this compound derivatives is through the halogenation of the cyclohexyl phenyl ketone intermediate, followed by reduction of the resulting α-halo ketone.
α-Bromination of Cyclohexyl Phenyl Ketone
α-Bromination of ketones can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a widely used and effective reagent. The reaction often proceeds via an enol or enolate intermediate.
Detailed Protocol: α-Bromination of Cyclohexyl Phenyl Ketone using NBS
Materials:
-
Cyclohexyl phenyl ketone
-
N-bromosuccinimide (NBS)
-
Ammonium acetate (NH₄OAc)
-
Dry diethyl ether (Et₂O)
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a mixture of cyclohexyl phenyl ketone (10 mmol) and NBS (10.5 mmol) in dry Et₂O (10 mL), add a catalytic amount of ammonium acetate (1 mmol).
-
Stir the mixture at 25 °C for 10 hours.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with water, dry the organic layer, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel (hexane-ethyl acetate = 10:1) to give the corresponding α-bromo cyclohexyl phenyl ketone in approximately 70% yield.[4]
An alternative and high-yielding method involves the direct treatment of this compound with hydrobromic acid and hydrogen peroxide, which results in the formation of α-bromo cyclohexyl phenyl ketone in nearly quantitative yield.[3][4]
α-Chlorination and α-Iodination of Cyclohexyl Phenyl Ketone
Similar to bromination, α-chlorination and α-iodination can be achieved using N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS), respectively, often in the presence of a catalyst. These reactions also proceed through an enol or enolate intermediate.[5]
General Considerations for α-Halogenation:
-
The reaction conditions (solvent, temperature, catalyst) can influence the regioselectivity and yield of the halogenation.
-
For unsymmetrical ketones, control of regioselectivity can be a challenge. However, for cyclohexyl phenyl ketone, halogenation occurs at the benzylic α-carbon.
-
Acid-catalyzed halogenation proceeds through an enol intermediate, while base-catalyzed halogenation involves an enolate.
Part 3: Reduction of α-Halo Ketones to α-Halo-Cyclohexyl(phenyl)methanols
The final step in this synthetic sequence is the reduction of the α-halo ketone to the desired α-halo alcohol. This transformation requires careful selection of the reducing agent to avoid undesired side reactions, such as dehalogenation.
Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose as it is generally chemoselective for ketones and aldehydes and less likely to reduce the carbon-halogen bond compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).[6]
Detailed Protocol: Reduction of α-Bromo Cyclohexyl Phenyl Ketone
Materials:
-
α-Bromo cyclohexyl phenyl ketone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the α-bromo cyclohexyl phenyl ketone in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions with continuous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent to yield the crude α-bromo-cyclohexyl(phenyl)methanol.
-
The product can be further purified by column chromatography.
Stereoselectivity: The reduction of the carbonyl group in α-halo ketones creates a new stereocenter. The stereochemical outcome of the reduction can sometimes be influenced by the nature of the reducing agent and the reaction conditions. For stereoselective synthesis, enzymatic reductions using ketoreductases can be employed to obtain high enantiomeric excess of the desired α-halo alcohol.[7]
Part 4: Characterization of Halogenated this compound Derivatives
The structural elucidation and purity assessment of the synthesized compounds are crucial. The following analytical techniques are indispensable:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the chemical environment of the protons. Key signals to identify include the methine proton (CH-OH), the protons on the phenyl and cyclohexyl rings, and the hydroxyl proton. The chemical shift of the methine proton will be influenced by the adjacent halogen atom.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shift of the carbon bearing the halogen and the hydroxyl group will be characteristic.
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound and provides information about its fragmentation pattern.
-
The presence of chlorine or bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any fragments containing these halogens. For chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed. For bromine, the M⁺ and M+2 peaks will have nearly equal intensity.[8]
-
Common fragmentation pathways for alcohols include α-cleavage and dehydration (loss of water).[9][10]
Infrared (IR) Spectroscopy:
-
Identifies the presence of key functional groups. A broad O-H stretching band around 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. The C-O stretching vibration will appear in the 1000-1200 cm⁻¹ region. The C-X (halogen) stretching frequency will depend on the specific halogen.
Part 5: Biological Activity and Applications
Halogenated organic compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic properties.[3][9][11][12][13][14] The introduction of halogens into the this compound scaffold can modulate these activities.
-
Antimicrobial and Antifungal Activity: Halogenated phenols and benzyl alcohol derivatives have demonstrated significant antimicrobial and antifungal effects.[3][9][12][15][16] The position and nature of the halogen can influence the potency. For instance, studies on halogenated indoles have shown that di-halogenated derivatives, particularly with bromine and chlorine, exhibit strong antifungal and antibiofilm activity against drug-resistant Candida species.[11][13]
-
Cytotoxic and Anticancer Activity: Many halogenated compounds have been investigated for their potential as anticancer agents.[8] For example, some halogenated derivatives of benzofuran have shown cytotoxic activity against various cancer cell lines.[8] The cytotoxic potential of halogenated this compound derivatives is an area of active research.
The lipophilicity imparted by the cyclohexyl and phenyl groups, combined with the electronic effects of the halogen atom, makes these compounds interesting candidates for drug discovery programs targeting a variety of diseases.
Conclusion
This technical guide has outlined robust and versatile synthetic strategies for the preparation of halogenated this compound derivatives. The key approach involves the synthesis of a cyclohexyl phenyl ketone precursor, followed by α-halogenation and subsequent reduction. Detailed protocols for each step have been provided to facilitate the practical application of these methods in a research setting. The characterization techniques discussed are essential for verifying the structure and purity of the synthesized compounds. The potential biological activities of these halogenated derivatives highlight their importance as a promising scaffold for the development of new therapeutic agents. Further exploration of this chemical space is warranted to fully elucidate the structure-activity relationships and unlock the therapeutic potential of these fascinating molecules.
References
- 1. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Halogenation Reactions: Selective Synthesis of Unsymmetrical α-Haloketones [organic-chemistry.org]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2008038050A2 - Reduction of alpha-halo ketones - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
- 13. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic analogues of 2,6-bis(arylidene)cyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Industrial scale production of Cyclohexyl(phenyl)methanol
An Application Note for the Industrial Scale Production of Cyclohexyl(phenyl)methanol
Abstract
This compound is a pivotal secondary alcohol that serves as a versatile intermediate in the synthesis of fine chemicals, active pharmaceutical ingredients (APIs), and fragrance compounds.[1][2] Its unique molecular architecture, featuring both a bulky alicyclic cyclohexyl group and an aromatic phenyl group, imparts specific steric and electronic properties that are leveraged in complex molecular design.[1] This document provides a comprehensive technical guide for the industrial-scale production of this compound, detailing established synthesis protocols, process optimization, purification strategies, and analytical quality control. The methodologies are presented with an emphasis on the underlying chemical principles to ensure robust, scalable, and safe manufacturing processes.
Introduction: Chemical Significance and Applications
Secondary alcohols are a cornerstone of organic synthesis, primarily due to their ability to be transformed into other critical functional groups, most notably ketones through oxidation.[1] This conversion is a fundamental step in building molecular complexity for a vast array of products in the pharmaceutical, agrochemical, and fragrance industries.[1]
This compound stands out due to the distinct characteristics of its substituents. The bulky, non-planar cyclohexyl group introduces significant steric hindrance, which can influence reaction kinetics and enhance selectivity in certain transformations.[1] This steric bulk, combined with the electronic properties of the phenyl ring, makes it a valuable precursor for creating complex molecules where precise three-dimensional arrangement is critical for biological activity or desired physical properties.[1] Its primary applications include:
-
Pharmaceutical Synthesis: As a key intermediate in the development of novel APIs.[2]
-
Fragrance Industry: A precursor for synthesizing a variety of fragrance ingredients.[2]
-
Fine Chemicals: A building block for specialty polymers, plasticizers, and other advanced materials.[2]
This guide focuses on the two predominant and industrially viable pathways for its synthesis: the Grignard reaction and a multi-step route involving Friedel-Crafts acylation followed by reduction.
Synthesis Methodology I: Grignard Reaction Protocol
The Grignard reaction is a powerful and widely used method for forming carbon-carbon bonds. In this context, it involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone precursor, cyclohexyl(phenyl)methanone (also known as benzoylcyclohexane).[1][3]
Mechanistic Principle
The carbon-magnesium bond in a Grignard reagent, such as phenylmagnesium bromide, is highly polarized, rendering the carbon atom strongly nucleophilic and carbanionic in character.[1] This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of cyclohexyl(phenyl)methanone. The reaction proceeds through a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate.[4] A subsequent acidic workup protonates the alkoxide to yield the final product, this compound.[1]
Industrial-Scale Grignard Synthesis Workflow
The following diagram illustrates the key stages of the industrial Grignard synthesis process.
Caption: Workflow for Grignard Synthesis of this compound.
Detailed Protocol and Process Parameters
Reagents & Equipment:
-
Jacketed glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.
-
Magnesium turnings
-
Bromobenzene
-
Cyclohexyl(phenyl)methanone
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Hydrochloric acid or Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Protocol:
-
Reactor Preparation: Ensure the reactor is scrupulously dry to prevent quenching the Grignard reagent.[4] Purge the vessel with dry nitrogen to create an inert atmosphere.
-
Grignard Reagent Formation:
-
Charge the reactor with magnesium turnings and a portion of the anhydrous ether.
-
Add a small amount of bromobenzene solution (dissolved in anhydrous ether) to initiate the reaction. Initiation is indicated by gentle refluxing and the disappearance of the metallic magnesium sheen.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[5]
-
After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure complete formation of the phenylmagnesium bromide.
-
-
Nucleophilic Addition:
-
Cool the reactor containing the Grignard reagent to a controlled temperature, typically between -10°C and 0°C, using a chiller.[1] Lower temperatures help control the reaction's exothermicity and minimize byproduct formation.[1]
-
Slowly add a solution of cyclohexyl(phenyl)methanone in anhydrous ether from the dropping funnel. The reaction is highly exothermic; maintain strict temperature control.
-
After addition, allow the mixture to stir for 1-2 hours to ensure the reaction goes to completion. The mixture may become a thick sludge due to the precipitation of the magnesium alkoxide salt.[5]
-
-
Workup and Isolation:
-
Carefully quench the reaction by slowly adding the reaction mixture to a separate vessel containing crushed ice and a dilute strong acid (e.g., 10% H₂SO₄ or HCl). This protonates the alkoxide and dissolves the magnesium salts.
-
Transfer the mixture to a separatory funnel or extraction vessel. Separate the organic (ether) layer.
-
Extract the aqueous layer with additional portions of ether to recover any dissolved product.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
| Parameter | Recommended Range | Rationale |
| Temperature | -10°C to 0°C | Controls exothermicity, minimizes side reactions (e.g., Wurtz coupling).[1] |
| Stoichiometry | 1.1 - 1.3 equivalents | A slight excess of Grignard reagent ensures complete conversion of the ketone.[1] |
| Solvent | Anhydrous Ether/THF | Solubilizes and stabilizes the Grignard reagent; must be free of protic contaminants.[4][5] |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents reaction of the highly basic Grignard reagent with atmospheric moisture and CO₂.[4] |
Synthesis Methodology II: Friedel-Crafts Acylation & Reduction
An alternative industrial route avoids the use of organometallic reagents and proceeds through a classic Friedel-Crafts acylation to form the ketone precursor, which is subsequently reduced.[1] This method can be advantageous for large-scale operations where the handling of moisture-sensitive Grignard reagents poses a challenge.
Mechanistic Principle
This pathway involves two main transformations:
-
Friedel-Crafts Acylation: Cyclohexanecarbonyl chloride is activated by a Lewis acid catalyst, typically anhydrous aluminum trichloride (AlCl₃), to form a highly electrophilic acylium ion. This ion then undergoes an electrophilic aromatic substitution reaction with benzene to form cyclohexyl(phenyl)methanone.[1][6]
-
Reduction: The resulting ketone is then reduced to the secondary alcohol. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or with chemical reducing agents like sodium borohydride (NaBH₄).[7][8] Catalytic hydrogenation is often preferred for industrial scale due to cost-effectiveness and high efficiency.
Industrial-Scale Friedel-Crafts & Reduction Workflow
Caption: Workflow for Friedel-Crafts Acylation and Reduction Synthesis.
Detailed Protocol and Process Parameters
Part A: Friedel-Crafts Acylation
Reagents & Equipment:
-
Jacketed reactor suitable for corrosive materials.
-
Cyclohexanecarbonyl chloride
-
Benzene (can act as both reagent and solvent)
-
Anhydrous aluminum trichloride (AlCl₃)
Protocol:
-
Charge the reactor with benzene and anhydrous AlCl₃ under an inert atmosphere. Cool the mixture to 0-5°C.
-
Slowly add cyclohexanecarbonyl chloride, maintaining the temperature below 10°C to control the exothermic reaction.[6]
-
After addition, allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by an appropriate technique (GC or HPLC).
-
Quench the reaction by carefully pouring the mixture over crushed ice and acidifying with concentrated HCl to decompose the aluminum complex.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry and concentrate to yield crude cyclohexyl(phenyl)methanone.
Part B: Catalytic Hydrogenation
Reagents & Equipment:
-
High-pressure hydrogenation reactor (autoclave).
-
Crude cyclohexyl(phenyl)methanone
-
Palladium on carbon (Pd/C, typically 5-10 wt%) catalyst.
-
Solvent (e.g., ethanol, methanol, or THF).[7]
-
Hydrogen gas source.
Protocol:
-
Charge the autoclave with the crude ketone, the chosen solvent, and the Pd/C catalyst.
-
Seal the reactor and purge several times with nitrogen followed by hydrogen to ensure an inert atmosphere.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3-5 MPa).[7]
-
Heat the mixture to the target temperature (e.g., 60-80°C) with vigorous stirring.
-
Monitor the reaction by observing the drop in hydrogen pressure. Once hydrogen uptake ceases, the reaction is complete.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure to yield the crude this compound.
Purification and Quality Control
Regardless of the synthetic route, the crude product requires purification to meet the stringent quality standards for pharmaceutical or fine chemical applications.
Industrial Purification Protocol
Vacuum Distillation: This is the primary method for purifying this compound on a large scale. The high boiling point of the compound necessitates distillation under reduced pressure to prevent thermal decomposition.
Crystallization: If higher purity is required, the distilled product can be further purified by crystallization from a suitable solvent system (e.g., heptane/toluene mixtures).
Analytical Quality Control
Robust analytical methods are essential to ensure the identity, purity, and quality of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.[9]
Protocol: Purity Determination by HPLC
-
Standard Preparation: Prepare a series of standard solutions of a certified this compound reference standard at concentrations ranging from 50% to 150% of the expected sample concentration.[9]
-
Sample Preparation: Accurately weigh a sample of the final product and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Analysis: Inject the standard and sample solutions onto the HPLC system.
-
Data Analysis: Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of the sample from this curve and calculate the purity (assay).[9]
| Parameter | HPLC Method Example | GC Method Example |
| Column | C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm) | Capillary column (e.g., DB-5, 30 m x 0.25 mm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water (e.g., 70:30 v/v) | Helium or Hydrogen |
| Detection | UV at 254 nm (due to phenyl chromophore)[9] | Flame Ionization Detector (FID) |
| Flow Rate/Temp Program | 1.0 mL/min | Initial temp 100°C, ramp to 250°C |
| Purpose | Assay, impurity profiling | Assay, analysis of volatile impurities[9] |
Safety, Handling, and Storage
Industrial production requires strict adherence to safety protocols to protect personnel and the environment.
-
Handling: Avoid contact with skin and eyes.[10][11] Use in a well-ventilated area and avoid breathing vapors or mists.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11] If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[10][12]
-
Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.[10][11]
-
Hazards: May cause skin, eye, and respiratory tract irritation.[10][11] The toxicological properties have not been thoroughly investigated.[12]
| Hazard Information | GHS Classification | Precautionary Statements |
| Skin Contact | H315: Causes skin irritation[11] | P280: Wear protective gloves/clothing.[11] P302+P352: IF ON SKIN: Wash with plenty of water.[11] |
| Eye Contact | H319: Causes serious eye irritation[11] | P280: Wear eye protection.[11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[11] |
| Inhalation | H335: May cause respiratory irritation[11] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11] P304+P340: IF INHALED: Remove person to fresh air.[11] |
References
- 1. This compound | 945-49-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 945-49-3 [chemicalbook.com]
- 4. cerritos.edu [cerritos.edu]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. CN1359892A - Process for preparing 1-hydroxycyclohexyl phenylketone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound | CAS#:945-49-3 | Chemsrc [chemsrc.com]
- 11. Page loading... [wap.guidechem.com]
- 12. capotchem.cn [capotchem.cn]
Troubleshooting & Optimization
Technical Support Center: Optimization of Grignard Reaction Conditions for Cyclohexyl(phenyl)methanol
Welcome to the technical support center for the synthesis of Cyclohexyl(phenyl)methanol via Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions and troubleshooting common issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Problem 1: The Grignard reagent formation fails to initiate.
Question: I've combined my cyclohexyl bromide and magnesium turnings in anhydrous ether, but the reaction won't start. What's going on?
Answer: Failure to initiate is one of the most common hurdles in Grignard synthesis. The primary culprit is usually the passivation of the magnesium surface by a layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[1] Additionally, even trace amounts of water can quench the reaction.[1]
Causality and Solutions:
-
Magnesium Surface Passivation: The magnesium turnings must have a fresh, reactive surface.
-
Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a glass rod to expose a fresh surface.[1]
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[1][2][3][4] Iodine reacts with the MgO layer, and 1,2-dibromoethane reacts with the magnesium to form ethene and MgBr₂, cleaning the surface.
-
-
Presence of Moisture: Grignard reagents are potent bases and will be destroyed by water.[5][6]
-
Glassware Preparation: All glassware must be rigorously dried. Flame-dry or oven-dry all components (flask, condenser, dropping funnel) and cool them under an inert atmosphere (nitrogen or argon) before use.[1][7]
-
Anhydrous Solvents: Use freshly opened anhydrous ether or THF, or solvent that has been appropriately dried over a suitable drying agent.[3][5]
-
-
Initiation Techniques:
Problem 2: The yield of this compound is unexpectedly low.
Question: My reaction worked, but after workup and purification, my isolated yield is only 20%. What could have gone wrong?
Answer: Low yields can stem from a variety of factors, including inaccurate reagent stoichiometry, competing side reactions, and suboptimal reaction conditions.
Causality and Solutions:
-
Inaccurate Grignard Reagent Concentration: The actual concentration of your prepared Grignard reagent can be significantly lower than the theoretical value due to incomplete formation or partial degradation.[1]
-
Side Reactions:
-
Wurtz Coupling: The Grignard reagent can react with unreacted cyclohexyl bromide to form dicyclohexyl. This is more prevalent with bromides and in certain solvents.[4][9]
-
Enolization of Benzaldehyde: While less likely with benzaldehyde which lacks α-protons, sterically hindered ketones can be deprotonated by the Grignard reagent acting as a base, leading to the recovery of starting material after workup.[1][6]
-
Reduction of Benzaldehyde: If the Grignard reagent has β-hydrogens (which cyclohexylmagnesium bromide does), it can reduce the benzaldehyde to benzyl alcohol via a hydride transfer mechanism.[6]
-
-
Suboptimal Reaction Conditions:
-
Temperature Control: Grignard reactions are typically exothermic. The addition of benzaldehyde to the Grignard reagent should be done at a controlled temperature, often starting at 0 °C, to minimize side reactions.[10][11]
-
Rate of Addition: Add the benzaldehyde solution dropwise to the Grignard reagent with vigorous stirring. A slow addition rate helps to maintain a low concentration of the aldehyde, which can suppress side reactions.[7]
-
Problem 3: I isolated a significant amount of biphenyl as a byproduct.
Question: My final product is contaminated with biphenyl. Where did this come from and how can I avoid it?
Answer: Biphenyl is a common byproduct in Grignard reactions involving phenylmagnesium bromide. However, in your synthesis of this compound, the likely source of aromatic coupling is from a side reaction if phenylmagnesium bromide was used instead of cyclohexylmagnesium bromide, or if there are phenyl-containing impurities. Assuming the intended reaction is between cyclohexylmagnesium bromide and benzaldehyde, biphenyl contamination should not be a primary concern. If you are performing a related synthesis with phenylmagnesium bromide, the formation of biphenyl arises from the coupling reaction between the Grignard reagent and any unreacted bromobenzene.[12][7]
To minimize biphenyl formation in a phenylmagnesium bromide reaction:
-
Ensure a slight excess of magnesium to drive the formation of the Grignard reagent to completion.
-
Maintain a controlled reaction temperature during the formation of the Grignard reagent.
For the synthesis of this compound, ensure you are using cyclohexyl bromide as your starting halide.
Problem 4: During the workup, an intractable emulsion formed.
Question: When I added the aqueous quench solution, I got a thick emulsion that won't separate. How can I break this up?
Answer: Emulsions are common during the workup of Grignard reactions due to the formation of fine magnesium salt precipitates.
Solutions:
-
Quenching: A slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred over strong acids for quenching as it is less exothermic and can lead to easier separation.[1]
-
Breaking the Emulsion:
-
Add more of your organic solvent (ether or THF).
-
Gently swirl the separatory funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution).
-
If necessary, filter the entire mixture through a pad of Celite to remove the fine solids before proceeding with the extraction.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this Grignard reaction?
A1: Ethereal solvents are essential to stabilize the Grignard reagent.[5][13] The most common choices are diethyl ether and tetrahydrofuran (THF).
-
Diethyl Ether: Generally a good solvent for Grignard reagent formation.
-
Tetrahydrofuran (THF): Can be a better solvent for solvating the Grignard reagent, potentially leading to higher reactivity.[4]
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF and diethyl ether that can suppress Wurtz coupling byproducts and may offer superior overall process performance.[9][14][15]
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| Diethyl Ether | 34.6 | 4.3 | Prone to peroxide formation, highly flammable. |
| THF | 66 | 7.5 | Can be a better solvent for more challenging Grignard formations.[4][13] |
| 2-MeTHF | 78-80 | 6.2 | A more environmentally friendly option, may reduce side reactions.[9][14] |
Q2: How can I accurately determine the concentration of my cyclohexylmagnesium bromide solution?
A2: Titration is the most reliable method. Several methods exist:
-
Titration with Iodine: A simple method where the Grignard reagent is added to a solution of iodine in dry THF until the color disappears.[8][16]
-
Acid-Base Titration: Involves quenching an aliquot of the Grignard reagent with a known excess of standardized acid, followed by back-titration with a standardized base.[17]
-
Titration with Diphenylacetic Acid or Menthol: These methods involve titrating the Grignard reagent against a known amount of a weak acid in the presence of an indicator like 1,10-phenanthroline.[17]
Q3: What is the ideal temperature for the reaction between cyclohexylmagnesium bromide and benzaldehyde?
A3: The reaction is typically performed at reduced temperatures to control the exotherm and minimize side reactions. A common approach is to add the benzaldehyde solution to the Grignard reagent at 0 °C (ice bath).[10] After the addition is complete, the reaction may be allowed to slowly warm to room temperature.[8]
Q4: What is the purpose of the acidic workup?
A4: The initial product of the Grignard addition to benzaldehyde is a magnesium alkoxide salt. The acidic workup (e.g., with dilute HCl or H₂SO₄) protonates this alkoxide to yield the final alcohol product, this compound.[3][5] The acid also helps to dissolve the magnesium salts formed during the reaction.
Experimental Workflow
Below is a generalized workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Key Reaction Mechanism
The core of the synthesis is the nucleophilic addition of the Grignard reagent to the carbonyl carbon of benzaldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. reddit.com [reddit.com]
- 5. chemistryconnected.com [chemistryconnected.com]
- 6. adichemistry.com [adichemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. This compound | 945-49-3 | Benchchem [benchchem.com]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 12. cerritos.edu [cerritos.edu]
- 13. researchgate.net [researchgate.net]
- 14. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
Minimizing byproducts in the synthesis of Cyclohexyl(phenyl)methanol
Technical Support Center: Synthesis of Cyclohexyl(phenyl)methanol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Our goal is to provide you with field-proven insights and robust protocols to help you minimize byproduct formation and maximize the yield and purity of your target molecule.
Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments, providing not just solutions but the underlying chemical principles to inform your experimental design.
Part 1: Synthesis Strategy & Reagent Selection
Q1: What are the primary synthetic routes to this compound, and which is best for minimizing byproducts?
A1: There are two predominant strategies for synthesizing this compound, each with its own set of advantages and potential pitfalls.
-
The Grignard Reaction Route: This involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. Two common variations are:
-
Reacting phenylmagnesium bromide with cyclohexanecarboxaldehyde.
-
Reacting cyclohexylmagnesium bromide with benzaldehyde.[1] This one-step approach is atom-economical but is highly sensitive to reaction conditions, making it prone to several byproduct-forming side reactions.
-
-
The Ketone Reduction Route: This is a two-step process. First, cyclohexyl phenyl ketone (benzoylcyclohexane) is synthesized, typically via a Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride.[2][3] The resulting ketone is then reduced to the desired secondary alcohol.[2] Common reduction methods include:
Recommendation: For researchers prioritizing purity and reproducibility, the Ketone Reduction Route using Sodium Borohydride is often superior. While it involves an extra step, the reduction of the isolated ketone is typically cleaner and more controllable than a Grignard reaction, which requires strict anhydrous conditions and is susceptible to coupling and quenching side reactions.[10][11]
| Synthesis Route | Primary Advantages | Common Byproducts | Key Disadvantages |
| Grignard Reaction | Atom-economical (one-pot) | Biphenyl/Bicyclohexyl (Wurtz coupling), Benzene/Cyclohexane (quenching), unreacted starting materials (enolization)[10][11] | Highly sensitive to moisture and air; difficult to initiate; potential for multiple side reactions.[12] |
| Ketone Reduction (NaBH₄) | High chemoselectivity, mild conditions, easy workup | Unreacted ketone, borate esters (removed during workup) | Requires prior synthesis and purification of the ketone precursor. |
| Ketone Reduction (Catalytic Hydrogenation) | No inorganic waste, scalable | Cyclohexylbenzene (over-reduction/hydrogenolysis), incomplete reduction products[5] | Requires specialized high-pressure equipment; catalyst can be expensive and pyrophoric. |
| Ketone Reduction (MPV) | Highly chemoselective for carbonyls[9][13] | Unreacted ketone, potential for Tishchenko or aldol side reactions[7] | Requires stoichiometric amounts of aluminum alkoxide; can be sluggish.[7] |
Part 2: Troubleshooting the Grignard Synthesis Route
The Grignard reaction is powerful but notoriously fickle. The following FAQs address the most common failure modes.
Q2: My Grignard reaction yield is very low, and my NMR/GC-MS shows significant amounts of benzene and biphenyl. What went wrong?
A2: This is a classic Grignard problem pointing to two distinct side reactions: quenching and Wurtz coupling.
-
Cause (Benzene Formation): Grignard reagents are extremely strong bases.[10] If your glassware, solvent (e.g., THF, diethyl ether), or starting aldehyde contains even trace amounts of water or other acidic protons, the Grignard reagent will be rapidly protonated (quenched) to form benzene.[10] This acid-base reaction is much faster than the desired nucleophilic addition to the carbonyl.[10]
-
Cause (Biphenyl Formation): This is the result of Wurtz-type coupling . Here, the Grignard reagent (R-MgX) acts as a nucleophile and attacks the starting halide (R-X) that has not yet reacted with the magnesium. This is a major side reaction, especially when using aryl or alkyl bromides and chlorides.[11] It is often exacerbated by high local concentrations of the halide during its addition.
Solutions:
-
Ensure Strict Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (Nitrogen or Argon).[11] Use freshly distilled, anhydrous solvents.
-
Slow Halide Addition: Add the solution of bromobenzene (or other halide) dropwise to the magnesium turnings. This maintains a low concentration of the halide, minimizing the rate of Wurtz coupling.[11]
-
Confirm Reagent Formation: Before adding your aldehyde, ensure the Grignard reagent has formed. Signs of a successful reaction include the disappearance of magnesium turnings and the formation of a cloudy, greyish-brown solution.[12] For quantitative analysis, you can titrate a small aliquot of the reagent.[10]
Q3: I recovered most of my starting aldehyde/ketone. Why didn't the Grignard addition occur?
A3: If the Grignard reagent formed successfully but failed to add to the carbonyl, the likely culprits are enolization or, less commonly, a competing reduction reaction.
-
Cause (Enolization): If the carbonyl compound has acidic α-protons (protons on the carbon adjacent to the C=O group) and the Grignard reagent is sterically bulky, the Grignard can act as a base instead of a nucleophile.[10] It will deprotonate the α-carbon, forming an enolate. During the acidic workup, this enolate is simply protonated back to the starting ketone or aldehyde.[10]
-
Cause (Reduction): A bulky Grignard reagent can sometimes transfer a β-hydride to the carbonyl carbon, reducing it to an alcohol. This is effectively a Meerwein-Ponndorf-Verley (MPV)-type reduction pathway and is favored when the carbonyl carbon is sterically hindered.[14]
Solutions:
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C or below). This often favors the nucleophilic addition pathway over enolization.[2]
-
Change Reagents: If possible, choose a less sterically hindered Grignard reagent or carbonyl compound.
Workflow: Troubleshooting a Low-Yield Grignard Reaction
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | 945-49-3 | Benchchem [benchchem.com]
- 3. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 8. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. cerritos.edu [cerritos.edu]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
Technical Support Center: Purification of Crude Cyclohexyl(phenyl)methanol
Welcome to the technical support guide for the purification of crude Cyclohexyl(phenyl)methanol via recrystallization. This document provides researchers, scientists, and drug development professionals with a comprehensive resource, combining fundamental principles with practical, field-tested protocols and troubleshooting advice to ensure the successful purification of this key chemical intermediate.
Product Overview: this compound
This compound (also known as α-Cyclohexylbenzenemethanol) is a secondary alcohol containing both a bulky cyclohexyl group and an aromatic phenyl group.[1][2] Its unique structure makes it a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals.[3] Successful purification is critical for downstream applications, and recrystallization is the most effective method for removing common synthesis impurities.[4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 945-49-3 | [1][3][6][7] |
| Molecular Formula | C₁₃H₁₈O | [1][2][6] |
| Molecular Weight | 190.28 g/mol | [1][3] |
| Appearance | White crystalline solid | [2][8] |
| Melting Point | 48 - 50 °C | [3][9][10] |
| Boiling Point | 168 °C (at 20 Torr) | [8] |
| Solubility | Soluble in common organic solvents like ethanol, ether, and chloroform.[3] |
Core Principles of Recrystallization
Recrystallization is a purification technique for solid compounds based on differences in solubility.[11][12] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[12][13] An ideal recrystallization process involves:
-
Dissolving the Impure Solid : The crude material is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[5][14]
-
Crystal Formation : As the solution cools slowly, the solubility of the desired compound decreases, forcing it to crystallize out of the solution.[4]
-
Impurity Exclusion : The ordered, growing crystal lattice tends to exclude impurity molecules, which remain dissolved in the surrounding solvent (the "mother liquor").[4][5]
-
Isolation : The pure crystals are then separated from the impurity-laden mother liquor by filtration.[4][11]
The choice of solvent is the most critical factor for a successful recrystallization.[13][15]
Standard Operating Procedure (SOP) for Recrystallization
This protocol is designed for the purification of this compound, assuming the presence of common non-polar impurities such as biphenyl, a frequent byproduct of Grignard synthesis routes.[16] A mixed solvent system of hexane and ethyl acetate is recommended for its ability to effectively separate the moderately polar product from non-polar impurities.
Step 1: Solvent Selection & Preparation
-
Rationale : A solvent pair is used when no single solvent has the ideal solubility profile.[15][17] Here, ethyl acetate acts as the "good" solvent in which the product is soluble, and hexane acts as the "poor" or "anti-solvent" in which the product is less soluble.
-
Procedure : Prepare separate beakers of ethyl acetate and n-hexane. You will also need an Erlenmeyer flask for the recrystallization, a hot plate, and a condenser if performing the procedure on a larger scale.
Step 2: Dissolution of the Crude Solid
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add the "good" solvent (ethyl acetate) dropwise while gently heating the mixture on a hot plate. Add just enough solvent to completely dissolve the solid. Using the minimum amount of hot solvent is crucial for maximizing yield.[14]
-
Checkpoint : The solution should be clear. If insoluble impurities are present, a hot filtration is required. To do this, add a small excess of hot ethyl acetate, pre-heat a separate flask and funnel, and quickly filter the hot solution to remove the solid impurities.[18]
Step 3: Induction of Crystallization
-
While the solution is still hot, begin adding the "poor" solvent (n-hexane) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated.[19]
-
Add a few more drops of the "good" solvent (ethyl acetate) until the solution becomes clear again.[20]
Step 4: Cooling and Crystal Growth
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[13][21] Rapid cooling can trap impurities.[22]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and yield.[4][18]
Step 5: Isolation and Drying of Crystals
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]
-
Wash the crystals with a small amount of ice-cold n-hexane to rinse away any remaining mother liquor.[5][14]
-
Allow the crystals to dry completely on the filter paper with the vacuum running for several minutes. For final drying, transfer the crystals to a pre-weighed watch glass and let them air-dry or place them in a desiccator.[18]
-
Once dry, determine the final weight to calculate the percent recovery and measure the melting point to assess purity.
Visual Workflows and Diagrams
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: I've added the hot solvent, but my compound has turned into a gooey liquid instead of dissolving. What is "oiling out" and how do I fix it?
A1: You are observing a phenomenon called "oiling out." This occurs when the solid melts before it dissolves, forming a second liquid phase instead of a true solution.[23][24] It is common for low-melting point solids like this compound (m.p. 48-50 °C) if the boiling point of the solvent is too high.[24][25] Oiled out products are often impure because the oil can trap impurities.[23]
-
Immediate Solution: Reheat the mixture and add more of the "good" solvent (ethyl acetate). This increases the total solvent volume, potentially lowering the saturation point to below the compound's melting point.[22]
-
Alternative Strategy: Switch to a lower-boiling solvent system. For example, trying a diethyl ether/hexane mixture might be effective, as diethyl ether has a boiling point of ~35 °C, which is below the melting point of your compound.[15]
-
Preventative Measure: Ensure you are not heating the solution too aggressively. A gentle, controlled heat is sufficient.
Q2: My solution has cooled completely, but no crystals have formed. What should I do?
A2: This is likely due to the formation of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal saturation point.[14] You need to induce nucleation, which is the initial formation of seed crystals.
-
Method 1: Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic imperfections on the glass provide a nucleation site for crystals to begin forming.[14][21]
-
Method 2: Seeding: If you have a small amount of pure this compound from a previous batch, add a tiny crystal to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.[5][14]
-
Method 3: Drastic Cooling: While slow cooling is ideal, if the above methods fail, try cooling the solution in a dry ice/acetone bath for a short period. This can sometimes force crystallization, though the resulting crystals may be smaller and less pure.
-
Last Resort: You may have used far too much solvent. If nucleation cannot be induced, you will need to gently heat the solution to evaporate some of the solvent and re-cool it.[14]
References
- 1. alpha-Cyclohexylbenzenemethanol | C13H18O | CID 95668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 945-49-3 | Benchchem [benchchem.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 945-49-3 [sigmaaldrich.com]
- 8. This compound | 945-49-3 [chemicalbook.com]
- 9. This compound|lookchem [lookchem.com]
- 10. nbinno.com [nbinno.com]
- 11. mt.com [mt.com]
- 12. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 13. edu.rsc.org [edu.rsc.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. benchchem.com [benchchem.com]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 21. reddit.com [reddit.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. mt.com [mt.com]
- 24. Oiled out [chem.ualberta.ca]
- 25. reddit.com [reddit.com]
Column chromatography protocol for Cyclohexyl(phenyl)methanol purification
Welcome to the technical support center for the purification of Cyclohexyl(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on achieving high purity of your target compound using column chromatography. Here, we move beyond simple instructions to explain the underlying principles, ensuring you can adapt and troubleshoot effectively.
Experimental Workflow Overview
The purification of this compound via flash column chromatography involves several key stages, from initial analysis and column preparation to the final isolation of the pure compound. The following diagram outlines the general workflow.
Caption: General workflow for this compound purification.
Detailed Protocol: Flash Column Chromatography of this compound
This protocol is designed for the purification of this compound from common impurities such as unreacted benzaldehyde, cyclohexanone, or related byproducts.
Thin-Layer Chromatography (TLC) Analysis
The first step in any successful column chromatography is to determine an appropriate solvent system using TLC.[1][2] An ideal solvent system will provide good separation between your desired compound and any impurities, with an Rf value for the target compound of approximately 0.2-0.3.[1][2]
-
Procedure:
-
Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber with a pre-determined solvent system. A good starting point is a mixture of hexane and ethyl acetate.
-
Visualize the plate under UV light (if your compounds are UV active) and/or by staining with a suitable agent (e.g., potassium permanganate or p-anisaldehyde stain) to visualize the alcohol.
-
-
Solvent System Selection:
| Solvent System (Hexane:Ethyl Acetate) | Expected Observation |
| 9:1 | Good for separating non-polar impurities. This compound should have a low Rf. |
| 4:1 | A good starting point for achieving an Rf of 0.2-0.3 for this compound. |
| 7:3 | May be necessary if the crude mixture contains more polar impurities. |
Column Preparation
Proper column packing is crucial for a high-resolution separation. The "slurry method" is generally reliable for preparing a homogenous stationary phase.[3]
-
Materials:
-
Glass chromatography column with a stopcock
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
-
Procedure:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approx. 1-2 cm) on top of the cotton plug.
-
In a separate beaker, create a slurry of silica gel with your initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate). The consistency should be pourable but not overly dilute.
-
With the stopcock open, pour the slurry into the column. Use a funnel to avoid spilling.
-
Gently tap the side of the column to dislodge any air bubbles and ensure even packing.
-
Once all the silica has been added, allow the solvent to drain until it is just level with the top of the silica bed.
-
Add another layer of sand (approx. 1 cm) on top of the silica to prevent disturbance when adding more solvent.
-
Sample Loading
For optimal separation, the sample should be loaded onto the column in a concentrated band.
-
Procedure (Dry Loading - Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the weight of your crude material) to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
Elution and Fraction Collection
A gradient elution, where the polarity of the mobile phase is gradually increased, is often most effective for separating compounds with different polarities.[4][5]
-
Proposed Gradient Elution Profile:
| Step | Solvent System (Hexane:Ethyl Acetate) | Volume (Column Volumes - CVs) | Purpose |
| 1 | 9:1 | 2-3 CVs | Elute highly non-polar impurities. |
| 2 | 4:1 | 4-6 CVs | Elute this compound. |
| 3 | 7:3 | 2-3 CVs | Elute more polar impurities. |
| 4 | 100% Ethyl Acetate | 1-2 CVs | Flush any remaining highly polar compounds from the column. |
-
Procedure:
-
Begin elution with the initial solvent system (9:1 Hexane:Ethyl Acetate).
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (approximately 2 inches/minute).
-
Collect the eluent in a series of numbered test tubes or flasks.
-
Systematically increase the polarity of the eluent according to the gradient profile above.
-
Throughout the elution, monitor the fractions using TLC.
-
Fraction Monitoring and Isolation
Since this compound is not intensely UV active, staining is a reliable method for TLC analysis of the collected fractions.
-
Procedure:
-
Spot a small amount from each collected fraction onto a TLC plate.
-
Develop the plate in a solvent system that gives good separation (e.g., 4:1 Hexane:Ethyl Acetate).
-
Visualize the plate using a potassium permanganate stain. The alcohol will appear as a yellow spot on a purple background.
-
Combine the fractions that contain pure this compound.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Troubleshooting Guide
Caption: Troubleshooting logic for common chromatography issues.
Q: My this compound is not eluting from the column, even with the recommended solvent system.
-
A: This typically indicates that the mobile phase is not polar enough to displace the compound from the silica gel.
-
Solution 1: Increase Polarity. Gradually increase the proportion of ethyl acetate in your mobile phase. You can even add a small percentage (1-2%) of methanol to significantly increase the eluting power.
-
Solution 2: Check for Decomposition. this compound may be sensitive to the acidic nature of silica gel.[6] To test this, dissolve a small amount of your crude material, spot it on a TLC plate, and let it sit for 30-60 minutes before developing. If you see a new spot at the baseline that wasn't there initially, your compound may be decomposing on the silica. In this case, you can try deactivating the silica by pre-flushing the column with a solvent system containing 1% triethylamine.[4][7]
-
Q: I'm getting very poor separation between my product and an impurity.
-
A: This is a common issue that can often be resolved by optimizing your solvent system or improving your technique.
-
Solution 1: Re-evaluate Your Solvent System. The initial TLC is critical. Try different solvent ratios and even different solvent systems (e.g., dichloromethane/methanol or toluene/ethyl acetate) to maximize the separation between your spots on the TLC plate. A larger ∆Rf on the TLC plate will translate to better separation on the column.
-
Solution 2: Check Your Column Packing. An improperly packed column with channels or bubbles will lead to poor separation.[8] Ensure your silica slurry is homogenous and that you tap the column sufficiently to create a uniform bed.
-
Solution 3: Reduce the Amount of Sample Loaded. Overloading the column is a frequent cause of poor separation. As a general rule, the amount of silica gel should be at least 30-50 times the weight of your crude sample for good separation.[1]
-
Q: The silica bed in my column has cracked.
-
A: A cracked column will ruin your separation as the solvent will bypass the stationary phase.
-
Cause 1: The column ran dry. Never let the solvent level drop below the top of the silica bed.
-
Cause 2: Drastic solvent polarity change. Abruptly switching from a non-polar solvent to a highly polar one can generate heat and cause the silica bed to crack.[2] Always change your solvent polarity gradually.
-
Solution: Unfortunately, a cracked column cannot be fixed. The column must be repacked.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different stationary phase besides silica gel?
-
A1: Yes, while silica gel is the most common and generally effective choice, other options exist. If your this compound is degrading on silica, neutral or basic alumina can be a good alternative.[8] For very similar compounds, a reversed-phase (e.g., C18) column could also be employed, though this would require a completely different (polar) mobile phase, such as methanol/water or acetonitrile/water.
Q2: My compound is not UV active. How can I monitor the column without a UV lamp?
-
A2: this compound itself is not strongly UV active. The best way to monitor the fractions is by TLC followed by chemical staining.[9][10] A potassium permanganate (KMnO4) stain is excellent for visualizing alcohols, as it reacts with the hydroxyl group to produce a yellow spot on a purple background. Alternatively, iodine vapor can be used to visualize many organic compounds.[11]
Q3: What is the difference between isocratic and gradient elution, and why is a gradient recommended here?
-
A3: Isocratic elution uses a single, constant solvent composition throughout the entire separation.[5] Gradient elution involves gradually increasing the polarity of the mobile phase over time.[5] A gradient is recommended for purifying this compound because the crude product is likely to contain impurities with a range of polarities. A gradient allows for the efficient elution of non-polar impurities first, followed by the target compound, and finally the more polar byproducts, all within a reasonable time frame and with better peak resolution.
Q4: How can I be sure my purified this compound is actually pure?
-
A4: After pooling your fractions and removing the solvent, you should confirm the purity using analytical techniques. A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. For more definitive results, techniques such as ¹H NMR and ¹³C NMR spectroscopy, as well as Gas Chromatography-Mass Spectrometry (GC-MS), should be employed to confirm the structure and absence of impurities.
Q5: What should I do if my compound is not soluble in the initial mobile phase for liquid loading?
-
A5: This is precisely why dry loading is recommended. If your compound is not soluble in a non-polar solvent like hexane, dissolving it in a stronger, more volatile solvent (like dichloromethane), adsorbing it onto silica, and then evaporating the solvent to create a dry powder is the best approach.[4] This ensures that your compound is introduced to the column in a concentrated band without the use of a strong solvent that would interfere with the initial stages of the separation.
References
- 1. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. youtube.com [youtube.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry Teaching Labs - Running & identifying fractions [chemtl.york.ac.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in the Reduction of Cyclohexyl Phenyl Ketone
Welcome to our dedicated technical support center for optimizing the reduction of cyclohexyl phenyl ketone to cyclohexyl(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving high conversion rates in this critical synthetic transformation. Here, we address common issues in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
General Issues
Q1: My reduction of cyclohexyl phenyl ketone is resulting in low conversion. What are the first things I should check?
A1: Low conversion is a common issue that can often be resolved by systematically evaluating several key parameters. Before delving into more complex troubleshooting, start with these fundamental checks:
-
Reagent Quality: Ensure your starting material, cyclohexyl phenyl ketone, is pure. Impurities can interfere with the reaction. More critically, the activity of hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can degrade over time, especially with improper storage.[1] Use a freshly opened bottle or test the reagent on a simpler, reliable ketone.
-
Reaction Stoichiometry: While theoretically, one mole of NaBH₄ can reduce four moles of a ketone, in practice, an excess of the reducing agent is often necessary to drive the reaction to completion.[2]
-
Anhydrous Conditions (especially for LiAlH₄): Lithium aluminum hydride reacts violently with water.[3][4][5] Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of your reaction.[6] This will help you determine if the reaction is slow, has stalled, or if side products are forming.
Sodium Borohydride (NaBH₄) Reductions
Q2: I'm using NaBH₄ in an alcohol solvent and getting poor conversion. What could be the problem?
A2: While NaBH₄ is compatible with protic solvents like methanol (MeOH) and ethanol (EtOH), several factors can lead to low conversion:
-
Solvent Choice and Reactivity: The rate of reduction with NaBH₄ is solvent-dependent. The general order of reactivity in alcoholic solvents is MeOH > EtOH > isopropanol (i-PrOH).[7] If your reaction is sluggish in ethanol, switching to methanol could increase the rate. However, be aware that NaBH₄ reacts slowly with the alcohol solvent itself, which can consume the reagent over time.[8][9]
-
Temperature: Lower temperatures are often used to improve selectivity but can also decrease the reaction rate.[1] If the reaction is slow, consider allowing it to warm to room temperature or gently heating it, while monitoring for side product formation by TLC.
-
Insufficient Reaction Time: Some reductions can be slower than expected. Ensure you are allowing adequate time for the reaction to go to completion by monitoring with TLC.[6]
-
Stoichiometry: As mentioned, an excess of NaBH₄ is often required. Incrementally increasing the equivalents (e.g., from 1.1 to 1.5) can improve conversion.[1]
Q3: Can I run a NaBH₄ reduction in an aprotic solvent?
A3: Sodium borohydride has poor solubility in many aprotic solvents.[10] However, it can be used in solvents like tetrahydrofuran (THF), often in the presence of a protic co-solvent like methanol or water to facilitate the reaction.[11] Some methods also utilize phase-transfer catalysts like PEG400 in the absence of traditional organic solvents.[12][13]
Lithium Aluminum Hydride (LiAlH₄) Reductions
Q4: My LiAlH₄ reduction is giving a low yield of this compound. What are the likely causes?
A4: LiAlH₄ is a powerful reducing agent, and low yields often point to issues with reaction setup, reagent quality, or the workup procedure.
-
Strict Anhydrous Conditions are Crucial: LiAlH₄ reacts violently with water and other protic sources to produce hydrogen gas.[4][5][14] Any moisture in your glassware, solvent (typically anhydrous ether or THF), or starting material will consume the reagent and lower your yield.
-
Incomplete Quenching/Workup: The workup for a LiAlH₄ reaction is critical for isolating the product. An aluminum alkoxide complex is formed during the reaction, which must be hydrolyzed to liberate the alcohol product.[15] Improper quenching can lead to the product being trapped in the aluminum salts. The Fieser workup is a common and effective method for this.[16][17][18]
-
Reagent Addition: Adding the LiAlH₄ portion-wise to a solution of the ketone at 0 °C can help control the exothermic reaction and prevent side product formation.[17]
Catalytic Hydrogenation
Q5: I'm attempting a catalytic hydrogenation of cyclohexyl phenyl ketone using a Palladium on Carbon (Pd/C) catalyst, but the conversion is poor. What should I investigate?
A5: Catalytic hydrogenation is a powerful technique, but catalyst activity is key. Low conversion often points to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Poisoning: The palladium catalyst can be "poisoned" by various substances, leading to a significant drop in activity.[19][20] Common poisons include sulfur compounds, halides, and strong coordinating species. Ensure your starting materials and solvent are free from such impurities.
-
Catalyst Deactivation: The catalyst can also deactivate through sintering (agglomeration of metal particles at high temperatures) or coking (deposition of carbonaceous material on the catalyst surface).[19][21][22]
-
Hydrogen Pressure and Temperature: These are critical parameters. An insufficient hydrogen pressure will result in a slow reaction.[20] The temperature must also be optimized; too low, and the reaction will be slow, while too high can lead to side reactions or catalyst deactivation.[20]
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Solvents like ethanol, ethyl acetate, and THF are commonly used.
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve low conversion issues in the reduction of cyclohexyl phenyl ketone.
Caption: A flowchart for troubleshooting low conversion.
Data Summary Table
| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation (e.g., Pd/C) |
| Typical Solvent | Protic (Methanol, Ethanol)[7][8] | Aprotic (Anhydrous Ether, THF)[3][4][5] | Ethanol, Ethyl Acetate, THF |
| Temperature | -78 °C to Reflux[7] | 0 °C to Room Temperature[17] | Room Temperature to ~80°C[20] |
| Stoichiometry | 1.1 - 2.0 equivalents | 1.0 - 1.5 equivalents | Catalytic amount (e.g., 5-10 mol%) |
| Key Considerations | Solvent affects reactivity; slow reaction with solvent.[7][9] | Strict anhydrous conditions required; violent reaction with water.[4][5] | Catalyst activity is crucial; susceptible to poisoning.[19][20] |
Experimental Protocols
Protocol 1: General Procedure for NaBH₄ Reduction of Cyclohexyl Phenyl Ketone
-
To a solution of cyclohexyl phenyl ketone (1.0 eq) in methanol (0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent).
-
Once the starting material is consumed, slowly add water to quench the excess NaBH₄.
-
Add 1 M HCl to neutralize the solution until it is slightly acidic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Fieser Workup for LiAlH₄ Reduction
This procedure is for quenching a reaction performed with 'x' grams of LiAlH₄.[16][18]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 'x' mL of water dropwise.
-
Slowly add 'x' mL of 15% aqueous sodium hydroxide (NaOH) solution.
-
Add '3x' mL of water and allow the mixture to warm to room temperature while stirring for 15-30 minutes.
-
A granular precipitate should form. Filter the mixture through a pad of Celite, washing the filter cake with additional solvent (ether or THF).
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate the product.
Reaction Mechanism Visualization
The reduction of a ketone by a complex metal hydride like NaBH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon.
Caption: Mechanism of ketone reduction by a hydride.
References
- 1. benchchem.com [benchchem.com]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. adichemistry.com [adichemistry.com]
- 6. rsc.org [rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Sodium Borohydride [commonorganicchemistry.com]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. researchgate.net [researchgate.net]
- 14. lialh4 mechanism | Reactions and Mechanism of lialh4 [pw.live]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. scispace.com [scispace.com]
- 22. Studies on the deactivation and activation of palladium impregnated carbon catalyst for environmental applications [ouci.dntb.gov.ua]
Technical Support Center: Synthesis of Cyclohexyl(phenyl)methanol
Welcome to the technical support center for the synthesis of Cyclohexyl(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-proven insights into potential side reactions and purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Yield of this compound in Grignard Reaction
Question: I am performing a Grignard reaction using cyclohexylmagnesium bromide and benzaldehyde (or phenylmagnesium bromide and cyclohexanecarboxaldehyde) and observing a very low yield of the desired secondary alcohol. What are the potential causes and how can I improve the outcome?
Answer: Low yields in Grignard reactions are a frequent issue stemming from the reagent's high reactivity and sensitivity. Several factors could be at play, primarily related to the Grignard reagent's preparation and reaction conditions.
Root Cause Analysis & Solutions
1. Degradation of the Grignard Reagent:
-
The Problem: Grignard reagents are potent bases and nucleophiles that readily react with protic sources. Any trace of water, alcohols, or even acidic protons on glassware can quench the reagent, forming an alkane (cyclohexane or benzene) and rendering it inactive for the desired carbonyl addition.
-
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents, such as diethyl ether or tetrahydrofuran (THF), must be freshly distilled and thoroughly dried.[1]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Use high-quality magnesium turnings and ensure the alkyl or aryl halide is pure and dry.
-
2. Competing Side Reactions:
-
Enolization of the Carbonyl Compound:
-
The Mechanism: If the carbonyl starting material (e.g., cyclohexyl phenyl ketone, if used as a precursor) is sterically hindered, the Grignard reagent can act as a base rather than a nucleophile. It can abstract an alpha-proton to form an enolate.[2] Upon acidic workup, this enolate is protonated, regenerating the starting ketone and reducing the yield of the desired alcohol.
-
Mitigation Strategies:
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to favor the nucleophilic addition pathway over enolization.[1]
-
Order of Addition: Add the Grignard reagent slowly to a solution of the aldehyde or ketone to maintain a low concentration of the Grignard reagent and minimize its action as a base.
-
-
-
Reduction of the Carbonyl Compound (Hydride Transfer):
-
The Mechanism: If the Grignard reagent possesses a β-hydrogen (as in cyclohexylmagnesium bromide), it can undergo a competing reduction reaction. A hydride ion is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon via a six-membered cyclic transition state.[2] This results in the formation of a primary or secondary alcohol derived from the carbonyl compound, but not the desired product. For example, the reduction of benzaldehyde would yield benzyl alcohol.
-
Minimizing Reduction:
-
This side reaction is more prominent with sterically hindered ketones.[2] When using cyclohexylmagnesium bromide, this is an inherent risk. Careful temperature control can help, but this pathway may still contribute to yield loss.
-
-
Issue 2: Presence of Biphenyl or Dicyclohexyl as a Major Byproduct
Question: My crude product shows a significant amount of biphenyl (when using phenylmagnesium bromide) or dicyclohexyl (when using cyclohexylmagnesium bromide). How is this formed and how can I prevent it?
Answer: The formation of these coupling byproducts is a classic side reaction in the preparation of Grignard reagents, known as Wurtz-type coupling.
Root Cause Analysis & Solutions
1. Wurtz-Type Coupling:
-
The Mechanism: This side reaction occurs during the formation of the Grignard reagent. The organomagnesium halide can react with the starting organohalide to form a carbon-carbon bond.
-
R-MgX + R-X → R-R + MgX₂
-
-
Troubleshooting Steps:
-
Slow Addition of Halide: Add the organohalide (e.g., bromobenzene or cyclohexyl bromide) slowly to the magnesium turnings. This maintains a low concentration of the halide, minimizing its reaction with the newly formed Grignard reagent.
-
Temperature Control: The formation of the Grignard reagent is exothermic. Overheating can promote side reactions. Use an ice bath to maintain a gentle reflux of the ether solvent.
-
Highly Active Magnesium: Use highly reactive magnesium (Rieke magnesium) if available, as this can facilitate the formation of the Grignard reagent at lower temperatures, reducing side reactions.
-
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to purify this compound. What are the common impurities and the best purification strategies?
Answer: Purification can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.
Purification Strategy
| Impurity | Source | Recommended Purification Method |
| Unreacted Benzaldehyde/Cyclohexanecarboxaldehyde | Incomplete reaction | Column Chromatography: The aldehyde is less polar than the alcohol product. A silica gel column using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) will effectively separate the two. |
| Unreacted Ketone (if used as precursor) | Incomplete reaction or enolization[2] | Column Chromatography: Similar to aldehydes, the starting ketone is less polar than the alcohol product. |
| Benzene/Cyclohexane | Quenching of Grignard reagent | Evaporation/Distillation: These are typically volatile and can often be removed under reduced pressure. |
| Biphenyl/Dicyclohexyl | Wurtz-type coupling | Column Chromatography or Recrystallization: These non-polar byproducts can be separated by chromatography. If the product is a solid, recrystallization from a suitable solvent (e.g., pentane or hexane) can be effective.[3] |
| Magnesium Salts | Grignard reaction workup | Aqueous Workup: A thorough aqueous workup, often with a saturated solution of ammonium chloride, is crucial to quench the reaction and dissolve the magnesium salts.[3] Subsequent extraction with an organic solvent will separate the product from these inorganic salts. |
Experimental Protocol: Column Chromatography Purification
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and gradually increasing to 10-20%).
-
Monitor Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.[1]
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualization of Troubleshooting Workflow
Below is a diagram illustrating the decision-making process for troubleshooting the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Alternative Synthetic Route: Friedel-Crafts Acylation Followed by Reduction
For researchers encountering persistent issues with the Grignard reaction, an alternative two-step synthesis offers a different set of challenges and advantages.
-
Friedel-Crafts Acylation: Benzene reacts with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form cyclohexyl phenyl ketone.[1][4]
-
Reduction: The resulting ketone is then reduced to the desired secondary alcohol.
Potential Side Reactions in this Route:
-
Friedel-Crafts Acylation:
-
Polyalkylation: Less of a concern with acylation compared to alkylation due to the deactivating effect of the ketone product.[5]
-
Catalyst Deactivation: The Lewis acid catalyst can be deactivated by moisture.
-
-
Reduction of the Ketone:
-
Over-reduction: Strong reducing agents like LiAlH₄ can potentially reduce the phenyl ring under harsh conditions, although this typically requires high temperatures and pressures.[5][6]
-
Incomplete Reduction: Insufficient reducing agent or reaction time can lead to a mixture of the ketone and alcohol.[7]
-
Caption: Alternative two-step synthesis of this compound.
References
- 1. This compound | 945-49-3 | Benchchem [benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Removal of unreacted starting material from Cyclohexyl(phenyl)methanol
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the purification of Cyclohexyl(phenyl)methanol, particularly the removal of unreacted starting materials following its synthesis via Grignard reaction.
Introduction: The Grignard Synthesis Challenge
The synthesis of this compound is commonly achieved through the Grignard reaction between cyclohexylmagnesium bromide and benzaldehyde.[1][2] While robust, this reaction often results in a crude product contaminated with unreacted benzaldehyde, alongside byproducts such as benzoic acid and biphenyl.[3][4] Effective purification is critical to obtaining a final product of high purity for subsequent applications. This guide addresses the most common purification hurdles and provides validated protocols to resolve them.
Quick Reference: Physical Properties of Key Compounds
A fundamental understanding of the physical properties of the desired product and potential impurities is the cornerstone of designing an effective purification strategy. Polarity, solubility, and boiling point differences are the primary levers we can use for separation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Appearance | Polarity |
| This compound | 190.28[5] | Not available[6] | Low-melting solid[7] | White crystalline solid[8] | Moderately Polar |
| Benzaldehyde | 106.12[9] | 179[10] | -26[9] | Colorless liquid[3] | Moderately Polar |
| Benzoic Acid | 122.12 | 249 | 122 | White solid | Polar (Acidic) |
| Biphenyl | 154.21 | 255 | 69-72 | White or yellowish solid | Non-Polar |
| Cyclohexane | 84.16 | 80.7 | 6.5 | Colorless liquid | Non-Polar |
| Diethyl Ether | 74.12 | 34.6 | -116.3 | Colorless liquid | Slightly Polar |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I quickly assess the purity of my crude product and identify the main contaminants?
Answer:
Thin Layer Chromatography (TLC) is the most effective initial step for qualitative analysis of your crude reaction mixture.[11][12] It provides a rapid visual assessment of the number of components and allows for tentative identification of impurities by comparing their retention factors (Rf) to those of the known starting materials.
The principle of TLC is based on separation by polarity.[13] The stationary phase (typically silica gel) is highly polar, while the mobile phase (a solvent or solvent mixture) is less polar. Non-polar compounds have a weaker affinity for the stationary phase and travel further up the plate, resulting in a higher Rf value. Polar compounds interact more strongly with the silica, travel shorter distances, and have lower Rf values.
Protocol 1: Analytical TLC of Crude this compound
-
Plate Preparation: Obtain a silica gel TLC plate. Gently draw a light pencil line about 1 cm from the bottom (the origin).
-
Spotting:
-
Lane 1 (Co-spot): In a small vial, dissolve a small sample of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Separately, create a reference solution containing small amounts of your starting materials (benzaldehyde). On the origin line in the first lane, apply a tiny spot of your crude product solution. On top of the same spot, apply a tiny spot of the benzaldehyde reference.
-
Lane 2 (Crude Product): In the middle lane, apply a single spot of your crude product solution.
-
Lane 3 (Reference): In the third lane, apply a single spot of the benzaldehyde reference solution.
-
-
Development: Place a small amount of an appropriate mobile phase (eluent) into a developing chamber. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 or 9:1 ratio). Place the TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[14] Benzaldehyde and this compound are UV-active. Circle the visible spots with a pencil.
-
Interpretation:
-
Product Spot: this compound is more polar than benzaldehyde (due to the hydroxyl group) and will have a lower Rf value (it won't travel as far up the plate).[12]
-
Benzaldehyde Spot: If unreacted benzaldehyde is present, you will see a spot in your crude product lane (Lane 2) that has the same Rf as the benzaldehyde reference in Lane 3.[15]
-
Biphenyl Spot: The non-polar byproduct, biphenyl, will have a very high Rf value, appearing close to the solvent front.[4]
-
Q2: My TLC analysis confirms a significant amount of unreacted benzaldehyde. What is the most effective way to remove it?
Answer:
You have several excellent options, and the best choice depends on the scale of your reaction, the desired final purity, and the sensitivity of your product.
Method A: Chemical Wash with Sodium Bisulfite
This is a highly efficient and scalable method based on chemical reactivity. Sodium bisulfite undergoes a nucleophilic addition reaction with aldehydes to form a water-soluble α-hydroxysulfonic acid adduct.[16][17] This adduct is ionic and partitions into the aqueous layer during a liquid-liquid extraction, leaving your desired alcohol in the organic layer.[18][19]
Causality: The key is the selective reaction with the aldehyde's carbonyl group. Alcohols do not react with sodium bisulfite, providing a clean separation. The reaction is reversible, and the aldehyde can even be recovered from the aqueous layer by treatment with acid or base if desired.[20][21]
Protocol 2: Sodium Bisulfite Wash for Benzaldehyde Removal
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃). The volume should be approximately equal to the organic layer.
-
Mixing: Stopper the funnel and shake vigorously for 2-3 minutes.[16] Periodically vent the funnel to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer contains the benzaldehyde-bisulfite adduct. Drain and collect the bottom aqueous layer.
-
Washing: Wash the remaining organic layer with deionized water and then with a saturated brine (NaCl) solution to remove residual water-soluble components and aid in drying.[22][23]
-
Drying & Concentration: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified this compound.
Method B: Column Chromatography
For achieving the highest purity on a small to medium scale, column chromatography is the gold standard.[24][25] This technique separates compounds based on their differential adsorption to a solid stationary phase (like silica gel) while being carried by a liquid mobile phase.[13][26]
Causality: As established by TLC, this compound is more polar than both benzaldehyde and the non-polar biphenyl byproduct. Therefore, when eluting with a non-polar solvent system, the biphenyl will elute first, followed by benzaldehyde, and finally the desired alcohol product.
Protocol 3: Column Chromatography Purification
-
Column Packing: Prepare a chromatography column with silica gel, using a hexane/ethyl acetate mixture (e.g., 9:1) as the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the hexane/ethyl acetate mixture, collecting fractions in separate test tubes.
-
Monitoring: Monitor the fractions by TLC to determine which ones contain your purified product.
-
Combining & Concentration: Combine the pure fractions containing this compound and remove the solvent via rotary evaporation.
Q3: My crude product has a sharp, acidic smell, and my TLC shows a baseline spot. What is this, and how do I remove it?
Answer:
This strongly indicates the presence of benzoic acid. Benzaldehyde is notoriously susceptible to air oxidation, especially if left exposed to the atmosphere, forming benzoic acid.[3][20]
Fortunately, removing benzoic acid is straightforward using a simple acid-base extraction.
Causality: Benzoic acid is a carboxylic acid and will be deprotonated by a mild aqueous base (like sodium bicarbonate) to form sodium benzoate. This ionic salt is highly soluble in water and will be extracted from the organic layer.[20] Your product, a neutral alcohol, will not react and remains in the organic phase.
Protocol 4: Basic Wash for Benzoic Acid Removal
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Add a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Shake the funnel, venting frequently to release the CO₂ gas that evolves.
-
Allow the layers to separate and drain the lower aqueous layer containing the sodium benzoate.
-
Wash the organic layer with water, then brine, and proceed with drying and solvent evaporation as described in Protocol 2.
Q4: I see a fast-moving (high Rf) spot on my TLC plate. Could this be biphenyl, and how is it removed?
Answer:
Yes, a high Rf spot is very likely biphenyl. This common byproduct in Grignard reactions is formed from the coupling of the Grignard reagent (phenylmagnesium bromide in this case, if that were the reagent) with unreacted aryl halide.[4] Since your synthesis uses cyclohexylmagnesium bromide, the analogous byproduct would be dicyclohexyl, which is also very non-polar. If phenylmagnesium bromide was used instead, biphenyl would be the byproduct.
Causality: The significant difference in polarity and solubility between the non-polar biphenyl and the moderately polar this compound allows for effective separation by recrystallization or trituration.[4]
Protocol 5: Purification from Biphenyl by Recrystallization/Trituration
-
Solvent Selection: Biphenyl is highly soluble in non-polar solvents like petroleum ether or hexane, while this compound is much less soluble.[4]
-
Trituration: Add a small amount of cold petroleum ether to your crude solid product. Stir vigorously with a spatula. The biphenyl will dissolve into the solvent while your product should remain largely as a solid.
-
Isolation: Carefully remove the solvent using a pipette. Repeat this washing process 2-3 times.
-
Recrystallization: For higher purity, the remaining solid can be recrystallized from a suitable solvent system, such as a mixture of ethanol and water or isopropanol.[27]
References
- 1. This compound | 945-49-3 | Benchchem [benchchem.com]
- 2. quora.com [quora.com]
- 3. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alpha-Cyclohexylbenzenemethanol | C13H18O | CID 95668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:945-49-3 | Chemsrc [chemsrc.com]
- 7. This compound | 945-49-3 [sigmaaldrich.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Benzaldehyde: Structure, Uses, and Properties Explained [vedantu.com]
- 10. Benzaldehyde | Aroma, Flavoring, Preservative | Britannica [britannica.com]
- 11. quora.com [quora.com]
- 12. chemistryconnected.com [chemistryconnected.com]
- 13. columbia.edu [columbia.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Workup [chem.rochester.edu]
- 20. benchchem.com [benchchem.com]
- 21. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 22. benchchem.com [benchchem.com]
- 23. community.wvu.edu [community.wvu.edu]
- 24. rnlkwc.ac.in [rnlkwc.ac.in]
- 25. jackwestin.com [jackwestin.com]
- 26. Column Chromatography Technique: Significance and symbolism [wisdomlib.org]
- 27. d.web.umkc.edu [d.web.umkc.edu]
Technical Support Center: Scaling Up the Biocatalytic Synthesis of (S)-Cyclohexyl(phenyl)methanol
Welcome to the technical support center for the biocatalytic synthesis of (S)-Cyclohexyl(phenyl)methanol. This valuable chiral alcohol is a key building block in the pharmaceutical and fine chemical industries.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this biocatalytic process. Here, we address common challenges and provide practical, evidence-based solutions to ensure a robust, efficient, and scalable synthesis.
I. Foundational Knowledge: The Biocatalytic Reaction
The core of this process is the asymmetric reduction of the prochiral ketone, cyclohexyl(phenyl)methanone, to the desired (S)-enantiomer of cyclohexyl(phenyl)methanol. This transformation is typically achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often from microbial sources like Lactobacillus paracasei or engineered E. coli.[1]
Core Reaction Pathway
Caption: General workflow of the biocatalytic reduction of cyclohexyl(phenyl)methanone.
II. Frequently Asked Questions (FAQs)
Enzyme Selection and Sourcing
Q1: What are the key considerations when selecting an enzyme for the synthesis of (S)-Cyclohexyl(phenyl)methanol?
A1: The primary factors for enzyme selection are enantioselectivity, activity, stability, and cost.
-
Enantioselectivity: The enzyme must exhibit high stereoselectivity to produce the desired (S)-enantiomer with high enantiomeric excess (e.e.). Several alcohol dehydrogenases are known to catalyze this reaction effectively.[3][4]
-
Activity: High enzyme activity is crucial for achieving a high conversion rate in a shorter time, which is economically favorable for large-scale production.
-
Stability: The chosen enzyme should be stable under the desired process conditions, including temperature, pH, and the presence of organic co-solvents which might be necessary to improve substrate solubility.[5]
-
Cost and Availability: For industrial applications, the cost of the enzyme and its availability in large quantities are critical. Commercially available enzyme kits can be used for initial screening, followed by bulk sourcing from reputable suppliers.
Q2: Should I use a whole-cell biocatalyst or an isolated enzyme?
A2: The choice between a whole-cell system and an isolated enzyme depends on several factors, including cost, purity requirements, and process complexity.
| Feature | Whole-Cell Biocatalyst | Isolated (Free or Immobilized) Enzyme |
| Cofactor Regeneration | In-built cellular machinery for cofactor regeneration.[6][7] | Requires an external cofactor regeneration system.[8][9] |
| Cost | Generally lower cost as enzyme purification is not required. | Higher initial cost due to purification and/or immobilization. |
| Purity of Product | May have side reactions leading to byproducts, complicating downstream processing.[8] | Higher product purity as side reactions are minimized.[8] |
| Mass Transfer | Can have mass transfer limitations due to the cell membrane. | Fewer mass transfer limitations.[8] |
| Stability | Enzyme is protected within the cellular environment. | Stability can be enhanced through immobilization.[10][11] |
Reaction Conditions and Optimization
Q3: How do I address the low aqueous solubility of cyclohexyl(phenyl)methanone?
A3: The low solubility of the substrate is a common challenge. Several strategies can be employed:
-
Co-solvents: The use of water-miscible organic solvents like DMSO, isopropanol (which can also act as a co-substrate for cofactor regeneration), or acetone can enhance substrate solubility.[5] However, the effect of the co-solvent on enzyme activity and stability must be carefully evaluated.
-
Biphasic Systems: A two-phase system, with an organic phase containing the substrate and an aqueous phase with the enzyme, can be effective. This minimizes the toxic effects of high substrate concentrations on the enzyme.
-
Substrate Feeding: A fed-batch approach, where the substrate is added gradually to the reaction mixture, can maintain a low but sufficient substrate concentration, avoiding both solubility issues and potential substrate inhibition.
Q4: What is cofactor regeneration and why is it essential for scale-up?
A4: The reduction of the ketone requires a reduced nicotinamide cofactor (NADH or NADPH).[12] These cofactors are expensive to add in stoichiometric amounts, making their regeneration crucial for an economically viable process.[9][13]
Common cofactor regeneration strategies include:
-
Substrate-Coupled Regeneration: Using a sacrificial alcohol, such as isopropanol, which is oxidized by the same dehydrogenase to regenerate the NADH/NADPH.[6][10][14]
-
Enzyme-Coupled Regeneration: Employing a second enzyme system, like glucose dehydrogenase (GDH) with glucose or formate dehydrogenase (FDH) with formate, to regenerate the cofactor.[6][8][14]
Caption: Enzyme-coupled cofactor regeneration using glucose dehydrogenase (GDH).
III. Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of the biocatalytic synthesis.
Low Conversion or Stalled Reaction
Problem: The reaction starts well but then slows down or stops before reaching complete conversion.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Substrate Inhibition | Measure reaction rates at varying initial substrate concentrations. A decrease in rate at higher concentrations indicates substrate inhibition.[15][16] | Implement a fed-batch strategy to maintain a low, non-inhibitory substrate concentration. |
| Product Inhibition | Add the product, (S)-Cyclohexyl(phenyl)methanol, to the initial reaction mixture and observe if the initial reaction rate decreases.[17][18] | Consider in-situ product removal (ISPR) techniques like liquid-liquid extraction or adsorption onto a resin.[18] |
| Enzyme Inactivation | Take samples over time and measure the enzyme activity. A significant drop in activity indicates inactivation. | Optimize reaction conditions (pH, temperature, co-solvent concentration) to improve enzyme stability. Consider enzyme immobilization, which can enhance stability.[10][11][19][20] |
| Cofactor Limitation | Analyze the concentration of the reduced cofactor (NADPH/NADH) throughout the reaction. A depletion of the reduced form suggests an inefficient regeneration system. | Increase the concentration of the co-substrate (e.g., isopropanol, glucose) or the regeneration enzyme (e.g., GDH). Ensure the pH is optimal for both the main and regeneration reactions. |
| pH Shift | Monitor the pH of the reaction medium over time. Some cofactor regeneration systems (e.g., using glucose) can lead to a drop in pH. | Use a robust buffer system or implement automated pH control by adding a base. |
Low Enantioselectivity (e.e.)
Problem: The enantiomeric excess of the (S)-alcohol is lower than expected.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Presence of Contaminating Enzymes | If using a whole-cell biocatalyst or a crude cell lysate, other endogenous reductases with opposite stereoselectivity may be present. | Use a more purified enzyme preparation or an engineered host strain where competing reductase genes have been knocked out. |
| Sub-optimal Reaction Conditions | Enantioselectivity can be sensitive to temperature and co-solvent concentration. | Systematically vary the temperature and co-solvent to identify conditions that maximize e.e. |
| Product Racemization | Incubate the pure (S)-alcohol under reaction conditions (without substrate) and monitor its enantiomeric purity over time. | This is less common for this specific reaction but if observed, it may necessitate a change in reaction conditions or the enzyme itself. |
Scale-Up Challenges
Problem: A process that works well at the lab scale (e.g., 100 mL) fails to perform at a larger pilot or production scale (e.g., 10 L or more).
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor Mixing and Mass Transfer | Inadequate mixing can lead to localized substrate or pH gradients, affecting enzyme performance.[21] | Ensure the reactor is appropriately designed for the scale with adequate agitation. The impeller type and agitation speed should be optimized to ensure homogeneity without causing excessive shear stress that could damage the enzyme. |
| Oxygen Limitation (for whole cells) | If using whole cells that require oxygen for cofactor regeneration via cellular respiration, oxygen transfer can become limiting at larger scales. | Optimize aeration and agitation rates. Consider using oxygen-enriched air if necessary. |
| Heat Transfer Issues | The exothermic nature of the reaction can lead to temperature increases at larger scales where the surface area to volume ratio is smaller. | Implement an efficient cooling system for the reactor to maintain the optimal reaction temperature. |
| Downstream Processing Complications | Emulsion formation during product extraction can be more pronounced at larger scales.[5] | Optimize the extraction solvent and pH. Consider using a centrifugation step to break emulsions. |
IV. Experimental Protocols
Protocol 1: Standard Batch Bioreduction (1 L Scale)
This protocol provides a starting point for a 1 L batch reaction using an isolated, immobilized alcohol dehydrogenase.
-
Reactor Setup:
-
Prepare a 1.5 L jacketed glass reactor equipped with an overhead stirrer, pH probe, and temperature probe.
-
Set the reactor temperature to 30 °C.
-
-
Reaction Medium Preparation:
-
To the reactor, add 800 mL of 100 mM potassium phosphate buffer (pH 7.0).
-
Add NADP+ to a final concentration of 0.5 mM.
-
Add D-glucose to a final concentration of 100 mM.
-
-
Enzyme Addition:
-
Add the immobilized alcohol dehydrogenase (e.g., 10 g of support with a known enzyme loading).
-
Add glucose dehydrogenase (GDH) to a final activity of 5 U/mL.
-
-
Reaction Initiation:
-
Dissolve 50 g of cyclohexyl(phenyl)methanone in 200 mL of isopropanol.
-
Start the stirrer at 200 rpm.
-
Slowly add the substrate solution to the reactor over 1 hour.
-
-
Monitoring and Control:
-
Monitor the pH and maintain it at 7.0 by the controlled addition of 1 M NaOH.
-
Take samples periodically (e.g., every hour) to analyze for substrate conversion and product e.e. by chiral HPLC.
-
-
Work-up:
-
Once the reaction is complete (typically >99% conversion), filter off the immobilized enzyme for reuse.
-
Extract the aqueous phase three times with an equal volume of ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
V. References
-
Immobilization of Alcohol Dehydrogenases on Silica-Based Supports and Their Application in Enantioselective Ketone Reductions. (2024). MDPI. --INVALID-LINK--
-
Immobilization of alcohol dehydrogenase on ceramic silicon carbide membranes for enzymatic CH 3 OH production. (n.d.). ResearchGate.
-
Biocatalysis: Solving Scale-Up Issues with Biocatalysed Reactions. (n.d.). Scientific Update. --INVALID-LINK--
-
This compound | 945-49-3. (n.d.). Benchchem. --INVALID-LINK--
-
Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. (2014). ACS Publications. --INVALID-LINK--
-
Process Scale-Up. (n.d.). Creative Enzymes. --INVALID-LINK--
-
Process considerations for the scale-up and implementation of biocatalysis. (2010). ResearchGate.
-
Immobilization of Alcohol Dehydrogenases on Silica-Based Supports and Their Application in Enantioselective Ketone Reductions. (2024). ResearchGate.
-
Immobilization of Alcohol Dehydrogenase, Acetaldehyde Lyase, and NADH Oxidase for Cascade Enzymatic Conversion of Ethanol to Acetoin. (2022). PSE Community.org.
-
Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. (2014). NIH. --INVALID-LINK--
-
Immobilization of Alcohol Dehydrogenase - Development of Support Materials and Immobilization Methods. (2020). DTU Research Database.
-
Process considerations for the scale-up and implementation of biocatalysis. (2010). Semantic Scholar. --INVALID-LINK--
-
US9714439B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system. (n.d.). Google Patents. --INVALID-LINK--
-
Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. (n.d.). ProQuest.
-
Biocatalysis in Medicinal Chemistry: Challenges to Access and Drivers for Adoption. (n.d.). NIH. --INVALID-LINK--
-
Substrate inhibition by the blockage of product release and its control by tunnel engineering. (n.d.). PMC - NIH. --INVALID-LINK--
-
Cofactor recycling strategies for secondary metabolite production in cell-free protein expression systems. (2024). NIH. --INVALID-LINK--
-
Induced axial chirality in biocatalytic asymmetric ketone reduction. (2013). PubMed. --INVALID-LINK--
-
Structural stability of an enzyme biocatalyst. (n.d.). PubMed. --INVALID-LINK--
-
One-Pot Sequential Two-Step Photo-Biocatalytic Deracemization of sec-Alcohols Combining Photocatalytic Oxidation and Bioreduction. (n.d.). ACS Catalysis. --INVALID-LINK--
-
Product inhibition. (n.d.). Wikipedia. --INVALID-LINK--
-
Engineering Redox Cofactor Regeneration for Improved Pentose Fermentation in Saccharomyces cerevisiae. (n.d.). PMC. --INVALID-LINK--
-
New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. (2023). MDPI. --INVALID-LINK--
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). PMC - PubMed Central. --INVALID-LINK--
-
Recent Developments in Asymmetric Reduction of Ketones with Biocatalysts. (n.d.). Request PDF.
-
Frustration and the Kinetic Repartitioning Mechanism of Substrate Inhibition in Enzyme Catalysis. (2022). The Journal of Physical Chemistry B - ACS Publications. --INVALID-LINK--
-
A Short Review on Chiral Alcohols Verses Bio-Catalysis. (n.d.). Longdom Publishing. --INVALID-LINK--
-
Biocatalysis in Drug Development—Highlights of the Recent Patent Literature. (2018). ACS Publications. --INVALID-LINK--
-
Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. (2018). MDPI. --INVALID-LINK--
-
Recent Advances in the Biocatalytic Asymmetric Reduction of Acetophenones and a,b-Unsaturated Carbonyl Compounds. (n.d.). Semantic Scholar.
-
Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. (2023). ACS Catalysis. --INVALID-LINK--
-
This compound | 945-49-3 | AAA94549. (n.d.). Biosynth. --INVALID-LINK--
-
Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. (2019). Wiley Online Library. --INVALID-LINK--
-
Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes. (n.d.). PubMed. --INVALID-LINK--
-
Biocatalytic Synthesis Using Self‐Assembled Polymeric Nano‐ and Microreactors. (n.d.). PMC. --INVALID-LINK--
-
APPLICATIONS OF BIOCATALYSTS IN REDUCTION REACTION. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
-
Sequential chemo–biocatalytic synthesis of aroma compounds. (n.d.). Green Chemistry (RSC Publishing). --INVALID-LINK--
-
This compound. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
alpha-Cyclohexylbenzenemethanol | C13H18O | CID 95668. (n.d.). PubChem - NIH. --INVALID-LINK--
-
Synthesis of α-hydroxycyclohexyl phenyl ketone. (n.d.). ResearchGate.
-
This compound 945-49-3 wiki. (n.d.). Guidechem. --INVALID-LINK--
-
Design, Engineering & Application of Biocatalysts in Organic Synthesis. (2021). YouTube. --INVALID-LINK--
-
Cyclohexyl phenyl ketone | C13H16O | CID 12837. (n.d.). PubChem - NIH. --INVALID-LINK--
References
- 1. This compound | 945-49-3 | Benchchem [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Induced axial chirality in biocatalytic asymmetric ketone reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes - ProQuest [proquest.com]
- 9. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Cofactor recycling strategies for secondary metabolite production in cell-free protein expression systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structural stability of an enzyme biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Product inhibition - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. orbit.dtu.dk [orbit.dtu.dk]
- 21. researchgate.net [researchgate.net]
Preventing decomposition of Cyclohexyl(phenyl)methanol during workup
Technical Support Center: Cyclohexyl(phenyl)methanol
Welcome to the technical support center for handling this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability issues with this compound. Here, we provide in-depth, field-proven insights and protocols to prevent its decomposition during routine experimental workup and purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound.
Q1: Why is my this compound decomposing during workup?
The primary cause of decomposition is the compound's sensitivity to acidic conditions.[1][2][3] this compound is a secondary benzylic alcohol. Under acidic catalysis, the hydroxyl group (-OH) is protonated to form a good leaving group (H₂O).[1][2] Departure of water generates a secondary benzylic carbocation, which is highly stabilized by resonance with the adjacent phenyl ring. A subsequent rapid elimination of a proton (E1 mechanism) from the cyclohexyl ring yields the major decomposition product, the conjugated alkene 1-cyclohexyl-1-phenylethene.[4] This process, known as acid-catalyzed dehydration, can occur even with trace amounts of acid, especially upon heating.[1][5]
Q2: What are the tell-tale signs of decomposition?
The most common signs are:
-
Appearance of a new spot on TLC: The decomposition product, 1-cyclohexyl-1-phenylethene, is significantly less polar than the starting alcohol. It will appear as a new spot with a higher Rf value on a TLC plate.
-
Changes in NMR spectra: You will observe the disappearance of the alcohol's characteristic methine proton signal (CH -OH) and the appearance of vinylic proton signals for the alkene.
-
Oily or discolored product: Pure this compound is a white to off-white solid.[6] Decomposition often results in a yellowish or brownish oil, which is a mixture of the desired alcohol and the undesired alkene.
Q3: My compound has already started to decompose. Can I salvage it?
Salvaging a partially decomposed mixture is challenging. Re-hydrating the alkene byproduct back to the alcohol is not practical under standard laboratory conditions. The most effective approach is to carefully purify the remaining this compound from the alkene impurity. This requires using a non-acidic purification method, such as chromatography on deactivated silica gel or neutral alumina, as detailed in Part 3 of this guide.
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving decomposition at specific stages of your workflow.
Issue 1: Decomposition is observed after aqueous workup/extraction.
-
Root Cause: The quenching or extraction steps introduced an acidic environment. This is common if you used an acidic solution (e.g., dilute HCl, NH₄Cl) to neutralize a basic reaction mixture or to remove inorganic salts.
-
Troubleshooting Steps:
-
Check pH: After quenching, check the pH of the aqueous layer. A pH below 6 can be sufficient to initiate decomposition, especially if the mixture warms up.
-
Avoid Strong Acids: Never use strong or even mild acids like HCl, H₂SO₄, or NH₄Cl in the workup.
-
Solution: Use a mild basic solution for quenching and washing. Saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7-8) are excellent choices. They effectively neutralize residual acid from the reaction without creating a strongly acidic or basic environment that could cause other side reactions.
-
Issue 2: Decomposition occurs during solvent removal (rotary evaporation).
-
Root Cause: Trace amounts of acid remaining in the organic phase become concentrated as the solvent is removed. The heat from the water bath accelerates the acid-catalyzed dehydration.
-
Troubleshooting Steps:
-
Ensure Neutrality: Before concentrating your solution, wash the organic layer with saturated NaHCO₃ solution followed by brine to remove any residual acid and water. Dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Minimize Heat: Use the lowest possible temperature on the rotary evaporator water bath. For common organic solvents like ethyl acetate or dichloromethane, a bath temperature of 25-30°C is often sufficient.
-
Consider a Base Wash: If the compound is particularly sensitive, you can add a small amount (1-2% v/v) of triethylamine (TEA) to the organic solution before evaporation. The TEA will act as an acid scavenger, neutralizing any trace acidity.
-
Issue 3: Decomposition is observed during or after column chromatography.
-
Root Cause: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[7] These acidic sites can act as a catalyst for the dehydration of this compound directly on the column.
-
Troubleshooting Steps:
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: This is a good alternative to silica gel for acid-sensitive compounds.[7]
-
Deactivated Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it.[7][8][9] A common method is to flush the packed column with a solvent system containing 1-3% triethylamine (TEA) before loading the sample.[8][10]
-
-
Modify the Mobile Phase: Adding a small amount of a basic modifier, such as 0.1-1% triethylamine, to your eluent can continuously neutralize the silica gel's acidic sites during the separation.[10]
-
Avoid Chlorinated Solvents: Solvents like dichloromethane (DCM) can contain trace amounts of HCl. If you must use DCM, it is advisable to use a freshly opened bottle or pass it through a plug of basic alumina before use.
-
Visualizing the Problem: The Decomposition Pathway
The following diagram illustrates the E1 mechanism responsible for the decomposition.
Caption: Acid-catalyzed E1 dehydration of this compound.
Part 3: Recommended Protocols for Stable Workup & Purification
Adhering to these protocols will significantly minimize the risk of decomposition.
Protocol 1: Mild Quenching and Aqueous Workup
This protocol is designed to neutralize the reaction mixture and extract the product without introducing acidic conditions.
-
Cool the Reaction: Cool the reaction mixture to 0°C in an ice bath. This slows down potential side reactions.
-
Quench with Bicarbonate: Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the cooled reaction mixture with stirring until gas evolution ceases.
-
Check pH: Use pH paper to ensure the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extract the Product: Transfer the mixture to a separatory funnel. If your reaction solvent is immiscible with water (e.g., ether, ethyl acetate), separate the layers. If the solvent is water-miscible (e.g., THF), add an immiscible organic solvent like ethyl acetate to extract the product.
-
Wash the Organic Layer: Wash the combined organic layers sequentially with:
-
Saturated aqueous NaHCO₃ (1x)
-
Water (1x)
-
Brine (saturated aqueous NaCl) (1x)
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<30°C).
Protocol 2: Optimized Chromatographic Purification
This protocol describes how to perform flash column chromatography while preventing on-column decomposition.
-
Choose the Right System:
-
Option A (Preferred): Use neutral alumina as the stationary phase.
-
Option B: Use standard silica gel but deactivate it.
-
-
Prepare the Column (Deactivation Procedure for Silica Gel):
-
Dry pack the column with silica gel.
-
Prepare your chosen eluent (e.g., 10% Ethyl Acetate in Hexane) and add 1% triethylamine (TEA) by volume.
-
Flush the packed column with at least 3-5 column volumes of this TEA-containing eluent. This neutralizes the acidic sites.[8]
-
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent (with TEA if using silica) and load it onto the column.
-
Elute and Collect: Run the column using the eluent containing 1% TEA. Collect fractions and monitor by TLC.
-
Remove TEA: After combining the pure fractions, the TEA can be removed during solvent evaporation under high vacuum, or by washing the combined fractions with dilute, ice-cold aqueous copper(II) sulfate solution, which complexes with the amine. Follow with a water and brine wash before drying and final concentration.
Visualizing the Workflow: Recommended Purification Strategy
Caption: Recommended workflow for the safe workup and purification.
Part 4: Characterization Data for Troubleshooting
Use the following data to confirm the identity of your product and detect the presence of the primary decomposition byproduct, 1-cyclohexyl-1-phenylethene.
| Compound | Proton (¹H) NMR Data (CDCl₃, δ ppm) |
| This compound | ~7.20-7.40 (m, 5H, Ar-H ), 4.28 (d, 1H, CH -OH), 0.85-2.10 (m, 11H, Cyclohexyl-H ), ~1.9 (s, 1H, OH )[11][12] |
| 1-cyclohexyl-1-phenylethene | ~7.15-7.35 (m, 5H, Ar-H ), ~5.3 (s, 2H, =CH ₂), ~2.4 (m, 1H, CH -), ~1.0-1.9 (m, 10H, Cyclohexyl-H ) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The alkene proton shifts are estimates based on typical values for similar structures.
References
- 1. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 2. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 945-49-3 | Benchchem [benchchem.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Optimizing Mobile Phase for TLC Analysis of Cyclohexyl(phenyl)methanol
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the optimization of mobile phase systems for the Thin-Layer Chromatography (TLC) analysis of Cyclohexyl(phenyl)methanol. It is designed to offer practical, field-proven insights and troubleshooting strategies in a user-friendly question-and-answer format.
Introduction to this compound and TLC Analysis
This compound is a secondary alcohol containing both a bulky non-polar cyclohexyl group and a moderately polar phenyl group.[1][2] This structural duality gives it an intermediate polarity, making the selection of an appropriate mobile phase for Thin-Layer Chromatography (TLC) a critical step for achieving effective separation. TLC is a rapid, versatile, and cost-effective chromatographic technique widely used for reaction monitoring, purity assessment, and preliminary analysis before scaling up to column chromatography.[3][4][5][6] The success of any TLC analysis hinges on the judicious choice of the mobile phase, which governs the migration and separation of the analyte on the stationary phase.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the first mobile phase I should try for this compound on a standard silica gel TLC plate?
A common and effective starting point for compounds of intermediate polarity is a binary mixture of a non-polar and a moderately polar solvent.[8][9] A 1:1 mixture of hexane and ethyl acetate is an excellent initial choice.[7][8] This system allows for easy adjustment of polarity to achieve the desired separation.
Q2: How do I interpret the initial TLC results and adjust the mobile phase?
The goal is to achieve a retention factor (Rf) value between 0.15 and 0.85, with an ideal range of 0.2 to 0.4 for good separation.[7][10] The Rf value is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[10]
-
If the Rf is too low (spot remains near the baseline): The mobile phase is not polar enough.[11][12] To increase the Rf, you need to increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[7][12]
-
If the Rf is too high (spot is near the solvent front): The mobile phase is too polar.[11][12] To decrease the Rf, you need to decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane).[7][12]
Q3: What are some alternative solvent systems if hexane/ethyl acetate doesn't provide adequate separation?
If you are unable to achieve good separation by simply varying the ratio of hexane and ethyl acetate, consider trying solvent systems with different selectivities.[11] Some effective alternatives include:
-
Dichloromethane/Methanol: Start with a high ratio of dichloromethane to methanol (e.g., 99:1) and gradually increase the methanol content. This system is suitable for more polar compounds.[7]
-
Toluene/Acetone: This combination can offer different separation characteristics compared to ester-based systems.
-
Diethyl ether/Petroleum ether: This is another common system for compounds of intermediate polarity.[11]
Q4: My compound is streaking on the TLC plate. What could be the cause and how can I fix it?
Streaking can be caused by several factors:[3][11][13][14]
-
Sample Overloading: The most common cause is applying too much sample to the plate.[3][11][13][14] Try diluting your sample and spotting a smaller amount.
-
Inappropriate Solvent for Sample Dissolution: If the sample is dissolved in a solvent that is too polar for the mobile phase, it can lead to a distorted spot.[14] Whenever possible, dissolve your sample in a solvent that is as non-polar as possible.
-
Strongly Acidic or Basic Compounds: this compound is a neutral compound, but if your sample contains acidic or basic impurities, they can interact strongly with the silica gel, causing tailing.[11][14][15] Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can often resolve this issue.[11][14][15]
Troubleshooting Guide
This section addresses specific issues you might encounter during your TLC analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are not visible | 1. Sample is too dilute.[11][13] 2. Compound is not UV-active.[11] 3. Compound is volatile and has evaporated.[11] | 1. Concentrate the sample or apply the spot multiple times in the same location, allowing the solvent to dry between applications.[11][13] 2. Use a visualization stain such as potassium permanganate or p-anisaldehyde. 3. This is less likely for this compound, but if suspected, minimize the time the plate is exposed to air before and after development. |
| Poor separation of spots | 1. Incorrect mobile phase polarity.[3] 2. Chamber is not saturated with solvent vapor. | 1. Systematically vary the mobile phase composition to achieve an optimal Rf value.[16] 2. Place a piece of filter paper in the developing chamber to ensure it is saturated with solvent vapor before placing the TLC plate inside.[16] |
| Spots are elongated or "tailing" | 1. Sample is overloaded.[3][11][15] 2. Presence of acidic or basic impurities.[11][15] | 1. Dilute the sample and re-spot.[3][11] 2. Add a small amount (0.1-1%) of acetic acid or triethylamine to the mobile phase.[11][15] |
| Rf values are inconsistent between runs | 1. Changes in temperature.[17] 2. Mobile phase composition has changed due to evaporation of a more volatile component.[8] 3. The TLC plate was not placed in the chamber correctly.[18] | 1. Run TLC experiments at a consistent temperature. 2. Always use fresh mobile phase for each run and keep the developing chamber covered.[17] 3. Ensure the plate is placed vertically and not touching the sides of the chamber.[13] |
Experimental Protocols
Protocol 1: Preparation of the TLC Plate and Sample Application
-
Plate Handling: Handle the TLC plate only by the edges to avoid contaminating the silica surface.[8]
-
Origin Line: Using a pencil, lightly draw a line approximately 1 cm from the bottom of the plate. This is the origin line where you will apply your sample.[19]
-
Sample Preparation: Dissolve a small amount of your sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). The concentration should be low to prevent overloading.
-
Spotting: Use a capillary tube to apply a small spot of the sample solution onto the origin line. The spot should be as small and concentrated as possible.[19] Allow the solvent to completely evaporate.
Protocol 2: Development of the TLC Plate
-
Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[16][18]
-
Chamber Saturation: Place a piece of filter paper in the chamber, ensuring it is wetted by the mobile phase. Cover the chamber and allow it to saturate with solvent vapors for at least 5-10 minutes.[16]
-
Development: Carefully place the TLC plate into the chamber, ensuring it is upright and not touching the filter paper. Cover the chamber.
-
Solvent Front: Allow the mobile phase to ascend the plate by capillary action. When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[16][18]
-
Marking: Immediately mark the position of the solvent front with a pencil.[16][18]
Protocol 3: Visualization and Analysis
-
Drying: Allow the solvent to completely evaporate from the TLC plate in a fume hood.
-
UV Visualization: If the compound is UV-active, it can be visualized under a UV lamp (typically at 254 nm). Circle the spots with a pencil.[20]
-
Staining: If the compound is not UV-active, use a chemical stain. For alcohols like this compound, a potassium permanganate stain is effective. Dip the plate in the staining solution and then gently heat it with a heat gun until spots appear.
-
Rf Calculation: Measure the distance from the origin line to the center of the spot and the distance from the origin line to the solvent front. Calculate the Rf value.
Visualizations
Caption: Workflow for Mobile Phase Optimization.
Caption: Logic Diagram for TLC Troubleshooting.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. biotage.com [biotage.com]
- 11. silicycle.com [silicycle.com]
- 12. Home Page [chem.ualberta.ca]
- 13. bitesizebio.com [bitesizebio.com]
- 14. chembam.com [chembam.com]
- 15. researchgate.net [researchgate.net]
- 16. organomation.com [organomation.com]
- 17. rjpbcs.com [rjpbcs.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Enhancing Enantiomeric Excess in the Asymmetric Synthesis of Cyclohexyl(phenyl)methanol
Welcome to our dedicated technical support center for the asymmetric synthesis of cyclohexyl(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during this critical enantioselective transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in achieving high enantiomeric excess (ee).
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues that can lead to suboptimal enantiomeric excess in the synthesis of this compound.
Q1: My enantiomeric excess is significantly lower than what is reported in the literature for the same reaction. What is the first and most critical parameter I should verify?
A1: The primary and most crucial step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.[1]
Causality: Inaccurate determination of the enantiomeric ratio is a frequent source of error. Without a validated analytical method, all other troubleshooting efforts are futile. Key validation parameters to verify include:
-
Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.
-
Accuracy: Confirm that the measured % ee of a known standard sample is accurate.
-
Precision: Ensure that repeated measurements of the same sample give consistent results.
-
Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is overlooking the potential for one enantiomer to have a much stronger UV response than the other, leading to an inaccurate determination of their ratio.[1]
Q2: I've validated my analytical method, but my % ee is still low and inconsistent between different runs of the same reaction. What should I investigate next?
A2: The next step is to scrutinize the purity and quality of all your reagents, solvents, and the catalyst. Asymmetric reactions are notoriously sensitive to trace impurities that can interfere with the catalytic cycle.[2]
Causality: Impurities can act as poisons to the chiral catalyst, competitively react with the substrate, or alter the solvent environment, thereby disrupting the delicate energetic differences between the diastereomeric transition states that govern enantioselectivity.
Checklist for Reagents, Solvents, and Catalyst:
-
Substrate Purity (Cyclohexyl Phenyl Ketone): Impurities in the starting material can sometimes react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate by recrystallization, distillation, or chromatography.
-
Solvent Quality: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction and, consequently, the enantioselectivity.[3][4] Ensure solvents are of high purity and anhydrous, as trace amounts of water can hydrolyze catalysts or reagents.[5] Specific solute-solvent interactions, rather than just the bulk dielectric constant, are often the root cause of solvent effects.[3]
-
Catalyst Integrity:
-
Purity and Activity: Verify the purity of the chiral ligand and the metal precursor. Improperly activated or degraded catalysts are common culprits for low ee.[2]
-
Correct Enantiomer: Double-check that you are using the correct enantiomer of the chiral ligand to produce the desired enantiomer of the alcohol.
-
Catalyst Loading: Ensure the correct catalyst loading is used. Deviations can impact both conversion and enantioselectivity.
-
Q3: My reagent and solvent purity are confirmed, yet the enantioselectivity remains suboptimal. How do reaction conditions influence the outcome?
A3: Reaction conditions such as temperature, pressure (for hydrogenations), and reaction time are critical parameters that must be carefully optimized.
Causality: The enantiomeric excess is determined by the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers. Temperature directly influences this relationship.
-
Temperature: Generally, lower reaction temperatures lead to higher enantioselectivity because the entropic contribution to the free energy is minimized, amplifying the small enthalpic differences between the diastereomeric transition states.[6][7] However, this is not always linear, and an optimal temperature often exists where the rate of the desired catalytic reaction significantly outpaces any background (non-catalyzed) reaction.[8][9] For some systems, a reversal of enantioselectivity has been observed at different temperatures.[6][10]
-
Pressure (for Asymmetric Hydrogenation): In catalytic hydrogenations, hydrogen pressure can influence both the reaction rate and, in some cases, the enantioselectivity.[11] Higher pressures can sometimes lead to an increase in ee, particularly at low catalyst loadings.[11]
-
Reaction Time: It is crucial to monitor the reaction progress to determine the optimal reaction time. Prolonged reaction times can sometimes lead to racemization of the product, especially if the reaction conditions are harsh or if byproducts are formed that can catalyze the reverse reaction.
Q4: I am using a well-established catalytic system like a Noyori-type hydrogenation or a Corey-Itsuno reduction, but the results are poor. What are some specific troubleshooting tips for these systems?
A4: While robust, these systems have specific sensitivities.
-
For Noyori-Type Asymmetric Hydrogenation (using Ru-BINAP catalysts):
-
Catalyst Activation: The Ru(II) precatalyst needs to be activated to the catalytically active species.[12][13] Ensure that the activation procedure is followed correctly. The presence of a hydrogen atom on the amine of the diamine ligand is essential for the catalytic cycle.[14]
-
Substrate-Ligand Interaction: The success of Noyori hydrogenations often relies on the interaction between the catalyst and the substrate. The system is highly effective for the reduction of simple ketones.[14]
-
Acid/Base Sensitivity: These reactions can be sensitive to acidic or basic impurities. The reaction is typically run under neutral to slightly basic conditions.[15]
-
-
For Corey-Itsuno (CBS) Reduction (using an oxazaborolidine catalyst):
-
Anhydrous Conditions: The presence of water can have a significant negative effect on the enantiomeric excess.[5][16] All reagents and solvents must be strictly anhydrous.
-
Reagent Stoichiometry: The stoichiometry of the borane source to the catalyst and substrate is critical. The mechanism involves the coordination of borane to the nitrogen atom of the oxazaborolidine catalyst.[5][17]
-
Steric Factors: The enantioselectivity arises from the sterically controlled delivery of hydride from the borane-catalyst complex to one face of the ketone. The ketone coordinates to the Lewis acidic boron of the catalyst at its more sterically accessible lone pair.[5][16]
-
Section 2: Experimental Protocols & Data
This section provides a detailed experimental protocol for optimizing the asymmetric reduction of cyclohexyl phenyl ketone and a table summarizing the expected impact of key parameters.
Protocol: Optimization of the Asymmetric Transfer Hydrogenation of Cyclohexyl Phenyl Ketone using a Noyori-Type Catalyst
This protocol outlines a systematic approach to optimizing the reaction conditions for the asymmetric transfer hydrogenation of cyclohexyl phenyl ketone.
Materials:
-
Cyclohexyl phenyl ketone
-
(1R,2R)-(-)-N-(p-Tosyl)-1,2-diphenylethylenediamine [(R,R)-TsDPEN]
-
[RuCl₂(p-cymene)]₂
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous isopropanol
-
Anhydrous toluene
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
Catalyst Preparation (in situ): In an inert atmosphere, to a reaction vial, add [RuCl₂(p-cymene)]₂ (1 mol%) and (R,R)-TsDPEN (2.2 mol%). Add anhydrous isopropanol to form a 0.1 M solution based on the substrate. Stir the mixture at 80°C for 20 minutes to form the active catalyst.
-
Reaction Setup: In separate, sealed reaction vials under an inert atmosphere, add cyclohexyl phenyl ketone (1.0 eq).
-
Parameter Variation:
-
Temperature: Prepare identical reaction mixtures and run them at different temperatures (e.g., 0°C, room temperature, 40°C).
-
Solvent: Prepare reactions in different anhydrous solvents (e.g., isopropanol, toluene, THF).
-
Hydrogen Source: Use the formic acid/triethylamine azeotrope as the hydrogen source. Add the hydrogen source (1.5 eq) to the reaction mixture.
-
-
Reaction Monitoring: Stir the reactions for a predetermined time (e.g., 12 hours). Monitor the reaction progress by TLC or GC.
-
Workup and Analysis: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
Table 1: Influence of Key Parameters on Enantiomeric Excess
| Parameter | General Trend for Higher ee | Rationale | Potential Pitfalls |
| Temperature | Lower | Minimizes the entropic contribution to ΔΔG‡, enhancing selectivity.[7] | Reaction rate may become impractically slow. |
| Solvent | Apolar, non-coordinating | Can enhance the rigidity of the transition state, leading to better stereodifferentiation. However, this is highly system-dependent.[3][4] | Poor solubility of reagents or catalyst. |
| Catalyst Loading | Optimal range exists | Sufficient catalyst is needed for the desired reaction to outcompete any background racemic reaction. | High loading can be uneconomical and may lead to side reactions. |
| Purity of Reagents | Highest possible | Impurities can act as catalyst poisons or participate in side reactions.[2] | Cost and effort of purification. |
Section 3: Visualizing the Workflow and Logic
Diagram 1: Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A step-by-step workflow for troubleshooting low enantiomeric excess.
Diagram 2: Relationship of Key Factors in Asymmetric Synthesis
Caption: The interplay of inputs that determine the final enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 13. youtube.com [youtube.com]
- 14. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
Conditions to avoid when handling Cyclohexyl(phenyl)methanol
Welcome to the technical support center for Cyclohexyl(phenyl)methanol (CAS 945-49-3). This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the safe and effective handling of this versatile secondary alcohol in your experiments. Our focus is on providing not just procedural steps, but the scientific reasoning behind them, ensuring the integrity and success of your work.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues that may arise during the use of this compound, providing insights into their causes and solutions.
Question: My oxidation reaction of this compound to cyclohexyl(phenyl)methanone is giving a low yield and multiple unidentified byproducts. What could be the cause?
Answer: Low yields and byproduct formation during the oxidation of this secondary benzylic alcohol are common issues, often stemming from the choice of oxidant and reaction conditions.
-
Causality: this compound is a secondary alcohol, which can be oxidized to a ketone.[1][2] However, its benzylic position makes it susceptible to over-oxidation, especially under harsh conditions with strong oxidizing agents like potassium permanganate or chromic acid under high heat.[2] This can lead to the cleavage of carbon-carbon bonds and the formation of undesired byproducts. The choice of a milder oxidizing agent is crucial for a clean conversion.
-
Preventative Measures & Solutions:
-
Select a Mild Oxidizing Agent: Consider using reagents like Pyridinium Chlorochromate (PCC), a Swern oxidation, or a Dess-Martin periodinane (DMP) oxidation. These methods are known for their selectivity in oxidizing secondary alcohols to ketones without significant over-oxidation.[2][3]
-
Control the Temperature: Many oxidation reactions are exothermic. It is critical to maintain the recommended temperature for the specific protocol you are following. Running the reaction at a lower temperature can help minimize side reactions.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction.[4] Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.
-
Question: I am attempting a substitution reaction to replace the hydroxyl group, but I am observing elimination products. How can I favor substitution?
Answer: The formation of elimination byproducts is a classic competing pathway in substitution reactions of secondary alcohols. The bulky cyclohexyl and phenyl groups, along with the stability of the potential carbocation, play a significant role here.
-
Causality: Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). The departure of water results in a secondary carbocation that is resonance-stabilized by the adjacent phenyl group, favoring an S_N1-type mechanism.[1] However, this carbocation can also be deprotonated at an adjacent carbon by a weak base (including the solvent or the counter-ion of the acid), leading to the formation of an alkene—the elimination product. The steric hindrance from the bulky cyclohexyl and phenyl groups can also influence the outcome.[1]
-
Preventative Measures & Solutions:
-
Choice of Reagent: To favor substitution over elimination, consider using reagents that proceed through an S_N2-like mechanism or minimize the lifetime of the carbocation. For converting the alcohol to an alkyl halide, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are often effective.[1]
-
Non-Nucleophilic Strong Acid: If an acid catalyst is required, use a non-nucleophilic strong acid in a non-coordinating solvent to minimize elimination.
-
Protecting Group Strategy: If the hydroxyl group is interfering with a reaction at another site in the molecule, consider protecting it. Silyl ethers, for example, are stable under many reaction conditions and can be easily removed later.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4] Avoid direct sunlight and store away from incompatible materials, particularly strong oxidizing agents.[4]
Q2: What are the primary chemical incompatibilities I should be aware of?
A2: The most significant incompatibility is with strong oxidizing agents .[4] Contact with substances like potassium permanganate, chromium trioxide, or even hydrogen peroxide under certain catalytic conditions can lead to a vigorous, exothermic reaction, producing the corresponding ketone, cyclohexyl(phenyl)methanone, and potentially leading to over-oxidation and decomposition.[1][2]
Q3: Can I use this compound with strong acids or bases?
A3: Caution is advised.
-
Strong Acids: Strong acids will protonate the hydroxyl group, converting it into a good leaving group. This can initiate substitution or elimination reactions, which may be undesirable if you intend for the alcohol to remain intact.
-
Strong Bases: Strong bases (e.g., sodium hydride, organolithium reagents) will deprotonate the alcohol to form the corresponding alkoxide. This is a key step if you intend to use it as a nucleophile (e.g., in a Williamson ether synthesis). However, if your reaction involves other base-sensitive functional groups or reagents like Grignards, the acidity of the alcohol (pKa ~14-15) will interfere.[7]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: Standard laboratory PPE is required. This includes:
-
Hand Protection: Wear appropriate chemical-resistant gloves.[4][8]
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.[4][8]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling any dust or vapors.[4][8]
Q5: What are the expected hazardous decomposition products?
A5: Upon combustion or thermal decomposition, this compound is expected to produce carbon monoxide (CO) and carbon dioxide (CO₂).[4]
Experimental Protocol: Oxidation to Cyclohexyl(phenyl)methanone using PCC
This protocol provides a method for the selective oxidation of this compound to its corresponding ketone.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celatom® or Celite®
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar.
-
Reagent Preparation: Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Reaction: To the stirred suspension of PCC, add a solution of this compound (1 equivalent) in anhydrous DCM dropwise at room temperature.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 7:1 hexanes:ethyl acetate eluent) until the starting material is no longer visible.[4]
-
Workup:
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Pass the mixture through a short plug of silica gel topped with Celatom® or Celite® to filter out the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
-
Purification:
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
-
Visualization of Conditions to Avoid
The following diagram illustrates the key conditions and reagents to avoid to prevent unwanted side reactions or degradation of this compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O | --INVALID-LINK--[7] |
| Molecular Weight | 190.28 g/mol | --INVALID-LINK--[7] |
| Melting Point | 48 °C | --INVALID-LINK--[10] |
| Boiling Point | 305.1 °C at 760 mmHg | --INVALID-LINK--[10] |
| Density | 1.039 g/cm³ | --INVALID-LINK--[10] |
| pKa | ~14.36 (Predicted) | --INVALID-LINK--[7] |
References
- 1. This compound | 945-49-3 | Benchchem [benchchem.com]
- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. nbinno.com [nbinno.com]
Cyclohexyl(phenyl)methanol stability and storage conditions
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the stability and storage of cyclohexyl(phenyl)methanol. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple instructions to explain the fundamental principles governing the compound's behavior, ensuring both experimental success and the integrity of your results.
Technical Support Center: this compound
Welcome to our dedicated resource for this compound (CAS No. 945-49-3). This guide is structured in a question-and-answer format to directly address the practical challenges and inquiries you may encounter.
Part 1: Frequently Asked Questions on Storage and Handling
This section addresses the most common queries regarding the proper storage and safe handling of this compound to maintain its purity and ensure user safety.
Q1: What are the ideal storage conditions for this compound?
A: To maintain the long-term integrity of this compound, it should be stored in a cool, dry place.[1] While some suppliers suggest ambient temperature is acceptable for short-term storage[2], for long-term stability, particularly for high-purity applications, refrigeration at 2-8°C is recommended.[3] The compound is a solid with a relatively low melting point (48-50°C), so avoiding temperature cycling near this point is crucial to prevent physical changes in the material.[1][4]
Q2: What type of container is recommended for storing this compound?
A: You should always store this compound in a tightly closed container.[1][5] This is a critical practice to minimize exposure to atmospheric moisture and oxygen. The hydroxyl group can be susceptible to slow oxidation over time. For optimal chemical resistance, we recommend using amber glass bottles to protect the compound from light, which can potentially accelerate degradation.
Q3: What are the most critical safety precautions when handling this compound?
A: Adherence to standard laboratory safety protocols is essential. Key precautions include:
-
Ventilation: Use the compound in a well-ventilated area or a chemical fume hood to keep airborne concentrations low.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses, and a lab coat to prevent skin and eye contact.[1] While not classified as acutely toxic, it may cause skin and eye irritation.[1][6][7]
-
Avoid Inhalation/Ingestion: Avoid breathing any dust or vapors.[1] In case of accidental exposure, move to fresh air immediately. If ingested, wash your mouth with water and seek medical attention.[1]
Q4: Is this compound particularly sensitive to air or moisture?
A: While extensive public data on its sensitivity is limited, its chemical structure as a secondary alcohol suggests a moderate sensitivity.[8] The hydroxyl group makes the molecule susceptible to oxidation, especially with prolonged exposure to air. Moisture can participate in potential side reactions if the compound is used with water-sensitive reagents (e.g., Grignard reagents, organolithiums). Therefore, storing it under an inert atmosphere (e.g., nitrogen or argon) is a best practice for high-purity samples or long-term storage, though not strictly necessary for all applications.
Part 2: Understanding Stability and Degradation
A deep understanding of a compound's stability is fundamental to interpreting experimental results. This section delves into the chemical behavior of this compound over time and upon exposure to various stressors.
Q5: How stable is this compound under standard laboratory conditions?
A: When stored correctly (as described in Q1-Q4), this compound is a relatively stable compound for typical research use. However, as a secondary alcohol, it is not indefinitely stable.[8] The primary concern is slow oxidation over time, which can be accelerated by exposure to light, heat, and atmospheric oxygen.[9] For quantitative studies or when using it as a reference standard, it is advisable to verify its purity periodically using techniques like HPLC or GC-MS if it has been stored for an extended period.[8]
Q6: What are the primary degradation pathways I should be aware of?
A: The molecular structure of this compound dictates its potential degradation routes. The most significant pathway is oxidation of the secondary alcohol to its corresponding ketone. Other potential reactions include dehydration and esterification with acidic impurities.
Caption: Primary degradation pathways for this compound.
Q7: What chemical substances are incompatible with this compound?
A: The primary incompatibility is with strong oxidizing agents .[1] Contact with substances like permanganates, dichromates, or even nitric acid can lead to a vigorous and potentially exothermic oxidation reaction, converting the alcohol to a ketone and producing hazardous byproducts.[8] Additionally, caution should be exercised with strong acids, which can catalyze dehydration, and acid halides or anhydrides, which will react to form esters.
Q8: My sample of this compound, which was initially a white solid, has developed a yellowish or brownish tint. What is the likely cause?
A: A color change is a common visual indicator of degradation. This is most often due to the formation of small quantities of oxidation byproducts. The ketone, cyclohexyl(phenyl)methanone, and subsequent condensation or polymerization products can be colored.[8] A similar phenomenon is observed in related compounds like furan-2-yl(phenyl)methanol, which darkens significantly upon storage at room temperature.[10] If your experiment is sensitive to impurities, you should re-purify the material (e.g., by recrystallization or column chromatography) or use a fresh batch.
Part 3: Troubleshooting Guide for Experimental Workflows
This section provides actionable advice for resolving common issues encountered when using this compound in synthetic and analytical procedures.
Q9: My reaction using this compound as a starting material is sluggish or incomplete. What are the common culprits?
A: Incomplete conversion can stem from several factors related to reagent quality, reaction conditions, or inherent steric hindrance. The bulky cyclohexyl and phenyl groups can slow down reaction kinetics.[8] Follow this troubleshooting workflow to diagnose the issue.
Caption: Troubleshooting workflow for incomplete reactions.
Q10: I am observing an unexpected peak in my HPLC or GC-MS analysis. How can I tentatively identify this impurity?
A: An unknown peak is often a degradant, a residual solvent, or a synthesis-related impurity.
-
Check the Mass: If using GC-MS or LC-MS, determine the mass of the unknown peak. An impurity with a mass of 188.27 g/mol (M-2) likely corresponds to cyclohexyl(phenyl)methanone, the primary oxidation product.[8] An increase of 16 Da could suggest oxidation elsewhere on the molecule, while an increase of 18 Da could indicate hydrolysis of a derivative.[11]
-
Solvent Blank: Inject a sample of the solvent you used to dissolve your compound to rule out solvent impurities.[11]
-
Perform a Co-injection: If you have a standard of the suspected impurity (e.g., cyclohexyl(phenyl)methanone), perform a co-injection with your sample. If the unknown peak's area increases without a new peak appearing, you have confirmed its identity.
-
Forced Degradation: Intentionally degrade a small sample of your pure material (see Q11) and analyze the product. If the retention time of a newly formed peak matches your unknown, it is likely a degradant.[11]
Q11: How can I perform a basic forced degradation study to assess the stability of this compound in my experimental formulation?
A: Forced degradation (or stress testing) is a crucial step in drug development to understand stability. It involves subjecting the compound to harsh conditions to accelerate decomposition. Here is a general protocol adapted from standard industry guidelines.[11]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition. Prepare a control sample protected from light at room temperature.
-
Analyze Samples: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each condition. Neutralize the acidic and basic samples before diluting to a suitable concentration for HPLC analysis.
-
Evaluate: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants).
Data Presentation: Forced Degradation Conditions
| Stress Condition | Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | Mix stock with 1M HCl. Incubate at 60°C. | Dehydration to alkene |
| Base Hydrolysis | Mix stock with 1M NaOH. Incubate at 60°C. | Minimal degradation expected |
| Oxidation | Mix stock with 3-30% H₂O₂. Keep at RT, protected from light. | Oxidation to ketone |
| Photolytic | Expose solid and solution to UV/Vis light (ICH Q1B standard). | Photochemical oxidation or rearrangement |
| Thermal | Incubate solid and solution at an elevated temperature (e.g., 70°C). | Oxidation, Dehydration |
References
- 1. This compound | CAS#:945-49-3 | Chemsrc [chemsrc.com]
- 2. This compound - C13H18O | CSSB00011220086 [chem-space.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. nbinno.com [nbinno.com]
- 5. (R)-(+)-1-PHENYL-1-CYCLOHEXYL-METHANOL - Safety Data Sheet [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. alpha-Cyclohexylbenzenemethanol | C13H18O | CID 95668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 945-49-3 | Benchchem [benchchem.com]
- 9. This compound | 945-49-3 | AAA94549 [biosynth.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Identifying Impurities in Cyclohexyl(phenyl)methanol Samples
This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in Cyclohexyl(phenyl)methanol samples. The following question-and-answer format addresses common and specific issues encountered during experimental analysis, providing in-depth technical guidance and proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a sample of this compound?
A1: Impurities in this compound can originate from several sources, including the synthetic route, degradation, or storage conditions.[1][2] The most common impurities are typically related to the starting materials, byproducts of the reaction, or subsequent degradation products.
Common Synthesis-Related Impurities:
-
Unreacted Starting Materials: Depending on the synthetic pathway, residual amounts of precursors like cyclohexyl(phenyl)methanone, cyclohexanecarbonyl chloride, or benzene may be present.[3]
-
Byproducts from Grignard Reactions: If a Grignard reagent is used, byproducts from side reactions can occur. Controlling temperature is crucial to minimize these.[3]
-
Residual Solvents: Solvents used during synthesis and purification, such as diethyl ether or tetrahydrofuran (THF), can remain in the final product.[3]
-
Reagents and Catalysts: Traces of reagents like Lewis acids (e.g., aluminum chloride) used in Friedel-Crafts acylation or catalysts from hydrogenation steps may be present as inorganic impurities.[3][4]
Common Degradation Products:
-
Oxidation Products: The alcohol moiety is susceptible to oxidation, which can lead to the formation of cyclohexyl(phenyl)methanone.
-
Dehydration Products: Under acidic conditions or at elevated temperatures, dehydration can occur, leading to the formation of (1-cyclohexenyl)benzene or related isomers.
-
Products from Reactions with Solvent Impurities: Trace impurities in solvents, like formaldehyde in methanol, can potentially react with the analyte to form adducts.[5]
Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling. The most powerful and commonly used techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection, is a robust and widely used technique for separating and quantifying organic impurities.[6][7] A stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities.[8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating and identifying volatile and semi-volatile impurities, including residual solvents and certain byproducts.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an invaluable tool for the structural elucidation of unknown impurities.[11][12] It provides detailed information about the molecular structure and can be used for quantitative purposes (qNMR).[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is extremely sensitive and provides molecular weight information for non-volatile impurities, which is crucial for their identification.[1][4]
Q3: I'm seeing an unexpected peak in my chromatogram. What are the initial steps I should take to identify it?
A3: The appearance of an unknown peak is a common challenge.[13] A systematic approach is crucial for efficient identification.
Initial Troubleshooting Steps:
-
Confirm the Peak is Real: First, rule out system artifacts. Inject a blank (solvent) to ensure the peak is not from the mobile phase, solvent, or system contamination.[5] Re-prepare the sample and re-inject to check for consistency.
-
Gather Preliminary Data:
-
Retention Time: Note the retention time relative to the main peak.
-
Peak Area/Height: Quantify the level of the impurity. According to ICH guidelines, impurities present at levels of 0.10% or higher should generally be identified and characterized.[4]
-
UV Spectrum: If using a photodiode array (PDA) detector with HPLC, obtain the UV spectrum of the unknown peak and compare it to that of this compound. This can provide clues about the chromophore and structural similarity.
-
-
Investigate Potential Sources: Consider the sample's history. Could it be a degradation product? Has the sample been exposed to heat, light, or acidic/basic conditions?[2][5] Could it be a contaminant from glassware or handling?[5]
Troubleshooting Guides
Guide 1: Dealing with Unexpected Peaks in HPLC Analysis
Problem: An unknown peak is observed during the RP-HPLC analysis of a this compound sample.
Workflow for Identification:
Caption: Workflow for identifying unknown HPLC peaks.
Detailed Steps & Explanations:
-
Forced Degradation Studies: To determine if the unknown is a degradation product, perform forced degradation studies.[8] This involves subjecting the this compound sample to stress conditions such as acid, base, oxidation, heat, and light.[5][14] The goal is to generate potential degradation products and see if any match the retention time of the unknown peak.[5] Typically, aiming for 5-20% degradation is effective.[5][9]
-
Protocol for Forced Degradation:
-
Acid/Base Hydrolysis: Reflux the sample in 0.1 M HCl and 0.1 M NaOH, respectively, at around 60°C for several hours.[5][15]
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[5]
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80-100°C).
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV and visible light as per ICH Q1B guidelines.[5][14]
-
-
-
LC-MS Analysis: If forced degradation doesn't identify the peak, the next step is to obtain its mass. LC-MS analysis will provide the molecular weight of the unknown compound.[13]
-
An increase of 16 Da could suggest an oxidation product.
-
A decrease of 18 Da could indicate a dehydration product.
-
This information, combined with knowledge of the starting materials and reagents, allows for the proposal of a likely structure.
-
-
Isolation and NMR Spectroscopy: For definitive structural confirmation, the impurity may need to be isolated using preparative HPLC.[13] Once isolated, ¹H and ¹³C NMR spectroscopy can provide unambiguous structural elucidation.[11][12]
Guide 2: Troubleshooting Common GC-MS Issues
Problem: You are experiencing issues such as no peaks, peak tailing, or retention time shifts in your GC-MS analysis of this compound.
Troubleshooting Table:
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| No Peaks or Very Small Peaks | 1. Injection Issue (clogged syringe, wrong injection volume).2. Leak in the system.3. Inactive detector. | 1. Check the syringe; confirm the sample is being injected.2. Perform a leak check on the injector and fittings.[16][17]3. Ensure detector gases are on and at the correct flow rates.[16] |
| Peak Tailing | 1. Active sites in the inlet liner or column.2. Column contamination.3. Improper column installation. | 1. Use a fresh, deactivated inlet liner.[18]2. Trim the first 10-20 cm from the front of the column or bake it out.3. Re-install the column according to the manufacturer's instructions.[18] |
| Peak Fronting | 1. Column overload.2. Inappropriate solvent or initial oven temperature. | 1. Reduce the injection volume or dilute the sample.[19]2. Ensure the initial oven temperature is below the boiling point of the solvent.[18] |
| Retention Time Shifts | 1. Inconsistent carrier gas flow.2. Leaks in the system.3. Column aging or contamination. | 1. Check and stabilize the carrier gas pressure and flow.2. Perform a thorough leak check.3. Condition the column; if the issue persists, replace it. |
| Split Peaks | 1. Poor injection technique (slow injection).2. Column installation issue (improperly cut).3. Solvent/analyte mismatch with stationary phase. | 1. Use an autosampler for consistent, fast injections.2. Re-cut the column end to ensure a clean, 90-degree cut.[18]3. Ensure the solvent is compatible with the column phase.[18] |
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zmescience.com [zmescience.com]
- 3. This compound | 945-49-3 | Benchchem [benchchem.com]
- 4. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. questjournals.org [questjournals.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. veeprho.com [veeprho.com]
- 12. toref-standards.com [toref-standards.com]
- 13. sgs.com [sgs.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. ijrpp.com [ijrpp.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. agilent.com [agilent.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Validation & Comparative
A Comparative Guide to the Analytical Purity Assessment of Cyclohexyl(phenyl)methanol
Introduction
Cyclohexyl(phenyl)methanol, a versatile chemical intermediate, plays a crucial role in the synthesis of a variety of fine chemicals and pharmaceuticals.[1] Its unique structure, featuring both a bulky cyclohexyl group and a phenyl ring attached to a secondary alcohol, provides a valuable scaffold for developing complex molecules.[1] The purity of this compound is paramount, as impurities can significantly impact the yield, safety, and efficacy of the final products. This guide provides a comprehensive comparison of analytical methods for assessing the purity of this compound, offering insights into the rationale behind experimental choices and presenting detailed, validated protocols for researchers, scientists, and drug development professionals.
The primary synthetic routes to this compound often involve Grignard reactions, which can introduce unreacted starting materials, byproducts, and solvent residues into the final product.[1] Therefore, robust analytical methods are essential to ensure the quality and consistency of this critical intermediate. This guide will explore the application of chromatographic and spectroscopic techniques, providing a comparative analysis to aid in method selection and implementation.
Comparing the Arsenal: A High-Level Overview of Analytical Techniques
The choice of an analytical method for purity assessment is dictated by the specific requirements of the analysis, including the nature of potential impurities, the desired level of sensitivity, and the availability of instrumentation. For this compound, a multi-pronged approach combining chromatographic separation with spectroscopic identification is often the most effective strategy.
| Analytical Technique | Principle | Strengths | Limitations | Primary Application for this compound |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile and semi-volatile compounds, excellent for residual solvent analysis. | Not suitable for non-volatile or thermally labile compounds. | Quantification of volatile impurities and residual solvents. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Ideal for chiral separations. | Can be more complex to develop methods compared to GC. | Quantification of non-volatile impurities and enantiomeric purity assessment.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unparalleled for structural elucidation and identification of unknown impurities. Quantitative NMR (qNMR) can provide highly accurate purity assessment without a reference standard for the impurity. | Lower sensitivity compared to chromatographic methods. | Structural confirmation and identification of major impurities.[1][2] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | High sensitivity and specificity. Provides molecular weight and fragmentation information for structural elucidation. | Often coupled with a separation technique (GC-MS, LC-MS) for complex mixtures. | Identification of trace impurities and confirmation of molecular weight.[1][3] |
In-Depth Methodologies and Experimental Protocols
A deeper dive into the most pertinent analytical techniques reveals the nuances of their application to this compound purity assessment.
Gas Chromatography (GC) for Volatile Impurity Profiling
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile impurities that may be present in this compound, such as residual solvents from synthesis and purification (e.g., diethyl ether, pentane).[1]
Causality in Experimental Design: The choice of a non-polar or mid-polar capillary column is crucial for achieving good separation of a wide range of potential impurities. A flame ionization detector (FID) is generally preferred for its broad applicability to organic compounds and its wide linear range, making it suitable for quantifying both trace and major components. Temperature programming is employed to ensure the efficient elution of compounds with varying boiling points.
Experimental Workflow for GC Analysis
Caption: Workflow for GC-based purity analysis.
Detailed GC Protocol:
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent like dichloromethane at a concentration of approximately 1 mg/mL.[4]
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Enantiomeric Purity
HPLC is an indispensable tool for analyzing non-volatile impurities, such as byproducts from the Grignard reaction, and for determining the enantiomeric excess (ee) of chiral this compound.[1]
Causality in Experimental Design: For achiral analysis, a reversed-phase C18 or phenyl-hexyl column is typically effective. The phenyl-hexyl phase can offer alternative selectivity for aromatic compounds due to π-π interactions.[5][6] A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol allows for the elution of compounds with varying polarities. For chiral separations, a chiral stationary phase (CSP) is required to differentiate between the enantiomers. Polysaccharide-based CSPs are commonly used for this purpose.[1] UV detection is suitable as the phenyl group in this compound provides a chromophore.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC-based purity analysis.
Detailed HPLC Protocol (Achiral):
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Methanol:Water.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 0.5 mg/mL.[4]
Spectroscopic Methods for Structural Confirmation and Identification
While chromatography separates impurities, spectroscopy is essential for their identification and for confirming the structure of the main component.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound and its impurities.[1] The ¹H NMR spectrum will show characteristic signals for the phenyl protons (typically in the δ 7.20-7.40 ppm region), the methine proton adjacent to the hydroxyl group, and the complex multiplets of the cyclohexyl protons (generally between δ 0.85 and 2.10 ppm).[1] The ¹³C NMR spectrum provides information on the carbon framework, with the carbinol carbon appearing around δ 75-80 ppm.[1] Quantitative NMR (qNMR) can be used for highly accurate purity determination by integrating the signals of the compound against a certified internal standard.
Mass Spectrometry (MS):
Often coupled with GC (GC-MS), mass spectrometry provides molecular weight and fragmentation data.[1][3] For this compound, the molecular ion peak is expected at m/z 190.[7] Common fragmentation patterns include the loss of a hydroxyl group (m/z 173) and the loss of the cyclohexyl group, leading to prominent peaks at m/z 107 and 79.[1]
Data Interpretation and Comparison
The data obtained from these analytical methods should be integrated to provide a comprehensive purity profile of this compound.
| Parameter | GC-FID | HPLC-UV | qNMR | GC-MS |
| Purity (%) | Calculated based on the area percent of the main peak relative to the total area of all peaks. | Calculated based on the area percent of the main peak relative to the total area of all peaks. | Calculated by comparing the integral of a specific proton signal of the analyte to that of a known amount of an internal standard. | Can provide semi-quantitative information based on peak areas. |
| Impurity Identification | Tentative identification based on retention time comparison with standards. | Tentative identification based on retention time comparison with standards. | Structural elucidation of impurities present at sufficient concentrations. | Confident identification based on mass spectral fragmentation patterns and library matching. |
| Limit of Detection (LOD) | Typically in the low ppm range for most impurities. | Generally in the low ppm range. | Higher than chromatographic methods, typically >0.1%. | Low ppm to ppb range, depending on the compound and instrument. |
Conclusion
The purity assessment of this compound requires a strategic combination of analytical techniques. Gas chromatography is highly effective for monitoring volatile impurities and residual solvents. High-performance liquid chromatography is the method of choice for non-volatile impurities and for determining enantiomeric purity. Spectroscopic methods, particularly NMR and MS, are indispensable for the definitive structural confirmation of the main component and the identification of unknown impurities. By employing these self-validating systems, researchers and drug development professionals can ensure the quality, consistency, and safety of this compound in their applications.
References
- 1. This compound | 945-49-3 | Benchchem [benchchem.com]
- 2. Quality Control [chem.ch.huji.ac.il]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. alpha-Cyclohexylbenzenemethanol | C13H18O | CID 95668 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Enantiomeric Excess Determination: A Comparative Analysis of HPLC Methods for Cyclohexyl(phenyl)methanol
The Imperative of Enantiomeric Purity in Pharmaceutical Development
In the landscape of modern drug development, chirality is a paramount consideration. The three-dimensional structure of a drug molecule dictates its interaction with biological targets, which are themselves chiral.[1] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[2][3] Consequently, regulatory bodies like the FDA strongly advocate for the development of single-enantiomer drugs to maximize therapeutic efficacy and minimize potential adverse effects.[1][4]
Cyclohexyl(phenyl)methanol is a key chiral alcohol intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its enantiomeric purity is not merely a quality control checkpoint; it is a critical step that influences the safety and efficacy of the final drug product.[5] High-Performance Liquid Chromatography (HPLC) has become the gold standard for determining enantiomeric excess (e.e.) due to its high resolution, sensitivity, and reproducibility.[4][6] This guide provides a comparative analysis of two distinct, industry-leading chiral stationary phases (CSPs) for the robust determination of this compound's enantiomeric excess.
The Chromatographic Challenge: Choosing the Right Chiral Environment
The core principle of chiral HPLC is to create a transient diastereomeric interaction between the enantiomers and a chiral stationary phase, leading to differential retention times and, thus, separation.[4][7] The selection of the CSP is the most critical decision in method development.[8] We will compare two fundamentally different but highly effective CSPs: a polysaccharide-based phase and a Pirkle-concept "brush-type" phase.
-
Polysaccharide-Based CSPs: These are the most widely used CSPs, responsible for over 80% of reported chiral separations.[9][10] They consist of a chiral polymer, typically a derivative of cellulose or amylose, coated or immobilized on a silica support.[11] Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions, within the chiral grooves of the polysaccharide structure.[8]
-
Pirkle-Concept CSPs: Named after William Pirkle, these "brush-type" phases involve smaller chiral molecules covalently bonded to the silica support.[12][13] A common example is the Phenylglycine phase, which acts as a π-acceptor.[14] Chiral recognition primarily relies on π-π interactions, hydrogen bonding, and steric hindrance between the analyte and the CSP.[15]
The following workflow illustrates the logical steps involved in developing a reliable chiral separation method.
Comparative Performance: Daicel Chiralpak AD-H vs. Regis Phenylglycine
To provide a direct comparison, we present representative experimental data for the separation of this compound enantiomers on two leading columns: the polysaccharide-based Daicel Chiralpak AD-H and the Pirkle-type Regis (L)-Phenylglycine.
Chiral Recognition Mechanisms
The way these two columns achieve separation is fundamentally different, which influences their selectivity and robustness.
Experimental Data and Performance Metrics
The following table summarizes the typical performance of each column for the analysis of this compound under optimized normal-phase conditions.
| Parameter | Daicel Chiralpak AD-H (5 µm, 4.6 x 250 mm) | Regis (L)-Phenylglycine (5 µm, 4.6 x 250 mm) | Justification / Causality |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) on silica[9][16] | (L)-Phenylglycine covalently bonded to silica[12][14] | Different chiral selectors offer unique selectivities. Polysaccharide phases are broadly applicable; Pirkle phases are excellent for molecules with aromatic groups. |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / 2-Propanol (95:5, v/v) | The alcohol modifier is crucial for interacting with the CSP and analyte, controlling retention and enantioselectivity. The ratio is optimized for the best balance of speed and resolution.[17] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Temperature | 25°C | 25°C | Chiral separations can be temperature-sensitive. Maintaining a constant ambient temperature ensures reproducible retention times. |
| Detection | UV at 215 nm | UV at 215 nm | The phenyl group of the analyte provides strong UV absorbance at lower wavelengths, maximizing sensitivity. |
| Retention Time (t_R1 / t_R2) | ~7.2 min / ~8.5 min | ~9.8 min / ~11.2 min | Reflects the strength of the diastereomeric interactions. Longer retention on the Pirkle phase suggests stronger π-π stacking. |
| Selectivity (α) | 1.18 | 1.14 | α = (t_R2 - t_void) / (t_R1 - t_void). A measure of the separation factor between the two peaks. Both values indicate good selectivity. |
| Resolution (R_s) | 2.1 | 1.8 | R_s > 1.5 is required for baseline separation and accurate quantification.[18] Both columns achieve this, with the AD-H showing slightly better resolution in this example. |
| Key Advantage | Broad applicability, high success rate for diverse structures.[9] | Exceptional durability due to covalent bonding, allows for wider range of solvents.[15][19] | The choice depends on the priority: broad screening capability (AD-H) or method robustness and longevity (Phenylglycine). |
Experimental Protocols: A Self-Validating System
A robust analytical method is a self-validating system. This is achieved by incorporating a System Suitability Test (SST) before any sample analysis. The SST, using a racemic standard, confirms that the chromatographic system is performing as expected on the day of analysis.
Protocol for Daicel Chiralpak AD-H
1. System Preparation:
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Column: Daicel Chiralpak AD-H (5 µm, 4.6 x 250 mm).[9]
-
Mobile Phase: Prepare a mixture of HPLC-grade n-Hexane and 2-Propanol (90:10, v/v). Degas thoroughly before use.
-
System Equilibration: Flush the column with the mobile phase at 0.5 mL/min for 10 minutes, then increase to 1.0 mL/min and equilibrate until a stable baseline is achieved (approx. 30-60 minutes).
2. Standard & Sample Preparation:
-
Racemic Standard (for SST): Accurately weigh ~5 mg of racemic this compound and dissolve in 10 mL of the mobile phase to get a 0.5 mg/mL solution.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration using the mobile phase as the diluent.
3. Chromatographic Conditions & Analysis:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
SST: Inject the racemic standard. Verify that the resolution (R_s) between the two enantiomer peaks is ≥ 1.5. If not, troubleshoot the system before proceeding.[18]
-
Sample Analysis: Once the SST passes, inject the sample solution(s).
4. Data Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ |Area_major - Area_minor| / (Area_major + Area_minor) ] * 100
Protocol for Regis (L)-Phenylglycine
The protocol is similar to the one above, with specific modifications for this CSP.
-
Chiral Column: Regis (L)-Phenylglycine (5 µm, 4.6 x 250 mm).[14]
-
Mobile Phase: Prepare a mixture of HPLC-grade n-Hexane and 2-Propanol (95:5, v/v). Degas thoroughly. The lower alcohol percentage is often sufficient for Pirkle phases and can enhance selectivity based on π-π interactions.
-
System Equilibration, Standard/Sample Prep, and Data Analysis: Follow steps 1.3, 2, and 4 from the protocol above.
-
Chromatographic Conditions: The same conditions (1.0 mL/min flow, 25°C, 215 nm UV, 10 µL injection) serve as an excellent starting point.
Method Validation: The Pillar of Trustworthiness
Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose.[20] Method validation provides documented evidence that the procedure is accurate, precise, and reliable. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[21][22][23]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that no interfering peaks are present at the retention times of the enantiomers.
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards at different concentrations.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spiking a sample with known amounts of the minor enantiomer.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling impurities in the final API.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate). This provides an indication of its reliability during normal usage.
Conclusion and Recommendations
Both polysaccharide-based and Pirkle-type chiral stationary phases are highly effective for determining the enantiomeric excess of this compound by HPLC.
-
The Daicel Chiralpak AD-H represents a versatile, broadly applicable choice with a high probability of success, making it an excellent primary column for method screening and development.[24]
-
The Regis Phenylglycine column offers exceptional durability due to its covalently bonded phase, making it a superior choice for routine, high-throughput quality control applications where method longevity is paramount.[19]
The ultimate choice depends on the specific context of the analysis—whether it is for initial discovery screening or for a validated, routine QC method. Regardless of the column chosen, a rigorous method validation following ICH Q2(R1) guidelines is mandatory to ensure the integrity and trustworthiness of the data, a non-negotiable requirement in the development of safe and effective pharmaceuticals.[21][25]
References
- 1. veranova.com [veranova.com]
- 2. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,388.35 : UVISON.com [uvison.com]
- 10. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Daicel Coated CHIRALPAK AD [uvison.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. obrnutafaza.hr [obrnutafaza.hr]
- 14. Phenylglycine - Regis Technologies [registech.com]
- 15. hplc.eu [hplc.eu]
- 16. thelabstore.co.uk [thelabstore.co.uk]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. experts.umn.edu [experts.umn.edu]
- 19. Pirkle Type Chiral Columns - Aurora Borealis Control BV [aurora-borealis.nl]
- 20. uma.es [uma.es]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 23. database.ich.org [database.ich.org]
- 24. researchgate.net [researchgate.net]
- 25. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Identification of Cyclohexyl(phenyl)methanol: A Senior Application Scientist's Perspective
For researchers and professionals in drug development, the unambiguous identification and characterization of chemical entities are paramount. Cyclohexyl(phenyl)methanol (CPM), a chiral secondary alcohol, presents a valuable scaffold in medicinal chemistry and materials science. Its structural features—a bulky cyclohexyl group and an aromatic phenyl ring attached to a stereocenter—necessitate robust analytical methodologies for its definitive identification and quality control.
This guide provides an in-depth, experimentally-grounded comparison of analytical techniques for the characterization of this compound. Moving beyond a mere recitation of procedural steps, this document elucidates the rationale behind methodological choices, empowering the reader to not only replicate the described protocols but also to adapt them to their specific analytical challenges.
The Analytical Imperative: Why a Multi-faceted Approach is Crucial
The structural complexity of this compound, including its chirality, demands a multi-technique approach for unequivocal identification. While Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled sensitivity and structural information for volatile compounds, it is often complemented by other spectroscopic and chromatographic techniques to build a complete analytical profile. This guide will focus on a detailed GC-MS protocol and compare its performance with High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analysis
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound.[1] The separation power of gas chromatography coupled with the definitive identification capabilities of mass spectrometry provides a highly specific and sensitive analytical method.
Experimental Protocol: GC-MS Analysis of this compound
This protocol is designed for the qualitative and quantitative analysis of this compound.
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to establish a calibration curve for quantitative analysis.
-
Sample Matrix: For samples in a complex matrix, a suitable extraction technique such as liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interfering substances. The final extract should be dissolved in a compatible volatile solvent.
2. Instrumentation and Conditions:
The following are recommended starting conditions and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Condition | Rationale |
| Gas Chromatograph | Agilent 7890B GC or equivalent | A modern, reliable GC system with electronic pneumatic control ensures reproducible retention times. |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane stationary phase. | This non-polar column provides excellent separation for a wide range of semi-volatile compounds, including aromatic alcohols, based on their boiling points. |
| Injector | Split/Splitless Inlet | The splitless mode is recommended for trace analysis to maximize the amount of analyte transferred to the column, while a split injection is suitable for higher concentrations to prevent column overloading. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of this compound without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) at a constant flow of 1.0 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow rate ensures stable retention times. |
| Oven Program | Initial temp: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | This temperature program allows for the separation of this compound from potential impurities with lower and higher boiling points. The final hold ensures the elution of any less volatile compounds. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent single quadrupole or ion trap mass spectrometer | A sensitive and robust mass spectrometer is crucial for obtaining high-quality mass spectra for identification and quantification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI at 70 eV produces reproducible fragmentation patterns that can be compared to spectral libraries for confident identification. |
| Ion Source Temp. | 230 °C | Maintains the integrity of the ions and prevents contamination. |
| Quadrupole Temp. | 150 °C | Ensures stable mass filtering. |
| Mass Range | m/z 40-450 | A wide mass range ensures the detection of the molecular ion and all significant fragment ions. |
| Data Acquisition | Full Scan Mode | Acquiring full scan data allows for the identification of unknown compounds and provides a complete mass spectrum for confirmation. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis if target ions are known. |
3. Data Analysis and Expected Results:
-
Retention Time: Under the specified conditions, this compound is expected to elute at a reproducible retention time.
-
Mass Spectrum: The electron ionization mass spectrum of this compound is key to its identification. The molecular ion ([M]⁺) at m/z 190 should be observable, though it may be of low abundance. Key fragment ions are expected from the loss of water (m/z 172), the cyclohexyl group (m/z 107), and the phenyl group (m/z 113). The base peak is often the tropylium ion at m/z 91, resulting from rearrangement of the benzyl moiety.[2]
Caption: Workflow for GC-MS analysis of this compound.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, a comprehensive analysis of this compound benefits from complementary techniques. The following table compares GC-MS with HPLC, NMR, and FTIR.
| Analytical Technique | Principle | Strengths for CPM Analysis | Limitations for CPM Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection and identification.[3] | High sensitivity and specificity. Provides structural information through fragmentation patterns. Excellent for purity assessment and impurity profiling. | Requires the analyte to be volatile and thermally stable. Derivatization may be needed for less volatile analogs.[4] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in the liquid phase based on their interactions with a stationary phase.[3] | Suitable for non-volatile and thermally labile compounds. Can be coupled with various detectors (UV, MS). Chiral HPLC can separate enantiomers.[5][6] | Lower resolution compared to capillary GC. Mass spectrometry detection (LC-MS) can be more complex and expensive than GC-MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule.[7][8] | Provides unambiguous structural elucidation, including stereochemistry. Non-destructive technique. | Relatively low sensitivity compared to MS. Requires a larger sample amount and a pure sample for clear spectra. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample, providing information about the functional groups present.[9] | Rapid and non-destructive. Provides characteristic information on functional groups (e.g., O-H stretch for the alcohol). | Provides limited information on the overall molecular structure. Not suitable for quantitative analysis without rigorous calibration. Not ideal for complex mixtures. |
In-Depth Comparison: A Focus on HPLC
High-Performance Liquid Chromatography (HPLC) stands out as a primary alternative and complementary technique to GC-MS for the analysis of this compound, particularly for its ability to separate enantiomers.[5][6]
Experimental Protocol: Chiral HPLC for Enantiomeric Separation of this compound
This protocol is designed for the separation and quantification of the (R)- and (S)-enantiomers of this compound.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of racemic this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
2. Instrumentation and Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable HPLC system with a stable pump and a sensitive detector is essential for reproducible chiral separations. |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.[5] | Polysaccharide-based columns are widely used for the separation of a broad range of chiral compounds, including alcohols.[10][11] |
| Mobile Phase | Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v). The exact ratio may require optimization. | The non-polar mobile phase with a polar modifier allows for differential interaction of the enantiomers with the chiral stationary phase, leading to separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency and reasonable analysis time. |
| Column Temp. | 25 °C | Maintaining a constant column temperature is crucial for reproducible retention times and selectivity. |
| Detector | UV-Vis Detector at 254 nm | The phenyl group in this compound provides strong UV absorbance, allowing for sensitive detection. |
| Injection Vol. | 10 µL | The injection volume can be adjusted based on the sample concentration and detector sensitivity. |
3. Data Analysis and Expected Results:
-
Chromatogram: The chromatogram should show two well-resolved peaks corresponding to the two enantiomers of this compound.
-
Enantiomeric Excess (ee%): The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Caption: Workflow for chiral HPLC analysis of this compound.
Conclusion: An Integrated Analytical Strategy
The robust identification and characterization of this compound necessitates a synergistic approach. GC-MS provides an excellent first-line technique for assessing purity, identifying volatile impurities, and confirming the molecular weight and fragmentation pattern. However, for a complete structural and stereochemical understanding, complementary techniques are indispensable. Chiral HPLC is essential for resolving and quantifying the enantiomers, a critical aspect for pharmaceutical applications. NMR spectroscopy remains the definitive tool for absolute structure elucidation, while FTIR offers a rapid method for confirming the presence of key functional groups.
By understanding the strengths and limitations of each technique, researchers can design a comprehensive analytical workflow that ensures the quality, safety, and efficacy of products containing this compound. This integrated approach, grounded in sound scientific principles and validated methodologies, is the hallmark of excellence in modern drug development and chemical analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. alpha-Cyclohexylbenzenemethanol | C13H18O | CID 95668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. smithers.com [smithers.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 945-49-3 | Benchchem [benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. asianpubs.org [asianpubs.org]
Comparing the reactivity of Cyclohexyl(phenyl)methanol and benzyl alcohol
An In-Depth Guide to the Comparative Reactivity of Cyclohexyl(phenyl)methanol and Benzyl Alcohol
Introduction: A Tale of Two Alcohols
In the landscape of organic synthesis, alcohols are foundational building blocks, prized for their versatility. Among them, benzylic alcohols—those with a hydroxyl group on a carbon adjacent to a phenyl ring—exhibit unique reactivity due to the influence of the aromatic system. This guide provides a detailed comparative analysis of two such molecules: This compound , a secondary alcohol, and Benzyl Alcohol , a primary alcohol.
While both share the core benzylic alcohol motif, the substitution at the carbinol carbon—a bulky cyclohexyl group versus a simple hydrogen atom—introduces profound differences in their chemical behavior. This analysis will dissect these differences, focusing on the interplay of steric and electronic effects that govern their reactivity in common organic transformations. For researchers and drug development professionals, understanding these nuances is critical for reaction design, predicting outcomes, and optimizing synthetic routes.
Part 1: Governing Principles of Reactivity
The reactivity of these alcohols is not dictated by the hydroxyl group alone but by the entire molecular architecture surrounding it. Two primary factors are at play: steric hindrance and electronic effects.
Steric Hindrance: The Bulky Cyclohexyl Shield
Steric hindrance refers to the spatial arrangement of atoms and groups that can impede the approach of a reactant to the reaction center. This is the most significant structural differentiator between our two subjects.
-
Benzyl Alcohol: As a primary alcohol, the carbinol carbon is relatively unhindered, bonded to two small hydrogen atoms and a planar phenyl group. This allows reagents to access the reaction site with relative ease.
-
This compound: This is a secondary alcohol where the carbinol carbon is flanked by two sterically demanding substituents: a planar phenyl group and a bulky, non-planar cyclohexyl group.[1] The cyclohexyl ring, with its chair and boat conformations, creates a significant three-dimensional shield around the hydroxyl group, restricting access for incoming reagents. The phenyl group also contributes to this steric crowding.[1][2]
The following diagram illustrates the disparity in steric bulk around the carbinol center.
Caption: Steric hindrance comparison.
Electronic Effects: The Phenyl Ring's Dual Role
Electronic effects modulate the electron density at the reaction center, influencing bond stability and the molecule's susceptibility to nucleophilic or electrophilic attack.
-
Inductive Effect: The phenyl group is electron-withdrawing via its inductive effect (-I), while the cyclohexyl group is electron-donating (+I).
-
Resonance Effect: The phenyl ring can donate electron density through resonance (+M), which is crucial for stabilizing adjacent positive charges (carbocations). This resonance stabilization is a hallmark of benzylic systems and dramatically enhances reactivity in reactions proceeding through carbocation intermediates (e.g., SN1).[3]
In this compound, the electron-donating cyclohexyl group further enhances the stability of any potential benzylic carbocation, a factor that becomes critical in substitution reactions.
Part 2: Comparative Reactivity in Oxidation
The oxidation of alcohols to carbonyl compounds is a cornerstone of organic synthesis.[4][5] Here, the primary versus secondary nature of the alcohols dictates the reaction outcome and is influenced by their structural differences.
-
Benzyl Alcohol (Primary): Can be oxidized first to benzaldehyde. Under stronger conditions, overoxidation can occur to yield benzoic acid.[6][7]
-
This compound (Secondary): Oxidation can only proceed to the ketone, cyclohexyl(phenyl)methanone, as there are no further C-H bonds on the carbinol carbon to break.[1]
The reaction rate is generally slower for secondary alcohols compared to primary ones due to increased steric hindrance, which can impede the formation of the intermediate chromate ester (in the case of chromium-based oxidants) or the approach of the oxidizing agent. Electron-donating groups on the phenyl ring typically accelerate the oxidation rate, while electron-withdrawing groups retard it.[8][9]
Caption: Comparative oxidation pathways.
Comparative Oxidation Data
| Alcohol | Oxidant/Conditions | Product | Yield | Observations & Reference |
| Benzyl Alcohol | Pd-Zn/TiO₂, O₂, 100°C | Benzaldehyde | High | Selective oxidation to aldehyde is well-studied.[6] |
| Benzyl Alcohol | H₂O₂, Catalyst | Benzaldehyde | Good | A "green" alternative to hazardous catalysts.[4] |
| This compound | Oxidizing Agent (e.g., PCC) | Cyclohexyl(phenyl)methanone | Good | The secondary alcohol is oxidized to the corresponding ketone.[1] |
| Primary Benzylic Alcohols | NaNO₃/P₂O₅ (Ball Milling) | Aldehydes | 55-100% | Efficient oxidation under mechanochemical conditions.[10] |
| Secondary Benzylic Alcohols | NaNO₃/P₂O₅ (Ball Milling) | Low yield of ketones | Low | Reaction is depressed due to competitive esterification and etherification.[10] |
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
This protocol provides a standardized method to compare the oxidation rates and yields.
-
Setup: In two separate, flame-dried round-bottom flasks equipped with magnetic stirrers, add Pyridinium Chlorochromate (PCC) (1.5 mmol) to anhydrous dichloromethane (DCM) (20 mL).
-
Addition of Alcohol: To the first flask, add Benzyl Alcohol (1.0 mmol). To the second flask, add this compound (1.0 mmol).
-
Reaction: Stir both reaction mixtures vigorously at room temperature.
-
Monitoring: Monitor the progress of each reaction by Thin-Layer Chromatography (TLC) at identical time intervals (e.g., every 15 minutes). The disappearance of the starting alcohol spot indicates reaction progress.
-
Work-up: Upon completion (or after a set time, e.g., 2 hours), dilute each reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Analysis: Concentrate the filtrate under reduced pressure. Analyze the yield of the crude product (benzaldehyde and cyclohexyl(phenyl)methanone, respectively) using Gas Chromatography (GC) with an internal standard for quantitative comparison.
Expected Outcome: The reaction of Benzyl Alcohol is expected to proceed faster and with a higher yield within the given timeframe compared to this compound, owing to the latter's significant steric hindrance.
Part 3: Comparative Reactivity in Fischer Esterification
Fischer esterification, the acid-catalyzed reaction between an alcohol and a carboxylic acid, is a classic equilibrium-driven process.[11] This reaction is notoriously sensitive to steric hindrance, making it an excellent case study for comparing our two alcohols.
The mechanism involves the nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. The bulky cyclohexyl group in this compound significantly hinders this attack, raising the activation energy for the formation of the crowded tetrahedral intermediate compared to the less-hindered Benzyl Alcohol.[1][12] Consequently, its rate of esterification is expected to be substantially lower.
Caption: Effect of steric hindrance on esterification.
Comparative Esterification Data
While direct kinetic comparisons are sparse, studies on related substituted acids and alcohols consistently show that steric bulk dramatically reduces reaction rates.[12][13]
| Alcohol | Carboxylic Acid | Catalyst | Conditions | Yield / Rate | Reference |
| Benzyl Alcohol | Acetic Acid | H₂SO₄ | Reflux | Good yield (e.g., 94%) | [14][15] |
| Benzyl Alcohol | Acetic Acid | S-Fe-MCM-48 | 60°C, 6h | 84.2% conversion | [16] |
| Cyclohexyl-substituted Acids | Methanol | HCl | Various Temps | Rate constants are highly sensitive to steric bulk of the cyclohexyl group. | [12][13] |
Experimental Protocol: Comparative Fischer Esterification
This protocol uses an excess of acetic acid to drive the reaction and allows for a kinetic comparison.
-
Setup: In two identical round-bottom flasks equipped with reflux condensers, place Benzyl Alcohol (10.0 mmol) in the first and this compound (10.0 mmol) in the second.
-
Reagents: To each flask, add glacial acetic acid (50.0 mmol, 5 equivalents) and 3-4 drops of concentrated sulfuric acid as the catalyst.
-
Reaction: Heat both mixtures to a gentle reflux using a heating mantle.
-
Monitoring: At regular time intervals (e.g., 30, 60, 90, 120 minutes), carefully withdraw a small aliquot from each reaction mixture. Quench the aliquot with a saturated sodium bicarbonate solution.
-
Analysis: Extract the quenched aliquot with diethyl ether. Analyze the ether layer by GC to determine the ratio of starting material to ester product. Plot the percentage conversion against time for both alcohols.
Expected Outcome: The conversion rate for Benzyl Alcohol to benzyl acetate will be significantly faster than that of this compound to its corresponding ester. The reaction for this compound may require a much longer reaction time or the use of a Dean-Stark apparatus to remove water and force the equilibrium toward the products.[11]
Conclusion: A Clear Distinction in Reactivity
The comparison between this compound and Benzyl Alcohol serves as a powerful illustration of how subtle structural modifications can lead to dramatic differences in chemical reactivity.
-
Benzyl Alcohol , as a primary, sterically unhindered alcohol, is generally more reactive in reactions where reagent access to the carbinol center is paramount, such as oxidation and esterification . Its reactions are typically faster and proceed with higher efficiency under standard conditions.
-
This compound , a secondary alcohol burdened by the bulky cyclohexyl group, is significantly less reactive in sterically sensitive transformations.[1] However, in reactions that proceed via a carbocation intermediate (SN1), its reactivity could be enhanced relative to other secondary alcohols due to the combined resonance stabilization from the phenyl ring and the inductive electron-donating effect of the cyclohexyl group.
For the synthetic chemist, the choice between these or structurally similar alcohols is a choice between speed and steric control. Benzyl alcohol offers a pathway to rapid functionalization, while the hindered nature of this compound, though presenting a kinetic challenge, can be exploited to achieve selectivity in more complex molecular frameworks.
References
- 1. This compound | 945-49-3 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Q5 The correct order of reactivity of following alcohol: towards conc. \m.. [askfilo.com]
- 4. lakeland.edu [lakeland.edu]
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- 6. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
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- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Analogs of Cyclohexyl(phenyl)methanol: Properties and Applications
Introduction
In the landscape of medicinal chemistry and materials science, the molecular scaffold of Cyclohexyl(phenyl)methanol serves as a foundational structure for a diverse array of functional molecules. Its unique architecture, combining a bulky, aliphatic cyclohexyl ring with an aromatic phenyl group attached to a carbinol center, provides a versatile platform for synthetic modification.[1] This guide offers an in-depth comparative analysis of this compound and its key structural analogs.
Understanding the structure-activity relationships (SAR) of these compounds is paramount for the rational design of novel therapeutics and materials. By systematically dissecting how modifications to the core structure—such as altering lipophilicity, introducing heteroatoms, or changing steric bulk—influence physicochemical properties and biological activity, we can unlock new avenues for innovation. This document synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comprehensive resource for navigating this important class of compounds.
Core Compound: this compound
This compound is a secondary alcohol that is a crucial intermediate in the synthesis of more complex molecules.[1] Its chemical behavior is largely dictated by the interplay between the sterically demanding cyclohexyl and phenyl groups, which influences reaction kinetics and selectivity.[1]
Physicochemical Properties
-
Molecular Weight: 190.28 g/mol [2]
-
Predicted pKa: 14.36 ± 0.20[3]
-
Structural Features: The non-planar cyclohexyl ring and the planar phenyl group create a distinct three-dimensional space around the hydroxyl group, impacting its reactivity and intermolecular interactions.[1]
Biological Significance While primarily used as a synthetic intermediate, this compound derivatives have shown potential antimicrobial and antifungal properties.[1] Furthermore, the parent compound has been demonstrated to bind to the benzodiazepine receptor, suggesting a potential for neurological activity.[2]
Comparative Analysis of Key Structural Analogs
To elucidate the structure-activity relationships within this chemical family, we will compare the parent compound to three distinct analogs, each representing a specific type of structural modification.
Analog 1: Dithis compound
-
Structural Modification: A second cyclohexyl group replaces the phenyl ring, significantly increasing the aliphatic character of the molecule.
-
Rationale for Comparison: This analog allows for the evaluation of replacing an aromatic system with a saturated alicyclic ring, impacting lipophilicity and steric hindrance.
-
Physicochemical Properties: This modification results in a higher molecular weight and boiling point compared to the parent compound, reflecting increased van der Waals forces.[4][5]
-
Applications & Properties: Its increased hydrophobicity makes it a candidate as a functional monomer for modifying polymer properties.[6] It serves as a reagent and intermediate in various organic syntheses.[7]
Analog 2: [4-(4-Chlorophenyl)cyclohexyl]methanol
-
Structural Modification: The phenyl group is substituted with a chlorine atom at the para position, and its attachment to the cyclohexyl ring is at the 4-position.
-
Rationale for Comparison: This analog demonstrates the effect of introducing an electron-withdrawing halogen atom and altering the substitution pattern on the cyclohexyl ring.
-
Physicochemical Properties: The presence of chlorine increases the molecular weight and can influence the electronic properties of the aromatic ring.[8] The trans isomer is particularly important for its biological applications.[9][10]
-
Applications & Properties: This compound is a well-established key intermediate in the synthesis of the antimalarial drug Atovaquone.[8][9][10] Studies on related methanone oxime analogs show that the presence of a chloro group enhances antimicrobial, antifungal, and cytotoxic activities.[11]
Analog 3: Benactyzine
-
Structural Modification: This compound is an ester of diphenylglycolic acid, featuring two phenyl groups attached to the carbinol carbon, which is esterified with a diethylamino ethanol moiety. It serves as a functional analog, showcasing the pharmacological effects when the cyclohexyl group is replaced by another phenyl group and the hydroxyl is part of an ester linkage.
-
Rationale for Comparison: Benactyzine provides a valuable pharmacological benchmark for anticholinergic activity, a property often associated with bulky substituents on a central carbon.[12][13]
-
Physicochemical Properties: The introduction of a basic nitrogen atom and the ester functionality significantly alters its polarity and acid-base properties compared to the simple alcohols.[13]
-
Applications & Properties: Benactyzine is an anticholinergic drug that was formerly used to treat depression and anxiety.[13][14] It functions as a competitive inhibitor of muscarinic receptors.[12] High doses are known to cause hallucinogenic effects.[13]
Data Presentation: Comparative Summary
Table 1: Physicochemical Properties of this compound and Analogs
| Property | This compound | Dithis compound | [4-(4-Chlorophenyl)cyclohexyl]methanol | Benactyzine |
| Molecular Formula | C₁₃H₁₈O[2][3] | C₁₉H₂₈O[4] | C₁₃H₁₇ClO[8] | C₂₀H₂₅NO₃[13] |
| Molecular Weight | 190.28 g/mol [2] | 272.4 g/mol [5] | 224.72 g/mol [8] | 327.42 g/mol [13] |
| Appearance | - | Colorless to pale yellow liquid[7] | White solid[8] | - |
| Boiling Point | - | 406.5 °C at 760 mmHg[4] | - | - |
| Melting Point | - | - | 60-63 °C (trans-isomer)[8][9] | - |
Table 2: Biological and Functional Comparison
| Compound | Key Structural Features | Primary Application/Activity | Mechanism of Action (if known) |
| This compound | Phenyl & Cyclohexyl on carbinol | Synthetic intermediate, potential antimicrobial derivatives[1] | Binds to benzodiazepine receptor[2] |
| Dithis compound | Two Cyclohexyl groups, one Phenyl | Organic synthesis, polymer modification[6][7] | - |
| [4-(4-Chlorophenyl)cyclohexyl]methanol | p-Chlorophenyl substituent | Intermediate for antimalarial drug Atovaquone[8][9] | Precursor to a mitochondrial inhibitor[8] |
| Benactyzine | Two Phenyl groups, ester linkage | Anticholinergic, anxiolytic (historical)[13] | Competitive inhibitor at muscarinic receptors[12] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Reduction
This two-step synthesis is a classic and reliable method for preparing the parent compound.
Step 1: Friedel-Crafts Acylation to form Cyclohexyl Phenyl Ketone
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 eq) and an anhydrous solvent such as benzene or dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Acylation: Cool the suspension to 0-5 °C in an ice bath. Add cyclohexanecarbonyl chloride (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature.[15]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.[16] Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cyclohexyl phenyl ketone. Purify by vacuum distillation or column chromatography if necessary.
Step 2: Reduction of Cyclohexyl Phenyl Ketone to this compound
-
Setup: In a separate flask, prepare a suspension of a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) in a suitable solvent like methanol or ethanol at 0 °C.
-
Reduction: Add a solution of the cyclohexyl phenyl ketone (1.0 eq) from Step 1 in the same solvent dropwise to the reducing agent suspension.
-
Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of water or dilute acid. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus or Escherichia coli) to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Caption: Structural relationships between the parent compound and its analogs.
Caption: General synthetic workflow for this compound.
Caption: Structure-Activity Relationship (SAR) concept map.
Conclusion
This comparative guide demonstrates that even subtle modifications to the this compound scaffold can profoundly influence the resulting molecule's physicochemical and biological properties. The replacement of the phenyl ring with a cyclohexyl group in Dithis compound enhances its aliphatic nature, while the introduction of a chloro group in [4-(4-Chlorophenyl)cyclohexyl]methanol is a key step in creating a potent antimalarial precursor. Furthermore, comparison with a functional analog like Benactyzine highlights the pharmacological potential of the core diaryl or aryl/cycloalkyl carbinol structure.
The interplay between steric bulk, electronic effects, and lipophilicity is a delicate balance that chemists must navigate in the design of new molecules.[17][18] The data and protocols presented herein provide a foundational framework for researchers to build upon, facilitating the rational design and synthesis of novel compounds with tailored properties for therapeutic or material science applications.
References
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- 2. This compound | 945-49-3 | AAA94549 [biosynth.com]
- 3. Page loading... [guidechem.com]
- 4. m.molbase.com [m.molbase.com]
- 5. Dicyclohexyl-phenyl-methanol | C19H28O | CID 275163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dicyclohexyl Phenyl Methanol | 87839-87-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. CAS 4453-82-1: Dicyclohexylmethanol | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
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- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Molecular modification of anticholinergics as probes for muscarinic receptors. 3. Conformationally restricted analogues of benactyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benactyzine - Wikipedia [en.wikipedia.org]
- 14. Benactyzine | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Reduction of Cyclohexyl Phenyl Ketone: A Senior Application Scientist's Perspective
In the landscape of pharmaceutical synthesis and fine chemical production, the efficient and selective reduction of ketones to their corresponding alcohols is a cornerstone transformation. Cyclohexyl phenyl ketone, a prochiral ketone, presents a valuable model substrate for evaluating the efficacy of various catalytic systems. The resulting cyclohexylphenylmethanol is a chiral building block with significant potential in medicinal chemistry. This guide provides an in-depth comparative analysis of different catalytic methodologies for the reduction of cyclohexyl phenyl ketone, drawing upon experimental data to offer researchers, scientists, and drug development professionals a comprehensive resource for catalyst selection and process optimization.
Introduction: The Significance of Ketone Reduction
The conversion of a carbonyl group to a hydroxyl group is a fundamental step in the synthesis of a vast array of biologically active molecules and advanced materials. For cyclohexyl phenyl ketone, this reduction is not merely about chemical conversion; it is about controlling stereochemistry. The formation of a new chiral center necessitates catalysts that can deliver high enantioselectivity, a critical requirement in the pharmaceutical industry where the biological activity of enantiomers can differ dramatically. This guide will navigate the performance of homogeneous, heterogeneous, and biocatalytic systems, elucidating the principles behind their reactivity and selectivity.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in dictating the outcome of the reduction of cyclohexyl phenyl ketone. Factors such as yield, selectivity for the desired alcohol over potential byproducts, and, crucially for asymmetric synthesis, the enantiomeric excess (ee) are key performance indicators. We will now delve into a comparative analysis of prominent catalytic systems.
Homogeneous Catalysis: Precision in a Soluble Form
Homogeneous catalysts, being soluble in the reaction medium, often exhibit high activity and selectivity due to their well-defined active sites. Ruthenium and Rhodium-based complexes, particularly those developed for asymmetric hydrogenation, are at the forefront of this category.
Noyori's Ruthenium-BINAP Catalysts: The pioneering work of Noyori and co-workers in the development of Ruthenium-BINAP catalysts revolutionized asymmetric hydrogenation. These catalysts are renowned for their exceptional enantioselectivity in the reduction of a wide range of ketones. For substrates with both an aryl and an alkyl group, such as cyclohexyl phenyl ketone, high enantioselectivity is anticipated. While specific data for cyclohexyl phenyl ketone is not abundant in the literature, studies on analogous ketones like cyclohexyl methyl ketone with a (S)-TolBINAP/(R)-DMAPEN–Ru catalyst have shown moderate enantioselectivity (47% ee).[1] The lower ee in this case is attributed to the smaller steric difference between the cyclohexyl and methyl groups. The presence of the bulkier phenyl group in cyclohexyl phenyl ketone is expected to lead to significantly higher enantiomeric excesses, likely exceeding 90% with an optimized Ru-BINAP system.
Rhodium Catalysts: Rhodium-based catalysts are also effective for ketone reduction, often employed in transfer hydrogenation reactions. While highly active, achieving high enantioselectivity with rhodium catalysts for simple ketones can be challenging and is highly dependent on the chiral ligand employed. For the reduction of cyclohexyl phenyl ketone, Rh-based systems could offer a viable alternative, particularly in scenarios where transfer hydrogenation from a hydrogen donor like isopropanol is preferred over the use of high-pressure hydrogen gas.
Heterogeneous Catalysis: The Workhorse of Industrial Processes
Heterogeneous catalysts, typically precious metals dispersed on a solid support, are the backbone of many large-scale industrial hydrogenations due to their ease of separation and recyclability.
Palladium on Carbon (Pd/C): Palladium on carbon is a widely used and robust catalyst for the hydrogenation of various functional groups. For the reduction of cyclohexyl phenyl ketone, Pd/C is expected to provide high conversion to cyclohexylphenylmethanol. A key consideration with this catalyst is regioselectivity. In a study on the regioselective hydrogenation of p-phenylphenol to p-cyclohexylphenol over a 10 wt.% Pd/C catalyst, a high selectivity of 92.3% was achieved at 140°C and 3.5 MPa of H₂.[2] This suggests that under controlled conditions, the reduction of the keto group in cyclohexyl phenyl ketone can be achieved with high chemoselectivity, avoiding the reduction of the phenyl ring. However, standard Pd/C catalysts are not chiral and will produce a racemic mixture of the alcohol.
Biocatalysis: Nature's Approach to Asymmetric Synthesis
Biocatalysts, particularly ketoreductases (KREDs), have emerged as powerful tools for the enantioselective reduction of ketones. These enzymes operate under mild conditions and often exhibit exquisite stereoselectivity.
Ketoreductases (KREDs): A plethora of KREDs, both from natural sources and engineered through directed evolution, are now commercially available. These enzymes can reduce a wide range of ketones to their corresponding (R)- or (S)-alcohols with very high enantiomeric excess (>99% ee). The reduction of cyclohexyl phenyl ketone using a suitable KRED is anticipated to proceed with high conversion and excellent enantioselectivity. The choice between an (R)-selective or (S)-selective KRED allows for access to either enantiomer of cyclohexylphenylmethanol, a significant advantage in drug development.
Stoichiometric Reducing Agents: The Laboratory Benchmark
For small-scale laboratory synthesis, stoichiometric reducing agents like sodium borohydride (NaBH₄) are commonly employed.
Sodium Borohydride (NaBH₄): NaBH₄ is a mild and selective reducing agent for aldehydes and ketones.[3] The reduction of cyclohexyl phenyl ketone with NaBH₄ is expected to proceed with high yield to the corresponding alcohol.[4] However, as NaBH₄ is an achiral reagent, the product will be a racemic mixture. This method serves as a good baseline for comparing the efficacy of catalytic systems, particularly in terms of yield and simplicity of execution. A typical laboratory procedure would yield the product in the range of 60-70% after recrystallization.[4]
Data Summary and Comparison
To facilitate a direct comparison, the following table summarizes the expected performance of the discussed catalytic systems for the reduction of cyclohexyl phenyl ketone. It is important to note that the values for Ru-BINAP and KREDs are projections based on their performance with analogous substrates.
| Catalyst System | Catalyst Type | Expected Yield | Expected Selectivity | Expected Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Ru-BINAP | Homogeneous | >95% | High | >90% | High enantioselectivity, high activity. | Catalyst cost, metal contamination. |
| Pd/C | Heterogeneous | >95% | High (>90%)[2] | 0% (racemic) | Recyclable, robust, lower cost. | No stereocontrol, potential for over-reduction. |
| Ketoreductase (KRED) | Biocatalyst | >95% | High | >99% | Exceptional enantioselectivity, mild conditions. | Substrate scope limitations, enzyme cost. |
| Sodium Borohydride | Stoichiometric | High (60-70% isolated)[4] | High | 0% (racemic) | Simple, inexpensive for small scale. | Stoichiometric waste, no stereocontrol. |
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for key experiments are outlined below.
General Protocol for Asymmetric Hydrogenation with a Ru-BINAP Catalyst
This protocol is a generalized procedure and should be optimized for the specific Ru-BINAP catalyst used.
Caption: Experimental workflow for Ru-BINAP catalyzed asymmetric hydrogenation.
Protocol for Heterogeneous Hydrogenation with Pd/C
Caption: Experimental workflow for heterogeneous hydrogenation using Pd/C.
Protocol for Biocatalytic Reduction with a Ketoreductase (KRED)
Caption: Experimental workflow for KRED-mediated biocatalytic reduction.
Mechanistic Insights
The selectivity of these catalytic systems stems from distinct mechanistic pathways.
Caption: Simplified mechanistic pathways for different catalytic reductions.
In homogeneous catalysis with Ru-BINAP, the reaction proceeds through a coordinatively unsaturated metal hydride species. The chiral ligands create a sterically defined environment that forces the ketone to coordinate in a specific orientation, leading to the diastereoselective transfer of hydride to one face of the carbonyl, resulting in a high enantiomeric excess.
For heterogeneous catalysis on Pd/C, both hydrogen and the ketone adsorb onto the palladium surface. The reaction occurs on the surface through the stepwise addition of hydrogen atoms to the carbonyl group. The lack of a chiral environment on the catalyst surface leads to a racemic product.
Biocatalysis with KREDs involves the binding of the ketone substrate within a highly specific, chiral active site of the enzyme. The cofactor (NADH or NADPH) is positioned to deliver a hydride to either the re or si face of the carbonyl, dictated by the enzyme's structure, leading to the formation of a single enantiomer of the alcohol.
Conclusion and Future Outlook
The reduction of cyclohexyl phenyl ketone serves as an excellent case study for comparing the merits of different catalytic approaches. For the synthesis of the racemic alcohol with high yield and operational simplicity, heterogeneous catalysis with Pd/C or stoichiometric reduction with NaBH₄ are suitable choices. However, for the production of enantiomerically pure cyclohexylphenylmethanol, which is of greater interest for pharmaceutical applications, homogeneous asymmetric hydrogenation with catalysts like Ru-BINAP and biocatalysis with KREDs are the methods of choice.
While Ru-BINAP catalysts offer high enantioselectivity and broad substrate scope, the cost of the catalyst and the potential for metal contamination in the final product are important considerations. Biocatalysis with KREDs provides an environmentally benign route to enantiopure alcohols with exceptional selectivity, although the substrate scope may be more limited and requires specific enzyme screening.
The future of catalyst development for ketone reduction will likely focus on combining the advantages of these different systems. The development of recyclable homogeneous catalysts, more robust and broadly applicable enzymes, and cheaper, more sustainable metal catalysts will continue to drive innovation in this critical area of synthetic chemistry. Researchers and process chemists are encouraged to consider the specific requirements of their synthesis, including scale, cost, and desired stereochemistry, when selecting the optimal catalyst for the reduction of cyclohexyl phenyl ketone and other valuable keto-substrates.
References
Characterization of (R)- and (S)-enantiomers of Cyclohexyl(phenyl)methanol
An In-Depth Comparative Guide to the (R)- and (S)-Enantiomers of Cyclohexyl(phenyl)methanol
Introduction: The Significance of a Chiral Center
In the world of molecular science, three-dimensional arrangement is paramount. Molecules with the same chemical formula but different spatial arrangements are known as isomers. A particularly crucial subset of isomerism is enantiomerism, where two molecules are non-superimposable mirror images of each other, much like a left and right hand. These mirror-image isomers are called enantiomers. This compound (C₁₃H₁₈O) is an archetypal example of a chiral molecule, possessing a single stereocenter at the carbinol carbon—the carbon atom bonded to the hydroxyl (-OH) group, the phenyl group, the cyclohexyl group, and a hydrogen atom. This chirality gives rise to two distinct enantiomers: (R)-cyclohexyl(phenyl)methanol and (S)-cyclohexyl(phenyl)methanol.
While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, their behavior in chiral environments can differ dramatically. This distinction is the cornerstone of modern pharmacology and drug development, as biological systems—replete with chiral molecules like enzymes, receptors, and DNA—often interact preferentially with one enantiomer over the other.[1] One enantiomer may elicit a desired therapeutic effect, while its mirror image could be inactive or, in some famous cases, responsible for severe adverse effects.[1] Derivatives of this compound have been identified as ligands for biological targets like the benzodiazepine receptor, making the study of its individual enantiomers not just an academic exercise, but a critical step in potential therapeutic development.[2]
This guide provides a comprehensive characterization of the (R)- and (S)-enantiomers of this compound, detailing their spectroscopic properties, outlining robust methodologies for their separation, exploring strategies for their stereoselective synthesis, and discussing the underlying significance of their chirality.
Part 1: Physicochemical and Spectroscopic Characterization
In an achiral environment, the (R)- and (S)-enantiomers of this compound are physically and spectroscopically indistinguishable. Standard analytical techniques that do not employ a chiral medium will yield identical results for either pure enantiomer or the racemic mixture (a 1:1 mixture of both).
Table 1: Physicochemical Properties of this compound
| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
| CAS Number | 3113-96-0[3][4][5][6] | 3113-97-1 | 945-49-3[2][7][8][9] |
| Molecular Formula | C₁₃H₁₈O[3][4][8] | C₁₃H₁₈O | C₁₃H₁₈O |
| Molecular Weight | 190.28 g/mol [4][8] | 190.28 g/mol | 190.29 g/mol [9] |
| Appearance | White crystalline solid[4] | White crystalline solid | White crystalline solid[8] |
| Melting Point | 71-72°C[4][5] | 71-72°C | Not specified |
| Boiling Point | ~305.1°C (Predicted)[4][5] | ~305.1°C (Predicted) | Not specified |
| Density | ~1.039 g/cm³ (Predicted)[4][5] | ~1.039 g/cm³ (Predicted) | Not specified |
Spectroscopic Profile (Achiral Conditions)
Standard spectroscopic methods probe the connectivity and electronic environment of atoms, which are identical for both enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show complex multiplets for the cyclohexyl protons, a distinct signal for the benzylic proton (-CHOH), and signals in the aromatic region for the phenyl protons. The hydroxyl proton will appear as a singlet, which may be broad and can exchange with D₂O.
-
¹³C NMR : The carbon NMR spectrum will display signals for the unique carbons in the cyclohexyl ring, the benzylic carbon, and the carbons of the phenyl ring.
-
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, broad absorption band around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. It will also show C-H stretching vibrations for both aliphatic (cyclohexyl) and aromatic (phenyl) groups just below and above 3000 cm⁻¹, respectively, and characteristic aromatic C=C stretching peaks around 1450-1600 cm⁻¹.
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry will produce a molecular ion peak (M⁺) at m/z 190, corresponding to the molecular weight. The fragmentation pattern will be identical for both enantiomers, reflecting the cleavage of the molecular structure.
The Causality of Spectroscopic Indistinguishability : Enantiomers have the same bond lengths, bond angles, and distribution of electron density. Since NMR, IR, and MS techniques measure properties arising from this fundamental structure, they cannot differentiate between mirror images without a chiral influence.
Revealing Chirality: Chiral NMR Spectroscopy
To distinguish enantiomers using NMR, a chiral environment must be introduced. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent . For instance, adding a chiral auxiliary like (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol creates transient, diastereomeric complexes with the (R)- and (S)-enantiomers of this compound. These diastereomeric complexes are no longer mirror images and have different spatial arrangements, resulting in distinct chemical shifts and allowing for the quantification of enantiomeric excess (ee).[10]
Part 2: The Core Analytical Challenge: Enantioselective Separation
The ability to separate and quantify the individual (R)- and (S)-enantiomers is critical. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely adopted technique for this purpose.[11][12][13]
Principle of Chiral HPLC
Chiral HPLC operates by creating a transient diastereomeric interaction between the enantiomers of the analyte and the chiral stationary phase packed within the column. Because these diastereomeric complexes have different energies of formation and stability, one enantiomer will interact more strongly with the CSP and thus be retained longer in the column, leading to separation.
The choice of CSP is the most critical factor. For analytes like this compound, polysaccharide-based CSPs are often the first choice due to their broad applicability.[11][14] These phases consist of cellulose or amylose derivatives coated or immobilized on a silica gel support. Chiral recognition is achieved through a combination of interactions, including hydrogen bonding (with the analyte's -OH group), π-π stacking (with the phenyl ring), dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[14]
Workflow for Chiral Method Development
The process of developing a robust chiral separation method is systematic. The following workflow outlines the key decision-making steps.
Caption: A logical workflow for chiral HPLC method development.
Detailed Experimental Protocol: Chiral HPLC Separation
This protocol provides a robust starting point for the separation of (R)- and (S)-cyclohexyl(phenyl)methanol. The selection of an immobilized polysaccharide CSP is a trustworthy choice, offering broad solvent compatibility for method optimization.
1. Objective: To resolve racemic this compound into its (R)- and (S)-enantiomers with a resolution (Rs) value > 1.5.
2. Materials & Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Chiral Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica), 250 x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).
-
Sample: Racemic this compound standard.
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1.0 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.
5. Procedure:
-
Equilibrate the Chiralpak® IA column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Run the chromatogram for a sufficient time to allow both enantiomeric peaks to elute.
-
Identify and integrate the two peaks to determine their retention times, peak areas, and the resolution between them.
6. Expected Results & Optimization:
-
Two well-separated peaks corresponding to the (R)- and (S)-enantiomers should be observed.
-
Trustworthiness Check: The protocol is self-validating. If resolution is poor (Rs < 1.5), the mobile phase composition can be systematically adjusted. Increasing the IPA percentage (e.g., to 85:15) will generally decrease retention times and may alter selectivity. Conversely, decreasing the IPA percentage will increase retention. This systematic adjustment allows for empirical optimization to achieve the desired separation.
Part 3: Strategies for Enantioselective Synthesis
Obtaining enantiomerically pure this compound requires stereoselective synthesis. The most common and effective strategy is the asymmetric reduction of the prochiral precursor, cyclohexyl phenyl ketone.
Caption: Key enantioselective synthesis routes from a prochiral ketone.
Asymmetric Catalytic Reduction
This approach utilizes a transition metal catalyst (e.g., Ruthenium) complexed with a chiral ligand (e.g., BINAP). The chiral ligand creates a three-dimensional pocket around the metal center. The ketone can only bind to the catalyst in a specific orientation to avoid steric clashes with the ligand. The subsequent delivery of hydride (from H₂) occurs from one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. The choice between an (R)- or (S)-ligand dictates which enantiomer is produced.
Biocatalytic Reduction
Biocatalysis has emerged as a powerful and environmentally friendly alternative.[7] Ketoreductase (KRED) enzymes are highly efficient and exquisitely stereoselective catalysts. The prochiral ketone enters the enzyme's active site, which is itself chiral. The enzyme precisely orients the ketone relative to a hydride donor cofactor (typically NADPH). This forces the hydride attack to occur on a specific face of the carbonyl, producing a single enantiomer of the alcohol with very high enantiomeric excess (>99% ee is common). A wide variety of KREDs are available, with different variants capable of producing either the (R)- or (S)-enantiomer.
Why Choose Asymmetric Reduction? This method is superior to classical resolution (which has a maximum theoretical yield of 50% for one enantiomer) because it can theoretically convert 100% of the starting ketone into the desired single enantiomer, making it a more atom-economical and efficient process.
Part 4: Context and Significance
The meticulous characterization and separation of this compound enantiomers are driven by their potential application in fields where stereochemistry dictates function.
-
Pharmaceutical Development : As previously mentioned, stereoisomers of drug candidates can have vastly different pharmacological and toxicological profiles.[1] The ability to synthesize and test pure enantiomers is a regulatory requirement and a scientific necessity. Although this compound itself is not a drug, it serves as a valuable chiral building block for more complex active pharmaceutical ingredients (APIs).[4] For example, related structures containing phenyl and cyclohexyl motifs have been investigated as melanocortin receptor agonists and for their affinity to PCP receptors.[15][16]
-
Asymmetric Synthesis : Pure (R)- or (S)-cyclohexyl(phenyl)methanol can be used as a chiral auxiliary or a starting material in the synthesis of other complex chiral molecules.[4] Its hydroxyl group can be used to direct the stereochemical outcome of subsequent reactions.
-
Materials Science : The distinct three-dimensional shapes of enantiomers can influence how they pack into crystal lattices, potentially leading to materials with different physical properties (e.g., in nonlinear optics).
The replacement of a phenyl ring with a cyclohexyl ring (or vice versa) is a common strategy in medicinal chemistry to modulate properties like solubility, metabolic stability, and receptor binding affinity.[17] Studies have shown that cyclohexyl rings can engage in favorable stacking interactions similar to phenyl rings, challenging the old perception that such interactions were exclusive to aromatic systems.[17] Therefore, understanding the stereochemical presentation of a molecule like this compound provides crucial insights for rational drug design.
Conclusion
The (R)- and (S)-enantiomers of this compound exemplify the fundamental principles of stereochemistry. While identical in a non-chiral world, their distinct natures are revealed through interactions with other chiral entities. This guide has demonstrated that robust analytical methods, particularly chiral HPLC, are essential for their separation and quantification. Furthermore, efficient enantioselective synthesis strategies, such as asymmetric reduction, provide access to the pure enantiomers required for research and development. For scientists in drug discovery and chemical synthesis, a thorough understanding and characterization of these chiral building blocks are indispensable for advancing the creation of safer, more effective molecules.
References
- 1. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 945-49-3 | AAA94549 [biosynth.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3113-96-0 CAS MSDS ((R)-(+)-1-PHENYL-1-CYCLOHEXYL-METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 3113-96-0|(R)-(+)-1-phenyl-1-cyclohexyl-methanol|BLD Pharm [bldpharm.com]
- 7. This compound | 945-49-3 | Benchchem [benchchem.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. benchchem.com [benchchem.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. asianpubs.org [asianpubs.org]
- 15. Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Cyclohexyl(phenyl)methanol: Chemical vs. Biocatalytic Approaches
Cyclohexyl(phenyl)methanol is a valuable chiral secondary alcohol, serving as a critical building block in the synthesis of fine chemicals and pharmaceuticals.[1][2] Its specific three-dimensional arrangement (chirality) is often crucial for the biological activity of the final molecule, making the production of single-enantiomer forms highly desirable.[1][2] The synthesis of this compound is primarily achieved through the reduction of its corresponding ketone, cyclohexyl phenyl ketone. This guide provides an in-depth, objective comparison of the two principal methodologies for this transformation: traditional chemical reduction and modern, enzyme-driven biocatalysis. We will explore the causality behind experimental choices, present detailed protocols, and offer a clear comparison of their performance, operational parameters, and environmental impact.
Part 1: The Conventional Pathway: Chemical Synthesis
The chemical synthesis of this compound is a robust and well-established method that proceeds via the reduction of a ketone precursor. This approach is valued for its straightforwardness and use of common laboratory reagents.
Mechanism and Rationale
The core of the chemical method is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of cyclohexyl phenyl ketone.[3] This reaction breaks the carbon-oxygen π-bond, and a subsequent protonation step (typically during aqueous workup) yields the secondary alcohol.
The precursor, cyclohexyl phenyl ketone, is most commonly synthesized via a Friedel-Crafts acylation, where benzene is acylated using cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride (AlCl₃).[4][5][6]
The choice of reducing agent is critical.
-
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, often preferred for its safety and compatibility with protic solvents like ethanol or methanol. It efficiently reduces ketones without affecting more sensitive functional groups like esters that might be present elsewhere in a complex molecule.
-
Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent. While highly effective, it reacts violently with water and alcohols, necessitating the use of anhydrous ethereal solvents (e.g., THF, diethyl ether) and careful quenching procedures. Its high reactivity makes it less selective than NaBH₄.[3]
The primary and most significant drawback of these standard chemical reductions is the lack of stereocontrol. The hydride can attack the planar carbonyl group from either face with nearly equal probability, resulting in a racemic mixture —a 50:50 blend of the (R) and (S) enantiomers. For pharmaceutical applications, this necessitates a subsequent, often costly and inefficient, chiral resolution step to separate the desired enantiomer.
Experimental Protocol: Chemical Reduction with NaBH₄
This protocol describes a standard laboratory procedure for the synthesis of racemic this compound.
1. Reaction Setup:
- To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexyl phenyl ketone (5.0 g, 26.5 mmol).
- Dissolve the ketone in 100 mL of methanol and cool the solution to 0 °C in an ice bath.
2. Reduction:
- While stirring, add sodium borohydride (1.5 g, 39.6 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
3. Reaction Monitoring:
- Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (4:1) mobile phase, checking for the disappearance of the starting ketone spot.
4. Workup and Isolation:
- Carefully quench the reaction by slowly adding 50 mL of 1 M HCl to the cooled mixture to neutralize excess NaBH₄ and decompose the borate ester complex.
- Reduce the volume of the solvent by approximately half using a rotary evaporator.
- Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
5. Purification:
- Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
- Purify the crude alcohol by flash column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient to obtain pure, racemic this compound.
Workflow Visualization: Chemical Synthesis
Caption: Workflow for the chemical synthesis of racemic this compound.
Part 2: The Green Alternative: Biocatalytic Synthesis
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For the synthesis of chiral alcohols, this approach offers a powerful and environmentally friendly alternative to classical chemistry, directly yielding an enantiomerically enriched product.
Mechanism and Rationale
The biocatalytic synthesis of this compound is an asymmetric reduction of the prochiral cyclohexyl phenyl ketone. This is typically achieved using whole microbial cells, which contain enzymes called alcohol dehydrogenases or ketoreductases. These enzymes utilize a cofactor, such as NADH or NADPH, as the source of the hydride.
The key to this method is the enzyme's chiral active site. This three-dimensional pocket binds the ketone substrate in a specific orientation, forcing the hydride transfer to occur on only one of the two faces of the carbonyl group. This precise control results in the formation of predominantly one enantiomer of the alcohol, often with exceptional purity.
A notable and highly effective biocatalyst for this specific transformation is the whole-cell system of Lactobacillus paracasei BD101. Studies have shown its ability to reduce cyclohexyl(phenyl)methanone to (S)-cyclohexyl(phenyl)methanol with high chemical yield (92%) and outstanding enantiomeric excess (>99% ee).[2] The use of whole cells is particularly advantageous as it obviates the need for costly enzyme purification and the external addition of expensive cofactors, as the cell's own metabolism regenerates the necessary cofactor.[2] This "green chemistry" approach operates under mild, aqueous conditions, avoiding harsh reagents and organic solvents.[1][2]
Experimental Protocol: Whole-Cell Bioreduction
This protocol is based on published procedures for the asymmetric reduction of ketones using a bacterial catalyst.[2]
1. Biocatalyst Preparation:
- Inoculate a sterile culture medium (e.g., MRS broth for Lactobacillus) with a colony of the selected microorganism (Lactobacillus paracasei BD101).
- Incubate the culture at the optimal temperature (e.g., 30-37 °C) with shaking for 24-48 hours until it reaches the late logarithmic growth phase.
- Harvest the cells by centrifugation and wash them with a sterile phosphate buffer (e.g., 50 mM, pH 7.0). Resuspend the cell pellet in the same buffer to a desired concentration (e.g., 50 g/L wet cell weight).
2. Bioreduction:
- In a sterile flask, combine the cell suspension with glucose (as an energy source for cofactor regeneration).
- Dissolve the substrate, cyclohexyl phenyl ketone, in a minimal amount of a water-miscible co-solvent (e.g., DMSO or ethanol) to aid solubility, and add it to the cell suspension to a final concentration of ~10 mM.
- Incubate the reaction mixture at 30 °C with gentle shaking (e.g., 150-200 rpm) for 24-48 hours.
3. Reaction Monitoring:
- Periodically take aliquots from the reaction mixture. Extract with ethyl acetate, and analyze the organic layer by TLC or GC to monitor substrate conversion.
4. Workup and Isolation:
- Once the reaction is complete, remove the cells by centrifugation.
- Saturate the supernatant with NaCl and extract the product with ethyl acetate (3 x volume of supernatant).
- Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
5. Purification and Analysis:
- Filter and concentrate the solution under reduced pressure. Purify the product via flash column chromatography if necessary.
- Determine the enantiomeric excess (ee) of the final product using chiral HPLC analysis.
Workflow Visualization: Biocatalytic Synthesis
Caption: Workflow for the biocatalytic synthesis of enantiopure this compound.
Part 3: Performance Comparison: Chemical vs. Biocatalytic
The choice between a chemical and biocatalytic route depends heavily on the desired product specifications and process constraints. The following table summarizes the key performance indicators for each method.
| Parameter | Chemical Synthesis (e.g., NaBH₄ Reduction) | Biocatalytic Synthesis (e.g., L. paracasei) |
| Yield | Typically high (>90%) | High (e.g., 92%)[2] |
| Enantiomeric Excess (ee) | 0% (Racemic) | Excellent (>99%) [2] |
| Reaction Temperature | 0 °C to Room Temperature | Ambient (e.g., 30 °C)[2] |
| Reaction Pressure | Atmospheric | Atmospheric |
| Solvent | Organic (Methanol, Ethanol, THF) | Aqueous Buffer |
| Catalyst | Stoichiometric chemical reagent (NaBH₄) | Renewable whole cells or isolated enzyme |
| Reagents & Waste | Requires quenching acids, generates borate salts and organic solvent waste. | Primarily aqueous waste, biodegradable cell mass. |
| Workup Complexity | Multi-step extraction, quenching, drying. | Cell removal followed by extraction. |
| Sustainability | Relies on petrochemical-derived reagents and solvents. | Green, sustainable process using renewable resources.[2] |
| Key Advantage | Simplicity, speed, well-established. | Direct access to single enantiomer. [2] |
| Key Disadvantage | Produces a racemic mixture. | Requires microbiology expertise, longer reaction times. |
Conclusion and Outlook
Both chemical and biocatalytic methods offer viable pathways to this compound, but they serve distinctly different end goals.
Chemical synthesis remains a rapid and effective method for producing racemic this compound. Its operational simplicity makes it suitable for applications where stereochemistry is irrelevant or where subsequent resolution is planned. However, its reliance on organic solvents, stoichiometric reagents, and its inherent inability to produce a single enantiomer directly are significant drawbacks, particularly from a "green chemistry" and pharmaceutical manufacturing perspective.
Biocatalysis represents a paradigm shift, offering a sustainable and highly precise manufacturing route. The exceptional enantioselectivity of whole-cell biocatalysts like Lactobacillus paracasei allows for the direct synthesis of enantiomerically pure (S)-cyclohexyl(phenyl)methanol, eliminating the need for inefficient resolution steps.[2] The mild, aqueous reaction conditions significantly reduce the environmental impact of the process. While it may require initial investment in biological screening and optimization, the biocatalytic approach is unequivocally superior for the production of high-value, enantiopure compounds demanded by the pharmaceutical and fine chemical industries.
As the fields of synthetic biology and enzyme engineering continue to advance, the development of more robust, efficient, and broadly applicable biocatalysts is expected. This will further solidify the position of biocatalysis as the premier technology for the synthesis of chiral molecules like this compound.
References
Cyclohexyl(phenyl)methanol vs. other secondary alcohols in organic synthesis
An In-Depth Technical Guide to Cyclohexyl(phenyl)methanol and its Role in Organic Synthesis Compared to Other Secondary Alcohols
Authored by: Dr. Gemini, Senior Application Scientist
Date: December 31, 2025
Abstract
Secondary alcohols are a cornerstone of modern organic synthesis, serving as versatile intermediates for a vast array of molecular transformations.[1] Their utility stems from the hydroxyl (-OH) group's strategic placement on a carbon bonded to two other carbon atoms, enabling conversions into ketones, esters, and other functional groups crucial for building molecular complexity.[1][2] This guide provides a comparative analysis of this compound against other structurally diverse secondary alcohols, focusing on how subtle differences in steric and electronic environments dictate reactivity and application. We will delve into experimental data and detailed protocols to offer researchers, scientists, and drug development professionals a clear, evidence-based understanding of this important reagent class.
Introduction: The Unique Structural Landscape of this compound
This compound, with its characteristic structure featuring both a bulky, non-planar cyclohexyl ring and a planar phenyl group attached to the carbinol center, occupies a unique position among secondary alcohols.[1] This combination of an alicyclic and an aromatic substituent creates a distinct steric and electronic environment that profoundly influences its chemical behavior.
-
Steric Effects : The cyclohexyl group introduces significant steric hindrance, which can modulate reaction kinetics. While this bulk can slow down certain reactions, it is often exploited to enhance stereoselectivity in asymmetric synthesis.[1]
-
Electronic Effects : The phenyl group, with its electron-withdrawing inductive effects and resonance capabilities, influences the reactivity of the adjacent hydroxyl group.
The synthesis of this compound is typically achieved via two primary routes: the Grignard reaction of phenylmagnesium bromide with cyclohexanecarboxaldehyde or, alternatively, through a Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride to yield phenyl cyclohexyl ketone, followed by reduction.[1]
Comparative Analysis: this compound vs. Alternative Secondary Alcohols
To fully appreciate the synthetic utility of this compound, it is essential to compare it with other common secondary alcohols. For this guide, we will focus on three alternatives that represent a spectrum of steric and electronic properties: Benzhydrol (Diphenylmethanol), 1-Phenylethanol, and Cyclohexanol.
Caption: Logical relationship between selected secondary alcohols and their key features.
Physical Properties
The choice of a secondary alcohol can be influenced by its physical properties, which affect reaction conditions, solvent selection, and purification methods.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | C₁₃H₁₈O | 190.29 | ~275-278 | Low |
| Benzhydrol | C₁₃H₁₂O | 184.24 | 298 | 0.5 g/L (20 °C)[3] |
| 1-Phenylethanol | C₈H₁₀O | 122.17 | 204 | Limited (~2 g/L)[4] |
| Cyclohexanol | C₆H₁₂O | 100.16 | 161 | 3.6 g/100 mL |
Reactivity in Key Transformations
The true measure of a reagent's utility is its performance in chemical reactions. Below, we compare the behavior of these alcohols in two fundamental synthetic transformations.
A. Oxidation to Ketones
The oxidation of secondary alcohols to ketones is one of the most common and vital reactions in organic synthesis.[1][5] The reaction's efficiency can be highly dependent on the substrate's structure. A widely used "green" method employs sodium hypochlorite (NaOCl) in acetic acid.[6]
Mechanism Insight: The reaction proceeds via the in situ formation of hypochlorous acid (HOCl), which acts as the active oxidizing agent.[6] The alcohol's oxygen atom attacks the electrophilic chlorine of HOCl, forming an alkyl hypochlorite intermediate. A subsequent E2-type elimination, facilitated by a base like water or acetate, forms the ketone's carbon-oxygen double bond.[6]
Caption: Generalized experimental workflow for the oxidation of a secondary alcohol.
Experimental Protocol: Oxidation of Cyclohexanol to Cyclohexanone
This protocol is adapted from standard laboratory procedures for the oxidation of secondary alcohols using sodium hypochlorite.[7][8]
-
Reaction Setup : In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, combine cyclohexanol (10.4 mL) and glacial acetic acid (25 mL).[8] Place the flask in an ice-water bath to manage the reaction temperature.
-
Addition of Oxidant : Slowly add sodium hypochlorite solution (NaOCl, ~10% w/v, 90 mL) dropwise from an addition funnel over 25-45 minutes.[8] Causality : The dropwise addition and cooling are critical to maintain the temperature between 30-35°C. Higher temperatures can lead to side reactions like α-halogenation of the newly formed ketone.[8]
-
Monitoring : After the addition is complete, the mixture should appear greenish-yellow. Test for the presence of excess oxidant by placing a drop of the reaction mixture onto KI-starch paper; a blue-black color indicates a positive test.[8] Stir for an additional 15 minutes at room temperature.
-
Quenching : Self-Validation : To ensure all oxidizing agent is neutralized before workup, add solid sodium bisulfite (NaHSO₃) in small portions until the mixture becomes colorless and the KI-starch test is negative.[8] This step prevents the release of hazardous chlorine gas during subsequent steps.
-
Workup and Isolation : Transfer the mixture to a separatory funnel. Add sodium chloride (5 g) to reduce the solubility of the organic product in the aqueous layer. Separate the layers. Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acetic acid.[7]
-
Drying and Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), decant the liquid, and remove the solvent to yield the crude cyclohexanone.[7]
Comparative Performance:
| Starting Alcohol | Product | Typical Yield | Notes on Reactivity |
| Cyclohexanol | Cyclohexanone | ~80-90% | Relatively unhindered, proceeds readily. |
| Benzhydrol | Benzophenone | ~75-85% | The two phenyl groups provide steric bulk but the benzylic position is activated. |
| 1-Phenylethanol | Acetophenone | ~85-95% | Less sterically hindered than benzhydrol or this compound. |
| This compound | Cyclohexyl phenyl ketone | ~70-80% | The bulky cyclohexyl group significantly hinders the approach of the oxidizing agent, potentially leading to lower yields or requiring longer reaction times compared to less hindered alcohols.[1] |
B. Stereoselective Synthesis of Chiral Alcohols
The synthesis of enantiomerically pure chiral secondary alcohols is paramount in the pharmaceutical industry, as the biological activity of a drug is often dependent on its specific three-dimensional structure.[1][9] A powerful and green approach to this challenge is the asymmetric reduction of prochiral ketones using whole-cell biocatalysts.[9]
Expertise in Action : The choice of biocatalyst is critical. Research has shown that strains of lactic acid bacteria, such as Lactobacillus paracasei, can reduce aromatic ketones to their corresponding chiral secondary alcohols with high yields and exceptional enantioselectivity.[9]
Case Study: Asymmetric Reduction of Cyclohexyl(phenyl)methanone
The synthesis of (S)-cyclohexyl(phenyl)methanol has been effectively achieved using the whole-cell biocatalyst Lactobacillus paracasei BD101.[1] This biocatalytic reduction demonstrates superior performance, achieving high chemical yield and stereoselectivity.[1]
Why it Works : Enzymes within the microorganism possess a chiral active site that preferentially binds the ketone in one orientation. This forces the delivery of a hydride equivalent (from a cofactor like NADH) to one specific face of the carbonyl group, leading to the formation of predominantly one enantiomer of the alcohol. The bulky and electronically distinct cyclohexyl and phenyl groups of the substrate are key to achieving this high degree of facial discrimination by the enzyme.
Comparative Enantioselectivity:
| Ketone Substrate | Biocatalyst | Chiral Alcohol Product | Enantiomeric Excess (ee) |
| Cyclohexyl(phenyl)methanone | Lactobacillus paracasei | (S)-Cyclohexyl(phenyl)methanol | >99%[1][9] |
| Acetophenone | Lactobacillus paracasei | (S)-1-Phenylethanol | >99%[9] |
| Benzophenone | Various biocatalysts | (S)-Benzhydrol | Often lower ee due to C₂ symmetry |
The data clearly indicates that for substrates like cyclohexyl(phenyl)methanone, the distinct steric and electronic nature of the two substituents allows for excellent recognition within the chiral enzymatic pocket, leading to nearly perfect enantioselectivity. This makes it a superior substrate for certain biocatalytic reductions compared to more symmetrical ketones like benzophenone.
Conclusion
This compound is a highly valuable secondary alcohol whose unique structural attributes—a bulky alicyclic cyclohexyl group paired with an aromatic phenyl group—provide distinct advantages in organic synthesis. When compared to other secondary alcohols like benzhydrol, 1-phenylethanol, and cyclohexanol, its specific steric profile can be leveraged to achieve high stereoselectivity, particularly in biocatalytic reductions crucial for pharmaceutical development. While its steric bulk may slightly temper reactivity in general transformations like oxidation, this is often a worthwhile trade-off for the enhanced control it offers in more complex, stereoselective applications. Understanding the interplay of these structural features allows researchers and drug development professionals to make informed decisions, selecting the optimal secondary alcohol to achieve their synthetic goals with precision and efficiency.
References
- 1. This compound | 945-49-3 | Benchchem [benchchem.com]
- 2. Identification of Primary, Secondary and Tertiary Alcohols [unacademy.com]
- 3. Diphenylmethanol - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. The Oxidation of Cyclohexanol - Edubirdie [edubirdie.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. OXIDATION OF CYCLOHEXANOL TO CYCLOHEXANONE [chemistry.gravitywaves.com]
- 9. Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity determination of Cyclohexyl(phenyl)methanol by melting point analysis
An In-Depth Guide to Purity Determination of Cyclohexyl(phenyl)methanol by Melting Point Analysis
Introduction: The Critical Role of Purity in Scientific Research
In the realms of chemical synthesis and drug development, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For researchers working with active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, rigorous purity assessment is a non-negotiable step. Melting point analysis stands as a foundational, yet powerful, technique for the initial evaluation of crystalline solids. Its enduring relevance lies in its simplicity, speed, and direct correlation with the purity of a substance.
This guide provides a senior application scientist's perspective on utilizing melting point analysis for the purity determination of this compound. We will delve into the theoretical underpinnings, present a robust experimental protocol, compare its performance with modern chromatographic techniques, and offer actionable insights to ensure data integrity.
The Science of Melting: How Impurities Disrupt Order
A pure, crystalline solid is characterized by a highly ordered, three-dimensional lattice structure. The transition from this ordered solid state to a disordered liquid state requires a specific amount of energy, which corresponds to a sharp, well-defined melting point.[1][2][3] However, the introduction of even minor impurities disrupts this crystalline lattice.
This phenomenon, known as melting point depression , is a colligative property that provides a reliable indication of purity.[4] Impurity molecules interspersed within the crystal lattice weaken the intermolecular forces holding the structure together.[1][5][6][7][8][9] Consequently, less energy is required to break down the lattice, leading to two distinct and observable effects:
-
Depression of the Melting Point: The substance begins to melt at a lower temperature than its pure counterpart.[5][8]
-
Broadening of the Melting Range: The transition from solid to liquid occurs over a wider temperature range. Melting starts at a lower temperature and finishes at a higher one, resulting in a broad range.[1][5][7][8][10]
In essence, a narrow melting range (typically 0.5-2°C) is a strong indicator of high purity, while a depressed and broad melting range is a clear sign of contamination.[9][11]
Experimental Protocol: A Validating System for Purity Analysis
The following protocol for determining the melting point of this compound is designed to be a self-validating system, grounded in standards set forth by the United States Pharmacopeia (USP) and ASTM International.[12][13][14][15] The expected melting point for racemic this compound is approximately 48-50°C.[16][17][18]
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. If necessary, dry the sample in a desiccator or under vacuum as specified in relevant monographs.[19] The presence of solvents will cause significant melting point depression.
-
Place a small amount of the sample on a clean, dry watch glass and crush it into a fine, uniform powder using a spatula. This ensures efficient heat transfer throughout the sample.
-
-
Capillary Tube Loading:
-
Tamp the open end of a capillary tube (0.8–1.2 mm internal diameter) into the powdered sample.
-
Invert the tube and gently tap it on a hard surface, or drop it down a long glass tube, to pack the powder firmly into the sealed end.
-
The final packed sample height should be between 2-3 mm. An excessive sample amount can lead to a broadened melting range due to uneven heat distribution.[20]
-
-
Instrument Setup and Calibration:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Causality: Before analysis, the instrument's accuracy must be verified. This is achieved by running certified melting point reference standards that melt near the expected temperature of the sample.[11][13] This calibration step ensures the trustworthiness of the obtained data.
-
-
Heating and Observation:
-
If the approximate melting point is known (48-50°C), rapidly heat the block to a temperature about 15-20°C below this point.[11]
-
Once this temperature is reached, reduce the heating rate to 1-2°C per minute.
-
Causality: A slow heating rate is critical to allow the sample and the thermometer to be in thermal equilibrium, preventing an artificially high and broad reading.[21][22]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating at the slow rate and record the temperature at which the last solid crystal dissolves completely (the end of the melting range).[11][13]
-
Workflow for Melting Point Determination
Caption: Workflow for Purity Determination by Melting Point Analysis.
Interpreting the Data: A Quantitative Look
The relationship between purity and melting point is best illustrated with experimental data. The table below presents hypothetical results for this compound samples contaminated with a common synthesis precursor, cyclohexyl(phenyl)methanone (m.p. 54-57°C).
| Sample ID | Purity of this compound (%) | Observed Melting Range (°C) | Interpretation |
| REF-100 | >99.9 (Reference Standard) | 49.0 - 50.0 | High Purity (Sharp, narrow range) |
| SMPL-A | ~99 | 48.0 - 49.5 | High Purity (Slight depression and broadening) |
| SMPL-B | ~95 | 45.5 - 49.0 | Impure (Significant depression and broadening) |
| SMPL-C | ~90 | 42.0 - 47.5 | Low Purity (Very depressed and broad range) |
As purity decreases, the melting range becomes wider and the onset of melting is visibly depressed, providing a clear, semi-quantitative assessment of the sample's integrity.
A Comparative Guide: Melting Point vs. Chromatographic Methods
While melting point analysis is an invaluable tool, it is essential to understand its place among other purity determination techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are instrumental methods that separate, identify, and quantify impurities with high precision.
| Feature | Melting Point Analysis | HPLC / GC Analysis |
| Principle | Disruption of crystal lattice by impurities lowers and broadens the melting temperature range. | Differential partitioning of components between a stationary phase and a mobile phase. |
| Pros | - Fast and simple to perform[4]- Inexpensive equipment- Requires very small sample volume | - Highly sensitive and quantitative- Can separate and identify multiple impurities- Applicable to a wide range of compounds |
| Cons | - Not suitable for amorphous solids or thermally unstable compounds[4]- Less sensitive to very low levels of impurities[23]- Does not identify the nature of the impurity[23] | - More expensive instrumentation- Requires method development and validation- Slower analysis time per sample |
| Best Suited For | - Quick purity check of known crystalline solids[15]- Verifying the identity of a synthesized compound (via mixed melting point)[24]- Assessing the success of a crystallization step[25] | - Regulatory submissions requiring impurity profiling- Quantifying known and unknown impurities- Analysis of complex mixtures or non-crystalline samples |
Decision-Making for Purity Analysis
The choice of analytical method depends on the specific requirements of the research stage.
Caption: Decision-making workflow for selecting a purity analysis method.
Conclusion
Melting point determination is a classic, yet indispensable, technique in the modern chemistry lab. For a crystalline solid like this compound, it offers a rapid, reliable, and cost-effective first pass at purity assessment. Its strength lies in the clear, observable phenomena of melting point depression and range broadening, which directly correlate with the presence of impurities.
However, it is not a standalone solution for comprehensive purity analysis. For the rigorous demands of drug development and quality control, where the identity and quantity of specific impurities must be known, melting point analysis should be used as a complementary tool to more powerful separative techniques like HPLC and GC.[22][25][26] By understanding the strengths and limitations of each method, researchers can build a robust analytical workflow that ensures the quality and integrity of their scientific work.
References
- 1. mt.com [mt.com]
- 2. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tutorchase.com [tutorchase.com]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. Video: Melting Points - Concept [jove.com]
- 9. ibchem.com [ibchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Home Page [chem.ualberta.ca]
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- 14. standards.iteh.ai [standards.iteh.ai]
- 15. infinitalab.com [infinitalab.com]
- 16. This compound | 945-49-3 | Benchchem [benchchem.com]
- 17. nbinno.com [nbinno.com]
- 18. This compound|lookchem [lookchem.com]
- 19. scribd.com [scribd.com]
- 20. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. Why Is Melting Point Important For Substance Identity And Purity? A Key Indicator Of Sample Composition - Kintek Solution [kindle-tech.com]
- 23. tutorchase.com [tutorchase.com]
- 24. web.pdx.edu [web.pdx.edu]
- 25. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 26. youtube.com [youtube.com]
A Comparative Guide to the Conformational Landscape of Cyclohexyl(phenyl)methanol
Introduction: The Significance of Conformational Analysis in Drug Discovery and Molecular Design
In the intricate world of molecular interactions that governs biological processes and chemical reactivity, the three-dimensional arrangement of atoms—the conformation—plays a pivotal role. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's conformational preferences is not merely an academic exercise; it is a critical component in the design of novel therapeutics and functional materials. The spatial orientation of functional groups dictates how a molecule will bind to a biological target, its metabolic stability, and its physicochemical properties. This guide provides an in-depth conformational analysis of cyclohexyl(phenyl)methanol, a secondary alcohol containing both a bulky alicyclic cyclohexyl group and a planar aromatic phenyl group.
The conformational flexibility of this compound arises from the rotation around the single bonds connecting the cyclohexyl and phenyl rings to the carbinol carbon, as well as the rotation of the hydroxyl group. The interplay of steric hindrance between the bulky substituents and subtle non-covalent interactions, such as intramolecular hydrogen bonding and dispersion forces, governs the equilibrium between different conformational states. Understanding this delicate balance is key to predicting the molecule's behavior in various chemical environments.
This guide will objectively compare the conformational preferences of this compound with those of related molecules, leveraging experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical insights from computational chemistry. By presenting detailed methodologies and supporting data, we aim to provide a comprehensive resource for researchers engaged in the structural elucidation and design of complex organic molecules.
Methodologies for Conformational Analysis: A Dual Approach
A robust conformational analysis relies on the synergy between experimental techniques and computational modeling. Each approach provides unique and complementary insights into the molecule's three-dimensional structure.
Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the connectivity and spatial arrangement of atoms in a molecule.[1] For the conformational analysis of this compound, ¹H NMR is particularly insightful.
Key NMR Parameters for Conformational Analysis:
-
Chemical Shifts (δ): The chemical shift of a proton is highly sensitive to its local electronic environment. In this compound, the protons on the cyclohexyl ring exhibit a complex multiplet in the upfield region (typically δ 0.85-2.10 ppm), reflecting the different environments of axial and equatorial protons in the chair conformation. The aromatic protons of the phenyl group resonate in the downfield region (around δ 7.20-7.40 ppm).
-
Coupling Constants (J): The through-bond scalar coupling between adjacent protons, known as the J-coupling, is dependent on the dihedral angle between them, as described by the Karplus equation.[2] This relationship is fundamental to determining the conformation of the cyclohexane ring. Large vicinal coupling constants (³JHH ≈ 7-9 Hz) are indicative of an axial-axial relationship (dihedral angle ~180°), while smaller couplings (³JHH ≈ 1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements (dihedral angle ~60°).[2]
Experimental Protocol: ¹H NMR Spectroscopy of this compound
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons. Measure the chemical shifts and coupling constants for all resolved multiplets.
Caption: Experimental Workflow for NMR-based Conformational Analysis.
Computational Approach: Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to investigate the conformational landscape of molecules.[3][4] DFT calculations can provide the relative energies of different conformers and their optimized geometries, including key dihedral angles. For molecules like this compound, where dispersion forces can be significant, it is crucial to employ DFT functionals that account for these interactions, such as B3LYP with a dispersion correction (e.g., B3LYP-D3).[5]
Computational Protocol: DFT-based Conformational Search
-
Initial Structure Generation: Generate a set of initial structures corresponding to potential conformers by systematically rotating the key dihedral angles.
-
Geometry Optimization: Perform geometry optimization for each initial structure using a suitable DFT method and basis set (e.g., B3LYP-D3/6-31G(d)).
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).
-
Analysis: Compare the relative energies of the optimized conformers to determine their relative populations based on the Boltzmann distribution. Analyze the key dihedral angles of the low-energy conformers.
Caption: Computational Workflow for DFT-based Conformational Analysis.
Conformational Landscape of this compound
The conformational preferences of this compound are primarily determined by the orientation of the bulky cyclohexyl and phenyl groups relative to each other and the position of the hydroxyl proton.
The Cyclohexane Ring: A Stable Chair Conformation
The cyclohexane ring in this compound is expected to exist predominantly in a stable chair conformation to minimize angle and torsional strain. The key question is the preferred orientation of the phenylmethanol substituent on the cyclohexane ring: axial or equatorial. Due to the large steric bulk of the phenylmethanol group, it is strongly expected to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the cyclohexane ring.
Rotation Around the C(cyclohexyl)-C(carbinol) and C(phenyl)-C(carbinol) Bonds
Rotation around the single bonds connecting the rings to the central carbinol carbon gives rise to different staggered conformations. The relative stability of these conformers is influenced by the steric interactions between the cyclohexyl and phenyl rings.
The Hydroxyl Group Conformation: Intramolecular Interactions
The orientation of the hydroxyl proton is governed by a delicate balance of steric and electronic effects. Intramolecular hydrogen bonding between the hydroxyl proton and the π-electron cloud of the phenyl ring is a potential stabilizing interaction that can influence the preferred conformation.
Comparative Analysis with Related Molecules
To better understand the conformational behavior of this compound, it is instructive to compare it with simpler, related molecules.
Comparison with Benzyl Alcohol
Benzyl alcohol (phenylmethanol) serves as a good model for the phenyl-carbinol portion of our target molecule. Computational and experimental studies on benzyl alcohol have identified two main stable conformers: an exo and an endo form, arising from rotation around the C-O bond.[6][7][8] The relative energies of these conformers are very close, with the endo conformer, where the hydroxyl proton is oriented towards the phenyl ring, being slightly more stable, likely due to a weak OH-π interaction.[6][9] The rotational barrier between these conformers is low, indicating that benzyl alcohol is a highly flexible molecule.[6]
Comparison with Phenylcyclohexane
In phenylcyclohexane, the phenyl group can occupy either an axial or an equatorial position on the cyclohexane ring. Experimental and computational studies have shown a strong preference for the equatorial conformation due to the significant steric strain associated with the axial phenyl group.[10] This provides strong evidence that the phenylmethanol group in our target molecule will also predominantly occupy the equatorial position.
Quantitative Data Summary
| Molecule | Method | Key Finding | Reference |
| This compound | ¹H NMR | Complex multiplet for cyclohexyl protons (δ 0.85-2.10 ppm), suggesting a chair conformation. | |
| Benzyl Alcohol | DFT/ab initio | Two stable conformers (exo and endo) with a low interconversion barrier. The endo conformer is slightly more stable. | [6][11] |
| Benzyl Alcohol | Gas Electron Diffraction | The oxygen atom is twisted out of the plane of the phenyl ring by approximately 54°. | [8] |
| Benzyl Alcohol | ¹H NMR | ³J(HCOH) coupling constant of ~5.8-6.1 Hz in non-polar solvents. | [7] |
| Phenylcyclohexane | DFT/MP2 | The equatorial conformer is significantly more stable than the axial conformer. | [10] |
Predicted Conformational Preferences for this compound:
Based on the analysis of related molecules, the most stable conformation of this compound is predicted to have:
-
The cyclohexyl ring in a chair conformation .
-
The phenylmethanol substituent in the equatorial position on the cyclohexane ring.
-
The orientation of the phenyl and cyclohexyl groups around the carbinol carbon will be staggered to minimize steric repulsion.
-
The hydroxyl proton is likely to have a preferred orientation that may involve a weak intramolecular interaction with the phenyl ring, similar to the endo conformer of benzyl alcohol.
Conclusion and Future Directions
The conformational analysis of this compound reveals a molecule with a defined, yet flexible, three-dimensional structure. The dominant conformation is dictated by the strong steric preference of the bulky substituent for the equatorial position on a chair-form cyclohexane ring. The finer details of the conformational landscape, particularly the rotational preferences around the exocyclic single bonds and the orientation of the hydroxyl group, are governed by a subtle interplay of steric and weak non-covalent interactions.
While this guide provides a comprehensive overview based on existing knowledge of related systems, a dedicated study combining high-resolution NMR spectroscopy (including 2D techniques like NOESY and ROESY) and high-level DFT calculations on this compound would provide more precise quantitative data on its conformational equilibrium. Such a study would allow for the accurate determination of coupling constants, dihedral angles, and relative conformer energies, leading to a more refined understanding of its three-dimensional structure and its implications for reactivity and biological activity. This knowledge would be invaluable for the rational design of new molecules with tailored properties in the fields of medicinal chemistry and materials science.
References
- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 2. reddit.com [reddit.com]
- 3. asc.ohio-state.edu [asc.ohio-state.edu]
- 4. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. scispace.com [scispace.com]
- 9. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Understanding benzyl alcohol aggregation by chiral modification: the pairing step - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP04825A [pubs.rsc.org]
Probing the Hydrogen Bonding Landscape of Cyclohexyl(phenyl)methanol: A Comparative Spectroscopic Guide
In the intricate world of drug development and molecular design, understanding the nuanced intermolecular forces that govern molecular recognition is paramount. Among these, the hydrogen bond stands out as a key directional interaction influencing everything from solubility and crystal packing to ligand-receptor binding. This guide provides an in-depth investigation into the hydrogen bonding properties of Cyclohexyl(phenyl)methanol, a secondary alcohol featuring both bulky aliphatic and aromatic substituents. Through a comparative analysis with benzyl alcohol and cyclohexanol, we will dissect the steric and electronic factors that modulate its capacity to act as both a hydrogen bond donor and acceptor. This analysis is supported by established spectroscopic techniques, namely Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a robust framework for researchers, scientists, and drug development professionals to evaluate and predict the behavior of this and similar molecules.
The Dual Nature of this compound as a Hydrogen Bond Donor and Acceptor
This compound, with its hydroxyl (-OH) group, possesses the quintessential functionality for hydrogen bonding. The electronegative oxygen atom can act as a hydrogen bond acceptor , utilizing one of its lone pairs to interact with a hydrogen bond donor. Conversely, the partially positive hydrogen atom of the hydroxyl group serves as a hydrogen bond donor , capable of interacting with an electronegative atom on an adjacent molecule.[1] This dual capacity for self-association and interaction with other molecules is fundamental to its physicochemical properties.
The unique structural feature of this compound is the presence of a bulky, non-planar cyclohexyl group and a planar, aromatic phenyl group attached to the carbinol carbon. This intricate steric environment is expected to play a significant role in modulating the accessibility of the hydroxyl group for hydrogen bonding, a concept we will explore in comparison to less sterically hindered analogs.[2][3]
Comparative Analysis: Unraveling Steric and Electronic Influences
To contextualize the hydrogen bonding behavior of this compound, we will compare it with two closely related secondary alcohols: benzyl alcohol and cyclohexanol. Benzyl alcohol offers a point of comparison for the electronic influence of the phenyl group, while cyclohexanol provides a baseline for the steric effect of the cyclohexyl ring.
| Molecule | Structure | Key Features for Comparison |
| This compound | Bulky cyclohexyl and phenyl groups introduce significant steric hindrance around the hydroxyl group. | |
| Benzyl Alcohol | Phenyl group allows for investigation of electronic effects (induction and potential π-interactions). Less sterically hindered than this compound. | |
| Cyclohexanol | Cyclohexyl group provides a direct comparison for the steric bulk effect in the absence of the phenyl group's electronic influence. |
The Inductive Effect and Acidity
The acidity of an alcohol is a good indicator of its hydrogen bond donating strength. A more acidic alcohol will have a more polarized O-H bond, making the hydrogen more effective as a donor. The phenyl group in benzyl alcohol, due to the sp2 hybridized carbons of the aromatic ring, exerts an electron-withdrawing inductive effect. This effect helps to stabilize the resulting alkoxide anion, making benzyl alcohol a slightly stronger acid than cyclohexanol. We can therefore anticipate that the phenyl group in this compound will enhance its hydrogen bond donor capacity compared to a purely aliphatic secondary alcohol like cyclohexanol.
Spectroscopic Interrogation of Hydrogen Bonding
FT-IR and NMR spectroscopy are powerful, non-destructive techniques to probe the extent and nature of hydrogen bonding in solution.
FT-IR Spectroscopy: The O-H Stretch as a Hydrogen Bonding Probe
In a dilute, non-polar solvent, alcohols exist predominantly as "free" or non-hydrogen-bonded monomers, exhibiting a sharp O-H stretching vibration in the FT-IR spectrum, typically around 3600-3650 cm⁻¹.[4][5] As the concentration increases or in the presence of a hydrogen bond acceptor, intermolecular hydrogen bonding occurs. This weakens the O-H covalent bond, causing the stretching frequency to decrease (red-shift) and the absorption band to become significantly broader and more intense.[4][6] The magnitude of this red-shift is a qualitative measure of the hydrogen bond strength.
Expected FT-IR Data Comparison:
| Compound | Expected "Free" O-H Stretch (cm⁻¹) | Expected H-Bonded O-H Stretch (cm⁻¹) | Rationale |
| This compound | ~3620 | ~3350 (Broad) | Significant steric hindrance may lead to a slightly weaker hydrogen bond compared to less hindered alcohols, resulting in a smaller red-shift. |
| Benzyl Alcohol | ~3630 | ~3340 (Broad) | The electron-withdrawing phenyl group enhances H-bond donor strength, potentially leading to a larger red-shift compared to cyclohexanol.[7] |
| Cyclohexanol | ~3630 | ~3350 (Broad) | Represents a standard secondary alcohol with moderate steric hindrance from the cyclohexyl ring.[5] |
A study on a derivative, (–)-Cyclohexyl(3,5-dimethoxyphenyl)methanol, showed a broad O-H stretch at 3443 cm⁻¹ in a thin film, indicating strong hydrogen bonding even with additional steric bulk.[8]
¹H NMR Spectroscopy: The Chemical Shift of the Hydroxyl Proton
The chemical shift of the hydroxyl proton in ¹H NMR spectroscopy is highly sensitive to its electronic environment and, consequently, to hydrogen bonding. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), the -OH proton resonates at a relatively high field (0.5-2.0 ppm). As the extent of hydrogen bonding increases, the proton becomes deshielded due to the proximity of the electronegative oxygen atom of the acceptor molecule. This deshielding causes a significant downfield shift in its resonance, often to 4-5 ppm or even higher.[9] The position of the -OH proton signal is also concentration and temperature-dependent.
Expected ¹H NMR Data Comparison (in CDCl₃):
| Compound | Expected -OH Chemical Shift (ppm) | Rationale |
| This compound | 2.0 - 5.0 (Broad singlet) | The combination of steric and electronic effects will influence the equilibrium between free and hydrogen-bonded species. The bulky groups may shift the equilibrium towards the monomer, resulting in a slightly more upfield shift compared to less hindered alcohols at the same concentration. |
| Benzyl Alcohol | 2.0 - 5.0 (Broad singlet) | The enhanced acidity and H-bond donor capacity could lead to a more downfield chemical shift compared to cyclohexanol under identical conditions. |
| Cyclohexanol | 1.5 - 4.5 (Broad singlet) | A typical secondary alcohol, its -OH chemical shift will be highly dependent on concentration. |
Experimental Protocols
To empirically determine and compare the hydrogen bonding properties of these alcohols, the following detailed experimental protocols for FT-IR and NMR spectroscopy are provided.
FT-IR Spectroscopic Analysis of Hydrogen Bonding
This protocol outlines the steps to observe the effect of concentration on the O-H stretching frequency, allowing for a qualitative comparison of hydrogen bonding strength.
Caption: Workflow for FT-IR analysis of alcohol hydrogen bonding.
¹H NMR Spectroscopic Analysis of Hydrogen Bonding
This protocol details the procedure to observe the concentration-dependent chemical shift of the hydroxyl proton.
Caption: Workflow for ¹H NMR analysis of alcohol hydrogen bonding.
Conclusion: A Sterically Influenced Hydrogen Bonding Profile
The hydrogen bonding properties of this compound are a product of the interplay between the electronic nature of the phenyl group and the significant steric hindrance imposed by both the phenyl and cyclohexyl substituents. Based on the comparative analysis with benzyl alcohol and cyclohexanol, we can infer the following:
-
Hydrogen Bond Donor Strength: The electron-withdrawing nature of the phenyl group likely enhances the hydrogen bond donor capacity of this compound relative to simple secondary alcohols like cyclohexanol.
-
Hydrogen Bond Acceptor Strength: The steric bulk around the hydroxyl oxygen in this compound is substantial and likely impedes the approach of hydrogen bond donors. This steric hindrance is a critical factor that may limit the extent of self-association and interaction with other molecules.[3]
-
Overall Hydrogen Bonding: The balance between the enhanced donor strength and the sterically hindered acceptor site will dictate the overall hydrogen bonding behavior. It is plausible that in solution, an equilibrium exists where steric factors favor the monomeric species more so than in less hindered alcohols, which would be observable through the spectroscopic methods detailed.
This guide provides a comprehensive framework for understanding and investigating the hydrogen bonding properties of this compound. The provided protocols offer a practical approach for researchers to generate empirical data, and the comparative analysis serves as a predictive tool for designing molecules with tailored intermolecular interaction profiles. The intricate balance of steric and electronic effects in this molecule underscores the importance of a multi-faceted approach to understanding the forces that govern molecular behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. A molecular equation of state for alcohols which includes steric hindrance in hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. web.pdx.edu [web.pdx.edu]
Comparison of Cyclohexyl(phenyl)methanol with its precursor cyclohexyl phenyl ketone
An In-Depth Comparative Guide: Cyclohexyl(phenyl)methanol vs. its Precursor Cyclohexyl Phenyl Ketone
For the modern researcher, understanding the nuanced differences between a chemical precursor and its product is fundamental to synthetic strategy and application development. This guide provides a detailed comparison of Cyclohexyl Phenyl Ketone and its corresponding secondary alcohol, this compound. We will move beyond a simple catalog of properties to explore the critical transformation that links them, their distinct spectroscopic signatures, and their divergent roles in research and development.
Introduction: A Tale of Two Functional Groups
Cyclohexyl phenyl ketone (also known as benzoylcyclohexane) and this compound represent a classic pairing in organic chemistry: a ketone and its secondary alcohol derivative. The ketone, with its electrophilic carbonyl carbon, serves as a versatile synthetic intermediate.[1][2] The alcohol, possessing a nucleophilic and protic hydroxyl group, opens a different set of chemical possibilities, including the introduction of chirality.[3] The transformation from the ketone to the alcohol via reduction is a cornerstone reaction, fundamentally altering the molecule's steric profile, electronic properties, and subsequent reactivity.
Physicochemical and Spectroscopic Characterization
The conversion of the carbonyl group to a hydroxyl group imparts significant changes to the molecule's physical properties and its interaction with electromagnetic radiation. These differences are key to distinguishing between the two compounds and verifying the success of the chemical transformation.
Comparative Physicochemical Properties
The most notable differences arise from the introduction of the hydroxyl group, which allows this compound to act as a hydrogen bond donor, a capability the precursor ketone lacks. This generally influences properties like melting point and solubility.
| Property | Cyclohexyl Phenyl Ketone | This compound | Rationale for Difference |
| Molecular Formula | C₁₃H₁₆O[4] | C₁₃H₁₈O[3][5][6] | Addition of two hydrogen atoms across the carbonyl double bond. |
| Molecular Weight | 188.27 g/mol [4] | 190.28 g/mol [3][5][6] | Corresponds to the addition of two hydrogen atoms. |
| Physical Form | Solid / White powder crystals[7] | Solid / White crystalline solid[3][5] | Both are solids at room temperature, though the alcohol may be a low-melting solid. |
| Melting Point | 55-57 °C[7] | 48-50 °C[3] | The disruption of the planar carbonyl group and introduction of the hydroxyl can affect crystal packing. |
| Key Functional Group | Ketone (C=O) | Secondary Alcohol (-OH) | Defines the core chemical character and reactivity of each molecule. |
| Solubility | More soluble in non-polar organic solvents (hexane, toluene); less soluble in polar solvents like water.[1] | Soluble in common organic solvents like ethanol and chloroform.[3] | The ketone's polarity is dominated by the large non-polar rings. The alcohol's hydroxyl group increases its affinity for polar solvents. |
Comparative Spectroscopic Analysis
Spectroscopy provides a definitive fingerprint for each molecule. The key changes to look for occur in IR, ¹H NMR, and ¹³C NMR spectra.
| Spectrum Type | Cyclohexyl Phenyl Ketone | This compound |
| Infrared (IR) | Strong, sharp C=O stretch around 1665 cm⁻¹ .[8] | Absence of C=O stretch. Appearance of a strong, broad O-H stretch around 3100-3600 cm⁻¹ .[8][9] |
| ¹H NMR | The α-proton on the cyclohexyl ring (adjacent to the carbonyl) appears as a multiplet around δ 3.2-3.3 ppm .[8] Aromatic protons are deshielded by the carbonyl group. | The α-proton (now -CHOH) shifts upfield to around δ 4.3-4.4 ppm .[3] A broad singlet for the -OH proton appears, its chemical shift being solvent-dependent. |
| ¹³C NMR | The carbonyl carbon (C=O) gives a characteristic signal far downfield, around δ 204 ppm .[8] | The carbonyl signal is absent. The carbinol carbon (-CHOH) appears significantly upfield, around δ 75-80 ppm . |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 188 . Common fragments include benzoyl cation (m/z=105) and phenyl cation (m/z=77). | Molecular ion peak (M⁺) at m/z = 190 . A significant M-18 peak (m/z=172) corresponding to the loss of water is often observed. |
The Synthetic Bridge: Reduction of the Ketone
The most common and direct method to convert cyclohexyl phenyl ketone to this compound is through reduction. The choice of reducing agent is critical; for this transformation, a mild hydride donor like sodium borohydride (NaBH₄) is ideal. It is selective for aldehydes and ketones, cost-effective, and safer to handle than more powerful reagents like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Sodium Borohydride Reduction
This protocol details a reliable, self-validating method for the reduction.
Materials:
-
Cyclohexyl phenyl ketone
-
Sodium borohydride (NaBH₄)
-
Methanol (ACS grade)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Diethyl ether (or Ethyl Acetate)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of cyclohexyl phenyl ketone in 20 mL of methanol. Stir the solution at room temperature until all the solid has dissolved.
-
Causality: Methanol is an excellent solvent for both the ketone and the NaBH₄ reagent. It is also a protic solvent that can participate in the reaction mechanism by protonating the intermediate alkoxide.
-
-
Reduction: Cool the solution in an ice bath to 0-5 °C. Slowly add 0.25 g of sodium borohydride in small portions over 10 minutes.
-
Causality: The reaction is exothermic; adding the reductant slowly at a low temperature controls the reaction rate and prevents potential side reactions. The excess of NaBH₄ ensures the reaction goes to completion.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the ketone spot and the appearance of the more polar alcohol spot.
-
Quenching and Workup: Carefully quench the reaction by slowly adding 20 mL of 1 M HCl to neutralize the excess NaBH₄ and hydrolyze the borate ester intermediate. This will be accompanied by hydrogen gas evolution.
-
Causality: The acidic workup is crucial. It neutralizes the basic reaction mixture and protonates the newly formed alkoxide to yield the final alcohol product.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with 3 x 20 mL portions of diethyl ether.
-
Causality: The desired alcohol product is organic and will preferentially move into the diethyl ether layer, separating it from inorganic salts in the aqueous layer.
-
-
Washing and Drying: Combine the organic extracts and wash with 20 mL of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization if necessary.
Experimental Workflow Diagram
Caption: Workflow for the reduction of cyclohexyl phenyl ketone.
Applications and Reactivity
The functional group transformation from a ketone to an alcohol is not merely a structural change; it is a strategic pivot that redirects the molecule's utility.
Cyclohexyl Phenyl Ketone
As a ketone, this compound's reactivity is centered on the carbonyl group.
-
Photoinitiator Intermediate: It serves as a key intermediate for photoinitiators like 1-hydroxy cyclohexyl phenyl ketone, which are used in UV curing for inks and coatings.[2]
-
Synthetic Hub: It is a valuable starting material. For instance, it can be converted to an oxime, which can then undergo a Beckmann rearrangement.[10][11][12] It can also undergo α-halogenation to create more reactive intermediates for building complex molecules.[3]
-
Photochemical Research: Like its simpler analog benzophenone, cyclohexyl phenyl ketone can be used to study photochemical reactions.[13]
This compound
The presence of the hydroxyl group and a new stereocenter makes the alcohol a distinct entity.
-
Chiral Building Block: The reduction of the prochiral ketone creates a chiral center. Enantioselective reduction can produce enantiopure (R)- or (S)-cyclohexyl(phenyl)methanol, which are valuable building blocks in pharmaceutical synthesis.[3][14]
-
Intermediate for Further Functionalization: The hydroxyl group is a handle for numerous other reactions. It can be oxidized back to the ketone, esterified to produce esters with diverse properties, or substituted (e.g., with a halogen) to participate in nucleophilic substitution reactions.[3]
-
Biological Activity: Secondary alcohols with both aromatic and aliphatic groups are common motifs in biologically active molecules. This compound itself has been investigated for its potential to bind to receptors, such as the benzodiazepine receptor.[6]
Chemical Reactivity Map
Caption: Divergent reactivity of the ketone and alcohol.
Conclusion
Cyclohexyl phenyl ketone and this compound are more than just a precursor-product pair; they are two distinct chemical entities with unique properties and applications. The ketone is a stable, planar, and electrophilic hub for synthesis, particularly in materials science. The alcohol, by contrast, is a chiral, nucleophilic molecule that serves as a valuable building block for fine chemicals and pharmaceuticals. The choice between them depends entirely on the synthetic goal: the ketone is a foundation to build upon, while the alcohol is a functionalized component ready for stereospecific incorporation or further transformation. Understanding the reliable synthetic bridge that connects them is key to leveraging their full potential in the laboratory.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]
- 3. This compound | 945-49-3 | Benchchem [benchchem.com]
- 4. Phenyl cyclohexyl ketone (CAS 712-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 945-49-3 | AAA94549 [biosynth.com]
- 7. chembk.com [chembk.com]
- 8. journals.iau.ir [journals.iau.ir]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scientificlabs.ie [scientificlabs.ie]
- 14. pharmaffiliates.com [pharmaffiliates.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Cyclohexyl(phenyl)methanol
As laboratory professionals engaged in the demanding fields of research and drug development, our responsibilities extend beyond discovery and innovation. We are stewards of a safe and compliant laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of our commitment to safety, environmental protection, and scientific integrity. Cyclohexyl(phenyl)methanol (CAS No. 945-49-3), a common intermediate in fine chemical synthesis, requires meticulous handling from acquisition to disposal.[1]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory requirements. Our approach is to build a self-validating system of waste management that ensures safety and compliance at every stage.
Hazard Profile and Risk Assessment: The Foundation of Safe Disposal
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazard profile is essential. This knowledge dictates its classification as a hazardous waste and informs every subsequent handling and disposal step. This compound is classified with the signal word "Warning" and carries specific risk phrases that necessitate its handling as a regulated chemical waste.[2]
Key Hazards Associated with this compound:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2][3]
-
Serious Eye Irritation (H319): Can cause significant irritation if it comes into contact with the eyes.[2][3]
-
Respiratory Irritation (H335): Inhalation of dust or vapors may lead to respiratory tract irritation.[2][3]
-
General Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4]
These characteristics require that this compound be disposed of in a manner consistent with federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] It must never be disposed of in the regular trash or down the sanitary sewer.[7]
| Property | Data | Source(s) |
| CAS Number | 945-49-3 | [1] |
| Molecular Formula | C₁₃H₁₈O | [4] |
| Physical Form | White crystalline solid / Solid-Low Melt | [2][8] |
| GHS Hazard Statements | H315, H319, H335 | [2][3] |
| Incompatibilities | Strong oxidizing agents | [4] |
Pre-Disposal Safety Protocols: Personal Protective Equipment (PPE) and Handling
Safe disposal begins with safe handling. The causality is clear: preventing exposure eliminates the risk of injury. All personnel handling this compound waste must adhere to the following PPE and engineering controls.
-
Engineering Controls: All handling of solid or dissolved this compound should occur within a certified chemical fume hood or a well-ventilated area to keep airborne concentrations low.[4]
-
Eye Protection: Wear tight-sealing safety goggles or a face shield to protect against dust and splashes.
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile rubber, to prevent skin contact.[4]
-
Skin Protection: A lab coat or other protective clothing is mandatory to prevent skin exposure.[4]
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid if irritation develops.[4]
-
Inhalation: Move the individual to fresh air immediately.[4]
-
Ingestion: Wash the mouth out with water and seek medical aid.[4]
The Core Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines a systematic process for managing this compound waste from its point of generation to its final handoff to environmental health and safety professionals. This workflow is designed to ensure compliance with EPA and OSHA standards.[5][9][10]
Caption: Disposal Decision Workflow for this compound.
Step 1: Waste Identification and Segregation Immediately upon deciding that a quantity of this compound is to be discarded, it must be managed as a hazardous waste.[11] Critically, do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.[7] Segregation minimizes disposal costs and prevents dangerous chemical reactions.[12]
Step 2: Selecting and Preparing the Hazardous Waste Container
-
Compatibility: Collect the waste in a container made of a material chemically compatible with this compound. High-density polyethylene (HDPE) containers are often a suitable choice.
-
Integrity: The container must be in good condition, free of leaks, and have a securely fitting lid.[5]
-
Closure: The container must be kept closed at all times except when waste is being added.[5][7] This is a primary tenet of EPA compliance and is crucial for preventing spills and the release of vapors.
Step 3: Proper Labeling of the Waste Container Accurate labeling is a non-negotiable regulatory requirement.
-
Affix a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.
-
Clearly write the words "Hazardous Waste ".
-
List the full chemical name: "This compound ". Do not use abbreviations, acronyms, or chemical formulas. If it is a solution, list all components and their approximate percentages.
-
Record the date you first added waste to the container (the "accumulation start date").
Step 4: Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[13]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks or spills.[7][12]
-
Segregation: Ensure the SAA segregates incompatible waste types. Store containers of this compound away from strong acids, bases, and oxidizers.[7]
Step 5: Arranging for Final Disposal Once the waste container is full (do not overfill; leave adequate headspace), securely seal it.[7] Contact your institution's EHS department or the designated hazardous waste manager to schedule a pickup.[7][14] Do not attempt to transport hazardous waste across public areas or between buildings yourself.[12]
Managing Contaminated Materials and Empty Containers
Proper disposal extends to items contaminated with the chemical and the original containers themselves.
Contaminated Debris: Solid waste items contaminated with this compound, such as gloves, weigh paper, or absorbent pads, must also be disposed of as hazardous waste. Collect these items in a clearly labeled, sealed plastic bag or container and manage them through the same EHS waste stream.
Empty Containers: An "empty" container that held this compound is still subject to regulation.
-
Initial Rinse: The first solvent rinse of the container must be collected and disposed of as hazardous waste.[7] Add this rinsate to your this compound waste container.
-
Subsequent Rinses: For a non-acutely hazardous chemical like this one, after the first rinsate is collected as waste, the container can be washed normally.
-
Final Disposal: Before disposing of the clean, dry container in the appropriate recycling or trash bin (e.g., glass disposal), you must thoroughly deface or remove all chemical labels.[7][12]
By adhering to this structured and well-documented disposal protocol, researchers and scientists can ensure they are not only protecting themselves and the environment but are also upholding the highest standards of professional laboratory practice.
References
- 1. This compound | 945-49-3 | Benchchem [benchchem.com]
- 2. This compound | 945-49-3 [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | CAS#:945-49-3 | Chemsrc [chemsrc.com]
- 5. pfw.edu [pfw.edu]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. mtu.edu [mtu.edu]
- 12. vumc.org [vumc.org]
- 13. epa.gov [epa.gov]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyclohexyl(phenyl)methanol
Welcome to your essential guide for the safe handling of Cyclohexyl(phenyl)methanol (CAS No. 945-49-3). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond mere checklists to provide a deep, scientifically-grounded understanding of the personal protective equipment (PPE) required for handling this aromatic alcohol. We will explore the causality behind each recommendation, ensuring that every step you take is a self-validating system of safety.
This compound is a white crystalline solid at room temperature with a melting point of approximately 48-50°C.[1] While extensive toxicological data is not available, the compound is classified as a skin, eye, and respiratory irritant.[2][3] Therefore, a comprehensive PPE strategy is not just a regulatory requirement but a critical component of responsible research.
Core Principles of Protection: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all protocol. It is a dynamic risk assessment that considers the quantity of the substance, the nature of the procedure, and the potential for exposure. The primary routes of exposure for this compound are dermal contact, eye contact, and inhalation of dust or vapors, especially when heated.[1] Our strategy is to establish robust barriers against these routes.
Dermal Protection: Beyond the Splash Zone
Direct skin contact is a primary risk, as this compound can cause skin irritation and may be harmful if absorbed.[1] The choice of gloves and protective clothing is therefore paramount.
Glove Selection: The Critical Barrier
The most common question I receive is, "Which gloves should I use?" Simply stating "wear appropriate gloves" is insufficient.[1] The choice of glove material must be based on its chemical resistance to aromatic alcohols.
-
Nitrile Gloves: For incidental contact, such as handling small quantities or during transfers where splashing is minimal, nitrile gloves are a suitable choice.[4] Nitrile provides good resistance to a range of chemicals, including alcohols.[5] However, it's crucial to understand that disposable nitrile gloves are intended for splash protection only and should be changed immediately upon contact with the chemical.[1]
-
Butyl Rubber Gloves: For tasks involving larger quantities, potential for immersion, or extended handling times, Butyl rubber gloves are recommended. Butyl rubber offers excellent resistance to a wide variety of chemicals, including alcohols, ketones, and esters.[5]
-
Thickness Matters: As a general rule, the thicker the glove material, the greater the chemical resistance and the longer the breakthrough time.[5] For direct handling, a glove thickness of at least 18 mils is advisable.
Protocol for Glove Use:
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out. Never touch the outside of the glove with your bare hand.
-
Disposal: Dispose of used gloves in a designated hazardous waste container.[6] Do not reuse disposable gloves.
Protective Clothing
A standard, fully-buttoned laboratory coat should be worn to protect against accidental spills.[4] For operations with a higher risk of significant splashing, a chemical-resistant apron over the lab coat provides an additional layer of security. Ensure that protective clothing is made of a material that does not readily absorb or react with the chemical.
Eye and Face Protection: A Non-Negotiable Standard
This compound is a serious eye irritant.[2] Therefore, robust eye and face protection is mandatory whenever handling this compound in any form.
-
Chemical Safety Goggles: At a minimum, chemical safety goggles that conform to ANSI Z87.1 standards must be worn.[7] These provide a seal around the eyes, protecting against splashes and dust.
-
Face Shield: When handling larger quantities (>100g), heating the material, or performing any operation with a significant splash or aerosolization potential, a face shield must be worn in addition to safety goggles. The face shield provides a broader area of protection for the entire face.
Emergency Eyewash: An eyewash station must be immediately accessible in any area where this compound is handled.[8] In the event of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
Respiratory Protection: Assessing the Inhalation Risk
As a solid, this compound can generate dust. When heated above its melting point, it can produce vapors. Both dust and vapors can cause respiratory tract irritation.[1]
Engineering Controls: The First Line of Defense
The primary method for controlling respiratory exposure is through engineering controls. All handling of this compound that may generate dust or vapors should be conducted in a certified chemical fume hood.[4][9] A fume hood effectively captures and exhausts contaminants away from the user's breathing zone.
When is a Respirator Necessary?
While there is no specific OSHA Permissible Exposure Limit (PEL) for this compound, we can look to similar compounds for guidance.[3] For example, the NIOSH Recommended Exposure Limit (REL) for Cyclohexyl alcohol is a Time-Weighted Average (TWA) of 50 ppm (200 mg/m³).[2] Respiratory protection should be used if:
-
Engineering controls are not available or are insufficient to maintain airborne concentrations below established occupational exposure limits for similar compounds.
-
During a spill or other emergency where concentrations may be high.
-
If irritation or other symptoms are experienced.[1]
If a respirator is required, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is appropriate.[1] For situations with high dust concentrations, a particulate filter (P95 or P100) may also be necessary.[9] All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance, fit testing, and training, as outlined in OSHA 29 CFR 1910.134.
Summary of PPE Recommendations
The following table summarizes the recommended PPE for handling this compound at different operational scales.
| Operational Scale / Task | Eye/Face Protection | Skin Protection (Gloves) | Skin Protection (Body) | Respiratory Protection |
| Small Scale (<10g) | Chemical Safety Goggles | Nitrile Gloves (change if splash) | Standard Lab Coat | Not required if in fume hood |
| Weighing, transfers | ||||
| Medium Scale (10g - 100g) | Chemical Safety Goggles & Face Shield | Double-gloving (Nitrile) or Butyl Rubber Gloves | Standard Lab Coat | Work in a chemical fume hood |
| Reactions, purifications | ||||
| Large Scale (>100g) | Chemical Safety Goggles & Face Shield | Butyl Rubber Gloves | Chemical-resistant Apron over Lab Coat | Work in a chemical fume hood. Respirator on standby for emergencies. |
| Bulk transfers, heating | ||||
| Spill Cleanup | Chemical Safety Goggles & Face Shield | Butyl Rubber Gloves | Chemical-resistant Apron over Lab Coat | NIOSH-approved respirator with organic vapor cartridge |
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for ensuring adequate protection when planning to work with this compound.
Caption: Decision workflow for PPE selection and safe handling.
Operational and Disposal Plans
A complete safety protocol extends to the proper disposal of contaminated materials and excess chemicals.
PPE Disposal
All disposable PPE, including gloves and any contaminated wipes, must be considered hazardous waste.
-
Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.[6]
-
The container should be kept closed except when adding waste.
-
Follow your institution's guidelines for the pickup and disposal of solid chemical waste.
Chemical Waste Disposal
This compound is a non-halogenated organic compound.
-
Segregation: Do not mix with halogenated solvent waste, as this can significantly increase disposal costs.[10]
-
Labeling: Collect all liquid and solid waste containing this compound in a compatible, sealed container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[6]
-
Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Never dispose of this compound down the drain.[10]
By adhering to these scientifically-backed PPE protocols and disposal plans, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. cdc.gov [cdc.gov]
- 3. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
